1,4-Benzenedimethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKQADXMHQSTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024567 | |
| Record name | 1,4-Benzenedimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystals; [MSDSonline], Colorless liquid with an aromatic odor. | |
| Record name | 1,4-Xylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7921 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/38 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
446 °F | |
| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/38 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
81 °F | |
| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/38 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
9 mmHg | |
| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/38 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
539-48-0 | |
| Record name | p-Xylylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedimethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedimethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenylenebis(methylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BENZENEDIMETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJD90IO4NH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/38 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
143 °F | |
| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/38 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Benzenedimethanamine: Structure, Properties, and Applications
Introduction: The Versatility of a Symmetric Diamine
1,4-Benzenedimethanamine, also widely known as p-xylylenediamine (PXDA), is a difunctional primary amine with the chemical formula C₈H₁₂N₂.[1][2] Its structure is characterized by a central benzene ring with two aminomethyl groups substituted at the para (1,4) positions.[1] This unique symmetrical and rigid architecture bestows upon it a remarkable versatility, making it a crucial building block in polymer science, a versatile ligand in coordination chemistry, and an increasingly interesting scaffold in medicinal chemistry.[1] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the underlying principles that govern its utility for researchers, scientists, and drug development professionals.
PART 1: Molecular Structure and Physicochemical Properties
Molecular Structure and Conformation
The core of this compound's functionality lies in its molecular structure, which dictates its reactivity and physical properties. The para-substitution pattern of the two aminomethyl groups on the benzene ring results in a highly symmetrical molecule.[3] This symmetry influences its crystalline packing and its interaction with other molecules. The presence of the rigid benzene ring separates the two reactive primary amine groups, preventing chelation to a single metal ion and instead promoting its function as a bridging ligand in coordination complexes.[1]
The aminomethyl groups are not coplanar with the benzene ring and can rotate, allowing for conformational flexibility. This combination of a rigid core with flexible linkers is a key feature exploited in the design of polymers and metal-organic frameworks.
Caption: Molecular structure of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in various fields. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Melting Point | 60-64 °C | [3] |
| Boiling Point | 230 °C at 10 mmHg | [4] |
| Flash Point | 134 °C | [2] |
| Density | ~1.032 g/cm³ | [5] |
| Vapor Pressure | 0.0015 hPa @ 20°C | [1] |
| Solubility in Water | Soluble | [5] |
| Solubility in Organic Solvents | Soluble in ethanol and methanol | [1] |
| pKa (estimated) | 4.48 (weak acid) | [1] |
| LogP | -0.25 to -0.4 | [1][3] |
| CAS Number | 539-48-0 | [1] |
Spectroscopic Characterization
Spectroscopic data provides definitive structural confirmation and is crucial for quality control and reaction monitoring.
-
¹H NMR Spectroscopy: Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. The four aromatic protons are chemically equivalent and typically appear as a singlet around 7.2-7.3 ppm.[3] The four methylene protons of the two aminomethyl groups are also equivalent and appear as a singlet around 3.8-3.9 ppm.[3] The protons of the primary amine groups are often broad and may exchange with deuterated solvents.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also reflect the molecular symmetry. One would expect to see a signal for the two equivalent methylene carbons, and two signals for the aromatic carbons (one for the carbons bearing the aminomethyl groups and one for the other four equivalent aromatic carbons).
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the primary amine groups are prominent in the region of 3300-3500 cm⁻¹.[3] Asymmetric and symmetric stretching modes typically result in two distinct bands.[3] C-H stretching vibrations from the aromatic ring and the methylene groups are also observed, as are C=C stretching bands from the benzene ring in the 1450-1600 cm⁻¹ region.[6] The C-N stretching vibration can be observed around 1259 cm⁻¹.[6]
PART 2: Synthesis and Reactivity
Industrial and Laboratory Synthesis
The large-scale industrial production of this compound is primarily achieved through the catalytic hydrogenation of terephthalonitrile (1,4-dicyanobenzene). This process offers high yields and purity.
Caption: Industrial synthesis of this compound.
Representative Laboratory Protocol for Hydrogenation of Terephthalonitrile:
-
Objective: To synthesize this compound via catalytic hydrogenation of terephthalonitrile.
-
Materials:
-
Terephthalonitrile
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Toluene
-
2M Sodium Hydroxide (NaOH) solution
-
Hydrogen gas (H₂)
-
Celite or other filter aid
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Apparatus:
-
High-pressure autoclave reactor (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Charge the autoclave reactor with terephthalonitrile, toluene, the Rh/C catalyst, and the aqueous NaOH solution.[7]
-
Seal the reactor and purge it several times with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psig).[7]
-
Commence stirring and heat the reaction mixture to the target temperature (e.g., 25-80 °C).[7]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[7]
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[7]
-
The product can be further purified by distillation under reduced pressure or recrystallization.
-
Key Chemical Reactions
The reactivity of this compound is dominated by its two primary amine groups. These groups can undergo a variety of reactions, including:
-
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). This is a common strategy for creating more complex ligands for coordination chemistry.[1]
-
Polymerization: As a difunctional monomer, it readily undergoes polycondensation reactions with dicarboxylic acids, diisocyanates, or epoxides to form polyamides, polyureas, and epoxy resins, respectively.[1]
PART 3: Applications in Research and Development
Polymer and Materials Science
The most significant application of this compound is in polymer chemistry.[1]
-
Epoxy Resins: It serves as an effective curing agent (hardener) for epoxy resins. The amine groups react with the epoxide rings, leading to a cross-linked, three-dimensional network with high mechanical strength and thermal stability.[1]
-
Polyamides: The polycondensation of this compound with dicarboxylic acids produces high-performance polyamides. These polymers often exhibit superior properties such as high tensile strength, thermal stability, and low water absorption compared to other polyamides.[1][4]
-
Polyurethanes: In polyurethane synthesis, it acts as a chain extender. The reaction with isocyanates forms urea linkages, which create strong hydrogen bonding networks, enhancing the mechanical properties of the resulting elastomer.[1]
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The two primary amine groups of this compound can act as ligands, binding to metal ions. Its rigid structure and the spatial separation of the amine groups make it an excellent bridging ligand for the construction of coordination polymers and MOFs.[1] These materials are of great interest for their potential applications in gas storage, separation, and catalysis.[1]
Drug Development and Medicinal Chemistry
The structural features of this compound make it an attractive scaffold in drug design.
-
Molecular Scaffolding and Linkers: The rigid benzene core provides a well-defined spatial orientation for appended pharmacophores, while the aminomethyl groups offer points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR). Its derivatives can be used as linkers to connect two pharmacophoric units, creating dual-acting ligands.[8]
-
Bioisosteric Replacement: The 1,4-disubstituted benzene ring can be considered a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[9][10]
-
Enzyme Inhibition: Derivatives of this compound have been investigated as potential enzyme inhibitors. For example, by incorporating this scaffold into larger molecules, researchers have designed inhibitors for targets such as vesicular monoamine transporter-2 (VMAT2) and acetylcholinesterase (AChE).[11][12] Molecular docking studies suggest that these derivatives can bind to the active sites of specific proteins, affirming their potential as therapeutic candidates.[1]
PART 4: Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[13] It is also harmful if swallowed.[13] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[13] It should be used in a well-ventilated area or under a fume hood. Store in a tightly closed container in a dry place.[13]
Conclusion
This compound is a fundamentally important chemical with a broad spectrum of applications. Its unique combination of a rigid aromatic core and reactive amine functionalities provides a versatile platform for the synthesis of advanced polymers, functional materials, and novel therapeutic agents. A thorough understanding of its chemical properties and reactivity is paramount for harnessing its full potential in both academic research and industrial development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H12N2 | CID 68315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 8. Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,4-Benzenediamine [webbook.nist.gov]
1,4-Benzenedimethanamine synthesis pathways and mechanisms
An In-depth Technical Guide to the Synthesis of 1,4-Benzenedimethanamine
Abstract
This compound, also known as p-xylylenediamine (PXDA), is a critical aromatic diamine monomer whose rigid benzene core and reactive primary amine functionalities make it an indispensable building block in the synthesis of high-performance polymers. Its incorporation into materials such as polyamides and epoxy resins imparts exceptional thermal stability, mechanical strength, and chemical resistance.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers and chemical development professionals. We will dissect the core industrial and laboratory-scale methodologies, elucidate the underlying reaction mechanisms, and present actionable experimental protocols. The focus is not merely on procedural steps but on the causal relationships that govern reaction outcomes, offering insights into process optimization and control.
Strategic Overview of Synthesis Routes
The synthesis of this compound can be approached from several key precursors, primarily derived from p-xylene. The choice of pathway is dictated by factors such as scale, cost, available equipment, and desired purity. Industrially, the catalytic hydrogenation of terephthalonitrile is paramount. In a laboratory setting, a wider array of methods, including reductive amination of terephthalaldehyde and the Gabriel synthesis from 1,4-bis(halomethyl)benzene, are employed.
Caption: Key synthetic precursors and routes to this compound.
Industrial-Scale Synthesis: Catalytic Hydrogenation of Terephthalonitrile
The most economically viable route for the large-scale production of this compound begins with the ammoxidation of p-xylene to produce terephthalonitrile. This dinitrile is then subjected to high-pressure catalytic hydrogenation.[2]
Mechanism of Catalytic Nitrile Hydrogenation
The catalytic hydrogenation of a nitrile to a primary amine is a surface-mediated reaction, typically occurring on a heterogeneous catalyst like Raney Nickel or supported Palladium.[3][4] The process involves the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond.
-
Adsorption: Both terephthalonitrile and hydrogen gas (H₂) adsorb onto the active sites of the metal catalyst.
-
Dissociation: The H-H bond in H₂ cleaves, yielding adsorbed atomic hydrogen.
-
Stepwise Reduction: The adsorbed hydrogen atoms are sequentially added to the nitrile groups. An imine intermediate is formed after the addition of the first mole of H₂. This intermediate remains adsorbed and is rapidly hydrogenated further to the primary amine.
-
Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active site for the next cycle.
A critical challenge in this process is preventing the formation of secondary and tertiary amines. This occurs when a newly formed primary amine reacts with an imine intermediate. Industrial processes mitigate this by using an excess of ammonia in the reaction medium, which shifts the equilibrium away from secondary amine formation, or by adding basic additives.[5][6]
Caption: Simplified mechanism of nitrile hydrogenation on a catalyst surface.
Process Parameters and Catalyst Selection
The choice of catalyst and reaction conditions is pivotal for achieving high yield and selectivity.
| Parameter | Typical Value / Condition | Rationale & Field Insights |
| Catalyst | Raney Nickel, Cobalt, Supported Ni or Pd | Raney Ni is cost-effective but can suffer from leaching. Supported catalysts (e.g., Ni/Al₂O₃) offer better mechanical strength and safety.[5][6] Palladium catalysts can be used but may promote undesirable hydrogenolysis of the resulting amine to toluene if not controlled.[7] |
| Solvent | Ethanol, Ammonia | Ethanol is a common solvent. The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts. |
| Pressure | 4.0 - 5.0 MPa (approx. 40-50 atm) | High hydrogen pressure is required to ensure sufficient hydrogen concentration on the catalyst surface, driving the reaction to completion.[2] |
| Temperature | 90 - 160 °C | Temperature is a trade-off. Higher temperatures increase the reaction rate but can also promote side reactions and catalyst degradation. The optimal temperature depends on the specific catalyst used.[2][8] |
| Additive | Potassium Hydroxide (KOH) | Basic additives are often used to maintain catalyst activity and further suppress side reactions.[2] |
Laboratory-Scale Synthesis Pathways
In a research or drug development context, flexibility, substrate scope, and mild conditions can be more important than raw material cost. Several classical and modern methods are well-suited for the laboratory-scale synthesis of this compound and its derivatives.
Reductive Amination of Terephthalaldehyde
Reductive amination is a highly versatile one-pot method for forming amines from carbonyl compounds.[9] For this compound, this involves reacting terephthalaldehyde with an ammonia source, followed by in-situ reduction of the formed di-imine intermediate.
Mechanism: The reaction proceeds in two distinct stages:
-
Imine Formation: Ammonia attacks the electrophilic carbonyl carbons of terephthalaldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (or the corresponding iminium ion under acidic conditions).
-
Reduction: A reducing agent present in the reaction mixture reduces the C=N double bond of the imine to a C-N single bond, yielding the amine.
Caption: General mechanism for the reductive amination of an aldehyde.
Leuckart-Wallach Reaction: A classic variant of reductive amination where ammonium formate or formamide serves as both the nitrogen source and the reducing agent.[10][11] The reaction requires high temperatures (120-185 °C) and initially produces the N-formyl derivative, which must be hydrolyzed in a separate step to yield the free primary amine.[10][11][12][13]
Modern Reducing Agents: Contemporary methods often use milder and more selective reducing agents. While sodium borohydride (NaBH₄) is generally not effective for imine reduction, reagents like sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation are preferred. More advanced protocols utilize reagents like trichlorosilane with a DMF catalyst, which offers excellent functional group tolerance.[14]
Gabriel Synthesis
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation that plagues direct alkylation with ammonia.[15][16] This pathway is ideal for producing high-purity this compound in the lab, starting from 1,4-bis(halomethyl)benzene (e.g., α,α'-dibromo-p-xylene).
Mechanism:
-
Deprotonation: A base, typically potassium hydroxide, deprotonates phthalimide. The N-H bond of an imide is significantly more acidic (pKa ~8.3) than that of an amine due to resonance stabilization from the two adjacent carbonyl groups, facilitating the formation of the nucleophilic phthalimide anion.[17]
-
Sₙ2 Alkylation: The phthalimide anion acts as an excellent nucleophile and displaces the halide from 1,4-bis(halomethyl)benzene in a bimolecular nucleophilic substitution (Sₙ2) reaction. This step occurs twice to form the N,N'-(1,4-phenylenedimethylene)bis(phthalimide).
-
Deprotection (Cleavage): The final primary diamine is liberated from the phthalimide structure. This can be achieved under harsh conditions via acidic or basic hydrolysis. However, the preferred modern method is hydrazinolysis (the Ing-Manske procedure), which involves reacting the intermediate with hydrazine (N₂H₄).[15][17] This proceeds under milder conditions and yields the desired diamine along with a stable phthalhydrazide precipitate, which can be easily filtered off.[15]
Caption: Workflow for the Gabriel Synthesis of this compound.
Experimental Protocols
The following protocols are illustrative and should be adapted based on standard laboratory safety practices and specific equipment.
Protocol 1: Catalytic Hydrogenation of Terephthalonitrile (Laboratory Adaptation)
This protocol adapts the industrial process for a laboratory setting. CAUTION: High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment (e.g., a Parr hydrogenator or similar autoclave).
-
Reactor Setup: To a high-pressure autoclave, add terephthalonitrile (1.0 eq), Raney Nickel (5-10% by weight, washed with the reaction solvent), and anhydrous ethanol saturated with ammonia.
-
Sealing and Purging: Seal the reactor. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction: Pressurize the reactor with hydrogen to 4.5 MPa.[2] Begin stirring and heat the mixture to 90-100 °C. Monitor the pressure drop; the reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent can be removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.
Protocol 2: Gabriel Synthesis from α,α'-Dibromo-p-xylene
This two-step protocol is well-suited for achieving high purity on a lab scale.
-
Step 1: N-Alkylation
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium phthalimide (2.2 eq) in anhydrous dimethylformamide (DMF).
-
Add a solution of α,α'-dibromo-p-xylene (1.0 eq) in DMF dropwise to the stirred phthalimide solution.
-
Heat the reaction mixture to 100-120 °C for several hours until TLC analysis indicates the consumption of the starting halide.
-
Cool the mixture and pour it into cold water to precipitate the crude N,N'-(1,4-phenylenedimethylene)bis(phthalimide).
-
Collect the solid by filtration, wash with water and ethanol, and dry.
-
-
Step 2: Hydrazinolysis
-
Suspend the dried intermediate (1.0 eq) in ethanol in a round-bottom flask with a reflux condenser.
-
Add hydrazine monohydrate (2.5-3.0 eq) to the suspension.
-
Heat the mixture to reflux. A thick white precipitate of phthalhydrazide will form.[15]
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Acidify with dilute HCl to dissolve the product amine and ensure complete precipitation of the phthalhydrazide.
-
Filter off the phthalhydrazide solid and wash it with a small amount of cold water.
-
Make the filtrate strongly basic with NaOH or KOH to precipitate the free this compound.
-
Extract the product into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the purified product.
-
Conclusion
The synthesis of this compound is a well-established field with robust and scalable solutions. For industrial production, the catalytic hydrogenation of terephthalonitrile remains the method of choice due to its efficiency and cost-effectiveness. For laboratory and specialty chemical applications, methods like the Gabriel synthesis and modern reductive amination protocols offer greater control, higher purity, and milder reaction conditions. The ongoing development of novel catalytic systems, particularly those based on earth-abundant metals for hydrogenation and reductive amination, promises to further enhance the efficiency and sustainability of these critical synthetic pathways.[8] A thorough understanding of the underlying mechanisms is essential for troubleshooting, optimizing, and adapting these methods to produce the next generation of advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Catalytic hydrogenation of isophthalonitrile (IPN) over supported monometallic and bimetallic catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Isophthalonitrile (IPN) hydrogenation over K modified Ni–Co supported catalysts: catalyst characterization and performance evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. hidenanalytical.com [hidenanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 14. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
Spectroscopic Profile of 1,4-Benzenedimethanamine: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,4-Benzenedimethanamine (CAS No: 539-48-0), a versatile diamine used as a monomer in polymer synthesis and as a curing agent for epoxy resins.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide field-proven insights.
Molecular Structure and Spectroscopic Overview
This compound, also known as p-xylylenediamine, possesses a symmetrical aromatic structure with two primary amine functionalities. This unique arrangement of a central benzene ring flanked by two aminomethyl groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and quality control.
graph "1_4_Benzenedimethanamine_Structure" {
layout=neato;
node [shape=plaintext];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
C8 [label="C"];
N1 [label="N"];
N2 [label="N"];
H1 [label="H"];
H2 [label="H"];
H3 [label="H"];
H4 [label="H"];
H5 [label="H"];
H6 [label="H"];
H7 [label="H"];
H8 [label="H"];
H9 [label="H"];
H10 [label="H"];
H11 [label="H"];
H12 [label="H"];
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C7;
C4 -- C8;
C7 -- N1;
C8 -- N2;
C2 -- H1;
C3 -- H2;
C5 -- H3;
C6 -- H4;
C7 -- H5;
C7 -- H6;
C8 -- H7;
C8 -- H8;
N1 -- H9;
N1 -- H10;
N2 -- H11;
N2 -- H12;
}
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unambiguous structural confirmation of this compound. The symmetry of the molecule is clearly reflected in the simplicity of its NMR spectra. The characteristic functional group absorptions in the IR spectrum confirm the presence of primary amine and para-disubstituted aromatic moieties. Finally, the molecular ion and fragmentation pattern observed in the mass spectrum are fully consistent with the proposed structure. This comprehensive spectroscopic analysis serves as a reliable benchmark for the identification and quality assessment of this compound in various scientific and industrial applications.
References
A Comprehensive Technical Guide to the Physical Properties of 1,4-Benzenedimethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 1,4-Benzenedimethanamine
This compound, also known as p-xylylenediamine, is a critical bifunctional monomer characterized by a central benzene ring substituted with two aminomethyl groups at the para position. This unique architecture imparts a combination of rigidity from the aromatic core and high reactivity from the primary amine functionalities. These attributes make it a valuable building block in polymer chemistry for creating high-performance polyamides and epoxy resins with exceptional thermal stability and mechanical strength. In the pharmaceutical and drug development sectors, its structural motif serves as a versatile scaffold for the synthesis of complex molecules and active pharmaceutical ingredients.
An accurate understanding of the fundamental physical properties of this compound, such as its melting and boiling points, is paramount. These parameters are not merely data points; they are direct indicators of molecular purity, intermolecular forces, and crystalline structure. They govern the compound's behavior in various processing conditions, from synthesis and purification to formulation and storage, making their precise determination a cornerstone of quality control and process optimization. This guide provides an in-depth examination of the melting and boiling points of this compound, detailing authoritative data and the rigorous experimental protocols required for their verification.
Core Physical Properties: Melting and Boiling Points
The phase transition temperatures of this compound are dictated by the strong intermolecular forces at play. The primary amine groups are capable of forming extensive hydrogen bonding networks, which, combined with van der Waals forces between the benzene rings, result in relatively high melting and boiling points compared to analogous molecules lacking these amine groups[1]. The observed values for these properties are summarized below.
| Physical Property | Value (Celsius) | Value (Fahrenheit) | Pressure Conditions |
| Melting Point | 60 - 64 °C | 140 - 147 °F | Atmospheric |
| Boiling Point | ~262 °C | ~503 °F | Atmospheric (760 mmHg) |
| Boiling Point | 230 °C | 446 °F | Reduced (10 mmHg) |
Note: Data compiled from multiple sources, slight variations exist based on purity and experimental method[1][2][3][4][5][6]. The boiling point at atmospheric pressure is an estimate, as the compound is often distilled under reduced pressure to prevent thermal decomposition[1][5].
Experimental Determination of Melting Point
The melting point of a crystalline solid is a sensitive indicator of its purity. Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range[7]. The capillary method, as standardized by pharmacopeias and organizations like ASTM, is the most common and reliable technique for this determination[1][3][8][9].
Causality Behind the Experimental Protocol
The protocol is designed to ensure a slow, uniform, and measurable transfer of heat to the sample.
-
Sample Preparation: A finely powdered, dry sample ensures uniform packing and efficient heat transfer. Incomplete drying can lead to solvent acting as an impurity, depressing the melting point[1].
-
Heating Rate: A slow heating rate (e.g., 1-2 °C per minute) near the melting point is critical. A rapid rate can cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range[1][10].
-
Calibration: The accuracy of the apparatus's temperature sensor is the bedrock of a trustworthy measurement. Regular calibration against certified reference standards with known melting points is a mandatory component of Good Laboratory Practice (GLP)[2][11][12].
Self-Validating Protocol for Melting Point Determination (USP <741> / ASTM E324 Compliant)
This protocol incorporates quality control checks to ensure the trustworthiness of the results.
-
Apparatus Calibration Verification:
-
Prior to sample analysis, verify the calibration of the melting point apparatus using at least two USP-traceable or certified reference standards that bracket the expected melting point of this compound (e.g., Phenyl Salicylate at ~42°C and Benzoic Acid at ~122°C)[13][14].
-
The observed melting points of the standards must fall within the certified range. If not, the instrument must be recalibrated before proceeding. Document this verification check.
-
-
Sample Preparation:
-
Ensure the this compound sample is thoroughly dry, for instance, by drying in a vacuum desiccator over silica gel for 24 hours[1].
-
Place a small amount of the sample on a clean, dry watch glass and crush it into a fine, uniform powder using a spatula.
-
Load the powdered sample into a capillary tube (standard dimensions: 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness) by tapping the sealed end on a hard surface[1][4].
-
Compact the powder by tapping the tube until a tightly packed column of 2.5-3.5 mm is achieved[1].
-
-
Measurement:
-
Set the starting temperature of the apparatus to approximately 5-10°C below the expected melting point of 60°C.
-
Perform a rapid preliminary measurement with a fast ramp rate (~10°C/minute) to quickly determine an approximate melting range[7].
-
Using a fresh sample-filled capillary, perform a precise measurement. Set the ramp rate to 1-2°C per minute once the temperature is within 10°C of the approximate melting point found in the preliminary run[1][10].
-
Record the temperature at which the first droplet of liquid is observed (T_onset).
-
Record the temperature at which the last solid crystal melts (T_clear). The melting range is the interval between T_onset and T_clear.
-
-
Data Validation and Reporting:
-
Perform the measurement in triplicate. The melting ranges should be consistent and agree within a narrow margin (e.g., ±0.5°C).
-
Report the full melting range (e.g., 61.5°C - 62.5°C) and the average value.
-
A narrow melting range (typically ≤ 1°C) is indicative of high purity.
-
Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure[15]. For substances like this compound that have high boiling points, determination is often performed under reduced pressure (vacuum distillation) to prevent thermal degradation at atmospheric pressure[1][16].
Causality Behind the Experimental Protocol
-
Reduced Pressure: Lowering the external pressure reduces the temperature required for the vapor pressure to match it, allowing distillation of high-boiling, heat-sensitive compounds well below their decomposition temperature[15][16].
-
Boiling Chips/Stirring: These are essential to prevent bumping and ensure smooth, even boiling by providing nucleation sites for bubbles to form.
-
Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid, which is the true boiling point.
-
Pressure Measurement: The pressure must be stable and accurately measured, as the boiling point is highly dependent on it.
Self-Validating Protocol for Boiling Point Determination (Reduced Pressure)
-
System Integrity and Calibration:
-
Inspect all glassware for cracks or defects before assembly.
-
Ensure the vacuum pump is in good working order and can achieve the desired stable pressure (e.g., 10 mmHg).
-
Verify the accuracy of the thermometer and the manometer (pressure gauge) against calibrated standards.
-
-
Apparatus Setup (Vacuum Distillation):
-
Place the this compound sample (which is solid at room temperature) into a round-bottom flask, not exceeding half the flask's volume. Add a magnetic stir bar or boiling chips.
-
Assemble the distillation apparatus, including a distillation head (Claisen adapter is recommended), a thermometer with the bulb correctly positioned, a condenser, and a receiving flask.
-
Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Connect the apparatus to a vacuum trap and then to the vacuum pump. Connect the manometer to the system to monitor the pressure.
-
-
Measurement:
-
Start the condenser cooling water and the magnetic stirrer.
-
Gradually evacuate the system to the target pressure (e.g., 10 mmHg). Ensure the pressure is stable before applying heat.
-
Gently heat the distillation flask using a heating mantle or oil bath.
-
Observe the temperature as the liquid begins to boil and a ring of condensing vapor rises up the distillation head.
-
The boiling point is the stable temperature reading on the thermometer when the vapor is consistently condensing and dripping into the condenser. Record this temperature and the corresponding stable pressure.
-
-
Data Validation and Reporting:
-
After collecting the distillate, carefully release the vacuum before turning off the heat to prevent the liquid in the bath from being sucked into the flask.
-
The boiling point should be reported along with the precise pressure at which it was measured (e.g., 230°C at 10 mmHg).
-
If necessary, a pressure-temperature nomograph can be used to estimate the boiling point at standard atmospheric pressure, though this is less accurate than direct measurement for polar compounds[16].
-
References
- 1. thinksrs.com [thinksrs.com]
- 2. pharmatimesofficial.com [pharmatimesofficial.com]
- 3. infinitalab.com [infinitalab.com]
- 4. scribd.com [scribd.com]
- 5. Melting point - WaxPedia [waxpedia.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. store.astm.org [store.astm.org]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. Melting Point Apparatus [biometrix.com]
- 12. etcnmachining.com [etcnmachining.com]
- 13. mt.com [mt.com]
- 14. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
- 15. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]
- 16. Purification [chem.rochester.edu]
Solubility of 1,4-Benzenedimethanamine in different solvents
An In-Depth Technical Guide to the Solubility of 1,4-Benzenedimethanamine for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, also known as p-xylylenediamine, is a bifunctional primary amine with a rigid aromatic core. Its unique structure makes it a critical building block in the synthesis of high-performance polymers, epoxy curing agents, and as a scaffold in medicinal chemistry.[1] A thorough understanding of its solubility across a spectrum of solvents is paramount for its effective application, from designing reaction conditions to formulating drug delivery systems. Low solubility can lead to unpredictable results in vitro, poor bioavailability, and increased development costs.[2][3][4] This guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility, offering field-proven experimental protocols and explaining the causality behind its behavior in different solvent systems.
The Molecular Basis of Solubility: A Theoretical Framework
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (this compound) and the solvent. The structure of this compound features two primary amine (-CH₂NH₂) groups attached to a central benzene ring. This duality dictates its solubility profile:
-
Polar Characteristics: The primary amine groups are highly polar and capable of acting as both hydrogen bond donors (via N-H) and acceptors (via the lone pair of electrons on the nitrogen atom).
-
Nonpolar Characteristics: The benzene ring is nonpolar and engages in weaker van der Waals interactions (specifically, London dispersion forces).
The interplay of these features determines its compatibility with different solvent classes. A key indicator of a compound's hydrophilicity is its partition coefficient, LogP. The LogP value for this compound is -0.25, indicating a degree of hydrophilicity consistent with its observed solubility in polar solvents.[5]
Solubility Profile Across Solvent Classes
The solubility of this compound shows a clear correlation with solvent polarity and hydrogen bonding capability.[5] Polar protic solvents yield the highest solubility, while nonpolar solvents show the lowest.[5]
Polar Protic Solvents
These solvents (e.g., water, methanol, ethanol) can both donate and accept hydrogen bonds. This compound exhibits high solubility in these solvents.[5] The primary amine groups form strong hydrogen bonds with the solvent molecules, facilitating effective solvation that overcomes the crystal lattice energy of the solid amine.[5]
-
Water & Methanol : High solubility is achieved due to extensive hydrogen bonding between the amine's -NH₂ groups and the hydroxyl (-OH) groups of the solvents.[1][5]
-
Ethanol : Good solubility is observed, though slightly less than in water or methanol. The longer, nonpolar ethyl chain in ethanol slightly reduces the solvent's overall polarity, leading to a minor decrease in solvation efficiency for the polar amine groups.[5]
Polar Aprotic Solvents
Solvents like ethyl acetate can accept hydrogen bonds but lack a donor group. Solubility in these solvents is moderate.
Nonpolar Solvents
In nonpolar solvents such as toluene and diethyl ether, the solubility of this compound is significantly limited.[5] These solvents cannot form hydrogen bonds, and the energy gained from weak van der Waals interactions is insufficient to disrupt the strong intermolecular hydrogen bonds holding the amine molecules together in their solid state.[5]
Aqueous Acidic Solutions
As organic bases, amines react with acids to form ammonium salts.[6][7] This property is crucial for solubility manipulation. This compound, though moderately soluble in neutral water, becomes highly soluble in dilute aqueous acids (e.g., 10% HCl). The protonation of the basic amine groups forms the corresponding water-soluble salt, a common strategy used in drug formulation.[6][7][8]
The chemical reaction is as follows: H₂N-CH₂-C₆H₄-CH₂-NH₂ + 2 HCl → [H₃N⁺-CH₂-C₆H₄-CH₂-NH₃⁺] 2Cl⁻
Quantitative Solubility Data
The following table summarizes the experimentally determined solubility of this compound in various solvents at 25°C.
| Solvent Category | Solvent | Solubility (g/L) | Primary Interaction Type |
| Polar Protic | Methanol | 176.58[3] | Hydrogen Bonding |
| Polar Protic | Ethanol | 72.76[3] | Hydrogen Bonding |
| Polar Protic | Water | 26.24[3] | Hydrogen Bonding |
| Polar Protic | Isopropanol | 26.57[3] | Hydrogen Bonding |
| Polar Aprotic | Ethyl Acetate | 34.53[3] | Dipole-Dipole |
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability. The objective is to create a saturated solution in thermodynamic equilibrium with the solid material and then measure the concentration of the dissolved compound.
Rationale Behind the Protocol
-
Use of Excess Solid : Adding an excess of the compound ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.[9]
-
Prolonged Equilibration : Achieving thermodynamic equilibrium is not instantaneous. Shaking for an extended period (typically 24-72 hours) ensures that the rates of dissolution and precipitation become equal.[4]
-
Temperature Control : Solubility is temperature-dependent. A constant temperature must be maintained throughout the experiment for reproducible results.
-
Phase Separation : It is critical to analyze only the supernatant (the dissolved portion) without any suspended solid particles, which would artificially inflate the measured concentration. High-speed centrifugation or filtration is used for this purpose.[2]
-
Concentration Analysis : Techniques like UV-Vis spectroscopy or LC-MS/MS are used to accurately quantify the compound's concentration in the saturated solution.[2][4]
Step-by-Step Methodology
-
Preparation :
-
To a series of glass vials, add a measured volume of the desired solvent (e.g., 2 mL of phosphate-buffered saline, pH 7.4).
-
Add an excess amount of solid this compound to each vial. The amount should be sufficient to ensure solid material remains after equilibrium is reached.[9]
-
-
Equilibration :
-
Phase Separation :
-
After equilibration, remove the vials and allow them to stand briefly for large particles to settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Alternatively, filter the suspension using a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF).
-
-
Sample Preparation for Analysis :
-
Carefully aspirate a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
-
Quantification :
-
Analyze the diluted samples using a validated analytical method (e.g., UV-Vis spectroscopy at the compound's λ_max or LC-MS/MS).
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Perform the experiment in triplicate to ensure reproducibility.[2]
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Assay.
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate care.
-
Hazards : The compound is corrosive and can cause severe skin burns and eye damage.[10] It is also toxic if swallowed, inhaled, or in contact with skin. It may cause an allergic skin reaction and damage to organs with prolonged exposure.
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling : Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a dry, well-ventilated place, locked up and away from incompatible materials. The compound is air and light sensitive.[11]
Conclusion
The solubility of this compound is a direct consequence of its molecular structure, exhibiting high solubility in polar protic solvents and poor solubility in nonpolar media. Its basic nature allows for a significant increase in aqueous solubility under acidic conditions through salt formation. For researchers and developers, this predictable behavior, combined with robust experimental methods like the shake-flask assay, allows for precise control over its application in synthesis, manufacturing, and formulation. Adherence to strict safety protocols is mandatory when handling this versatile but hazardous chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. scent.vn [scent.vn]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Buy this compound | 539-48-0 [smolecule.com]
- 6. chemhaven.org [chemhaven.org]
- 7. moorparkcollege.edu [moorparkcollege.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. fishersci.com [fishersci.com]
- 11. 1,4-Bis(aminomethyl)benzene | 539-48-0 [chemicalbook.com]
Health and safety information for 1,4-Benzenedimethanamine
An In-Depth Technical Guide to the Health and Safety of 1,4-Benzenedimethanamine (p-Xylylenediamine)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the health and safety considerations for this compound (CAS No. 539-48-0). As a Senior Application Scientist, the following guide is structured to move beyond mere compliance, focusing on the scientific rationale behind safety protocols. The aim is to empower laboratory personnel with the knowledge to conduct their work with maximum safety and scientific integrity.
Introduction: Understanding the Compound
This compound, commonly known as p-Xylylenediamine, is a difunctional primary amine widely utilized as a monomer and building block in polymer chemistry, particularly in the synthesis of high-performance polyamides and as a curing agent for epoxy resins.[1] Its utility stems from the two reactive aminomethyl groups situated in the para position on the benzene ring.[2] While invaluable in materials science, its chemical reactivity also presents significant health and safety hazards that demand rigorous control measures in a research and development setting.
Section 1: Core Chemical and Physical Properties
A foundational understanding of a chemical's properties is paramount for anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Source |
| CAS Number | 539-48-0 | [3] |
| Molecular Formula | C₈H₁₂N₂ | [3][4] |
| Molecular Weight | 136.19 g/mol | [1][3] |
| Appearance | Light yellow crystals or colorless liquid | [1][5] |
| Melting Point | 60-64 °C | [2] |
| Boiling Point | ~273 °C | [5][6] |
| Solubility | Soluble in water, methanol, ethanol. | [2][3][5] |
| Vapor Pressure | Very low at 20°C (est. 0.0015 hPa) | [3] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. Its primary hazards are associated with its corrosive nature and potential for sensitization.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
Note: Classifications are based on representative data from safety data sheets.[7][8]
Toxicological Rationale:
The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[9][10]
-
Corrosivity: The amine functional groups make the compound alkaline and highly reactive. Upon contact with skin or eyes, it can cause severe chemical burns by disrupting cell membranes and hydrolyzing proteins.[7][11] This is an immediate and severe hazard.
-
Acute Effects: Short-term exposure can lead to severe irritation of the eyes, skin, and respiratory system.[12] Inhalation of dust or aerosols may cause dizziness, headaches, and respiratory distress.[12][13] Systemic effects can include impacts on the blood, potentially leading to the formation of methaemoglobin, which impairs oxygen transport.[12]
-
Sensitization: This is a critical long-term risk. Repeated or prolonged skin contact can lead to allergic contact dermatitis.[12] More significantly, there is evidence that prolonged inhalation may cause occupational asthma, where subsequent exposures to even minute quantities can trigger a severe respiratory reaction.[12] The mechanism involves the immune system recognizing the chemical (or a metabolite) as a foreign antigen, leading to a hypersensitive state.
Section 3: The Hierarchy of Controls for Safe Handling
To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures down to the least.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In a research context, this involves assessing if a less hazardous chemical can achieve the same scientific objective. While often not feasible, it should always be the first consideration.
-
Engineering Controls: This is the primary method for controlling exposure.
-
Chemical Fume Hood: All work involving weighing, transferring, or reacting this compound must be performed inside a certified chemical fume hood to contain dust and vapors.[14]
-
Ventilation: General laboratory ventilation must be adequate to prevent the accumulation of contaminants.[15]
-
Safety Equipment: Eyewash stations and emergency safety showers must be immediately accessible and regularly tested.[14][16]
-
-
Administrative Controls: These are the work practices that reduce exposure risk.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.
-
Training: All personnel must be trained on the specific hazards, handling procedures, and emergency response for this compound.
-
Restricted Access: Designate specific areas for handling and storing this compound.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with higher-level controls.[17] The selection of PPE must be based on a thorough risk assessment.[18]
-
Eye/Face Protection: Wear chemical splash goggles and a face shield.[15][19][20]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene; check manufacturer's compatibility data).[12][21] For larger quantities or tasks with a high splash risk, chemical-resistant coveralls and aprons are necessary.[19]
-
Respiratory Protection: If there is a risk of dust or aerosol generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[19][21]
-
Section 4: Standard Operating Procedures (SOPs)
SOP 4.1: Safe Handling and Weighing Protocol
-
Preparation: Don all required PPE (lab coat, chemical splash goggles, appropriate gloves). Verify that the chemical fume hood is operational and its certification is current.
-
Staging: Place all necessary equipment (spatula, weigh paper/boat, container, waste bags) inside the fume hood before introducing the chemical.
-
Weighing: Carefully transfer the desired amount of this compound from the stock container to a tared weigh boat. Perform this action slowly to minimize the generation of airborne dust.
-
Transfer: Securely cap the stock container immediately after use. Carefully transfer the weighed chemical to the reaction vessel.
-
Clean-up: Decontaminate the spatula with a suitable solvent (e.g., isopropanol) inside the hood. Dispose of the weigh paper and any contaminated wipes into a designated, sealed hazardous waste bag, also within the hood.
-
Final Steps: Wipe down the work surface inside the fume hood. Remove gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.[20][22]
SOP 4.2: Waste Disposal Protocol
-
Segregation: All waste contaminated with this compound (gloves, wipes, surplus chemical) must be segregated from general lab waste.
-
Containment: Solid waste should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container. Liquid waste should be collected in a compatible, labeled solvent waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Waste must be disposed of in accordance with all local and national regulations.[7]
Section 5: Emergency Response
Rapid and correct response during an emergency is critical to minimizing harm.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the person to fresh air. Keep them at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[11][15] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water/shower for at least 15 minutes. Seek immediate medical attention.[11][15] |
| Eye Contact | Immediately rinse cautiously with water for several minutes (at least 15). Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][15] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[11][15] |
Emergency Spill Response Workflow
Caption: A stepwise workflow for safely managing an accidental spill.
Fire Fighting Protocol
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray.[15][19][23]
-
Specific Hazards: Combustion produces toxic and irritating fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11][15] Finely dispersed dust can form an explosive mixture with air.[12][13]
-
Protective Actions: Firefighters must wear full body protective clothing and a self-contained breathing apparatus (SCBA).[15][19][23] Evacuate the area and fight the fire from a protected location.
Section 6: Storage and Incompatibility
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[11][20][22] The storage area should be a designated corrosives area and be locked or otherwise secured to restrict access.[11] Keep containers tightly closed.[15][20]
-
Incompatible Materials: Keep separated from strong oxidizing agents, acids, and acid chlorides. The amine groups can react exothermically and violently with these substances.
Conclusion
This compound is a valuable reagent whose utility is matched by its potential hazards. For researchers, scientists, and drug development professionals, a comprehensive understanding of its corrosive and sensitizing properties is not optional. By rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods, adhering to detailed administrative protocols, and consistently using the correct PPE—the risks associated with this compound can be effectively managed. Safety is an integral component of valid and reproducible science.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 539-48-0 [smolecule.com]
- 3. scent.vn [scent.vn]
- 4. This compound - Wikidata [wikidata.org]
- 5. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1477-55-0 | CAS DataBase [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Xylene-alpha,alpha'-diamine [cdc.gov]
- 10. restoredcdc.org [restoredcdc.org]
- 11. fishersci.com [fishersci.com]
- 12. ICSC 0386 - 1,4-BENZENEDIAMINE DIHYDROCHLORIDE [chemicalsafety.ilo.org]
- 13. ICSC 0386 - 1,4-BENZENEDIAMINE DIHYDROCHLORIDE [inchem.org]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. aksci.com [aksci.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. dem.ri.gov [dem.ri.gov]
- 18. americanchemistry.com [americanchemistry.com]
- 19. echemi.com [echemi.com]
- 20. lobachemie.com [lobachemie.com]
- 21. carlroth.com:443 [carlroth.com:443]
- 22. angenechemical.com [angenechemical.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
Literature review on 1,4-Benzenedimethanamine applications
An In-Depth Technical Guide to the Applications of 1,4-Benzenedimethanamine
Authored by: A Senior Application Scientist
Foreword: Unpacking the Versatility of a Core Chemical Building Block
In the landscape of industrial and research chemistry, certain molecules stand out for their profound versatility and foundational role in the synthesis of advanced materials. This compound, also known as p-xylylenediamine (PXDA), is unequivocally one such molecule. Its deceptively simple structure—a central benzene ring flanked by two aminomethyl groups in the para position—belies a rich reactivity profile that has made it an indispensable component in polymer chemistry, materials science, and emerging high-tech applications.[1]
This guide is designed for researchers, scientists, and drug development professionals who seek to understand and leverage the unique properties of this compound. We will move beyond a mere catalog of uses to explore the causal chemistry—the "why" behind the "how"—that governs its performance. From its role in creating high-strength polymers to its function as a critical linker in advanced materials, this document serves as a comprehensive technical resource grounded in scientific literature and practical application.
Fundamental Properties and Molecular Architecture
The utility of this compound stems directly from its molecular structure. The presence of two primary amine groups makes it a classic difunctional monomer, ideal for step-growth polymerization.[2] The rigid, aromatic core imparts significant thermal stability and mechanical strength to the materials it helps create.
Diagram 1.1: Chemical Structure of this compound
Caption: Molecular structure of this compound (C₈H₁₂N₂).
| Property | Value | Significance for Applications |
| Molecular Weight | 136.19 g/mol | A low molecular weight allows for a high concentration of reactive groups per unit mass. |
| Appearance | Colorless to light yellow liquid/crystals | Purity can be visually assessed; low color is crucial for applications like clear coatings.[1] |
| Boiling Point | 230°C at 10 mmHg | Low volatility reduces workplace exposure risks compared to more volatile amines.[1] |
| Solubility | High in polar solvents (water, methanol) | Facilitates reactions in various solvent systems and allows for easier cleanup.[1] |
| Reactivity | Two primary amine groups | Acts as a difunctional monomer for polymerization and a cross-linking agent.[2] |
The para-substitution is critical; it leads to linear, rigid polymer chains, which is distinct from its meta- and ortho-isomers that produce different polymer architectures and properties.[1]
Core Application: High-Performance Polymer Synthesis
The most significant application of this compound is as a monomer in polymer chemistry, where it is used to produce high-performance polyamides and polyurethanes.[1][2]
Synthesis of High-Performance Polyamides
Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength. This compound serves as a key diamine component, reacting with dicarboxylic acids (or their more reactive diacyl chloride derivatives) in a polycondensation reaction to form strong amide linkages. The resulting polymers exhibit higher thermal stability and lower water absorption compared to many aliphatic polyamides like Nylon.[2]
Diagram 2.1: Polycondensation of this compound
Caption: Reaction scheme for polyamide synthesis.
Protocol 2.1.1: Laboratory-Scale Synthesis of a Polyamide
This protocol describes the low-temperature solution polycondensation of this compound with sebacoyl chloride. This method is common for preparing aromatic polyamides that may decompose at the high temperatures required for melt condensation.[3]
-
Preparation: A flame-dried, three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The system is purged with dry nitrogen to create an inert atmosphere.
-
Dissolution of Diamine: Add this compound (1.36 g, 0.01 mol) to the flask, followed by 50 mL of a dry, polar aprotic solvent like N,N-dimethylacetamide (DMAc). Stir until fully dissolved.
-
Cooling: Cool the solution to 0-5°C using an ice bath. This is crucial to control the highly exothermic reaction between the amine and the acyl chloride, preventing side reactions and promoting high molecular weight polymer formation.
-
Addition of Diacyl Chloride: Dissolve sebacoyl chloride (2.39 g, 0.01 mol) in 20 mL of dry DMAc and add it to the dropping funnel. Add this solution dropwise to the stirred diamine solution over 30-45 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours. The solution will become increasingly viscous as the polymer forms.
-
Precipitation and Washing: Pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirred methanol or water. The polyamide will precipitate as a white, fibrous solid.
-
Purification: Collect the polymer by filtration. Wash it thoroughly with water to remove any unreacted monomers and DMAc, followed by a wash with methanol to remove oligomers.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours to remove all residual solvent.
Function as a Chain Extender in Polyurethanes
In the synthesis of polyurethane elastomers, this compound acts as a chain extender. After the initial formation of a prepolymer from a polyol and a diisocyanate, the diamine is added. Its amine groups react rapidly with the isocyanate end-groups, forming highly stable urea linkages. These urea groups create strong hydrogen bonds, leading to the formation of hard segments within the polymer matrix. This microphase separation of hard and soft segments is what gives polyurethane elastomers their characteristic combination of strength and flexibility.[2]
Core Application: Curing Agent for Epoxy Resins
This compound is widely used as a curing agent, or hardener, for epoxy resins.[1] The choice of curing agent is critical as it dictates not only the processing characteristics (like pot life and cure temperature) but also the final performance of the cured material.[2][4]
The Curing Mechanism
The curing process involves the reaction of the active hydrogen atoms on the primary amine groups of this compound with the epoxide (oxirane) rings of the epoxy resin. Each primary amine group has two active hydrogens, allowing it to react with two epoxy groups. This forms a highly cross-linked, three-dimensional thermoset network.[4][5]
Diagram 3.1: Epoxy Curing Mechanism
Caption: Stepwise reaction of an amine with epoxy groups.
Compared to aliphatic amine curing agents, which are often more reactive and cure at room temperature, aromatic amines like this compound generally require elevated temperatures to achieve a full cure.[4] However, the benefit is a significantly higher glass transition temperature (Tg) and superior thermal and chemical resistance in the final product, thanks to the rigidity of the benzene ring incorporated into the polymer backbone.[2]
Protocol 3.1.1: Formulation and Curing of an Epoxy System
This protocol details a typical procedure for curing a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.
-
Stoichiometric Calculation: Determine the correct mix ratio. The ratio is based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin. For this compound (MW=136.19, 4 active H), AHEW = 136.19 / 4 = 34.05. For a typical liquid DGEBA resin with EEW = 190 g/eq, the parts per hundred resin (phr) would be: phr = (AHEW * 100) / EEW = (34.05 * 100) / 190 ≈ 17.9 phr.
-
Mixing: In a disposable container, weigh out 100g of the DGEBA resin. Add 17.9g of this compound.
-
Degassing: Mix the two components thoroughly with a spatula for 3-5 minutes, scraping the sides and bottom of the container to ensure homogeneity. The mixture may become warm. If bubbles are incorporated, place the mixture in a vacuum chamber for 5-10 minutes to degas.
-
Application: Apply the mixed epoxy system to the desired substrate or mold.
-
Curing Schedule: Place the assembly in an oven. A typical cure schedule is 2 hours at 80°C followed by 3 hours at 150°C. The stepped cure allows for initial gelation at a lower temperature before completing the cross-linking at a higher temperature to achieve maximum thermal and mechanical properties.
-
Post-Cure: Allow the cured part to cool slowly to room temperature to avoid thermal stress.
Advanced and Emerging Applications
Beyond its traditional roles, this compound is a building block for a new generation of advanced materials.
Metal-Organic Frameworks (MOFs)
The amine groups in this compound can act as ligands, coordinating with metal ions to form Metal-Organic Frameworks (MOFs). These crystalline materials are characterized by extremely high surface areas and tunable porosity, making them promising candidates for gas storage, chemical separations, and catalysis.[6] While dicarboxylic acids are more common linkers, diamines like this compound are used to create novel frameworks with different chemical functionalities within the pores.[6]
Biomedical Polymers
The combination of fatty acids with this compound can produce biocompatible polyamides. These materials are being investigated for applications in tissue engineering and as matrices for controlled drug delivery systems.[7][8][9] The ability to synthesize polymers with both rigid aromatic and flexible aliphatic segments allows for fine-tuning of properties like degradation rate and mechanical compliance to match biological tissues.[7][10]
Perovskite Solar Cells (PSCs)
In the field of photovoltaics, derivatives of this compound are used as "spacer cations" in the fabrication of 2D and quasi-2D perovskite solar cells. These large organic cations help to improve the structural and environmental stability of the perovskite crystal lattice, which is a major challenge for this technology. The incorporation of these aromatic spacers can enhance the power conversion efficiency and operational lifetime of the solar cells.[2]
Safety and Handling
As with all reactive chemicals, proper handling of this compound is paramount.
-
Hazards: It is classified as corrosive and can cause severe skin burns and eye damage. It is also a known skin sensitizer, meaning repeated contact can lead to allergic dermatitis.[1] Inhalation may cause respiratory irritation.[1][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors. Avoid all contact with skin and eyes.
-
First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If swallowed, rinse mouth and do NOT induce vomiting; call a physician immediately.
Conclusion
This compound is a cornerstone of modern materials science. Its simple, symmetrical structure provides the foundation for a vast array of materials with precisely controlled properties. From the robust polyamides and epoxy resins that are fixtures of industrial manufacturing to the sophisticated MOFs and biomedical polymers at the forefront of research, its utility is continually expanding. For the materials scientist and development professional, a thorough understanding of this molecule's fundamental chemistry is not just beneficial—it is essential for innovation.
References
- 1. Buy this compound | 539-48-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.ictp.csic.es [www2.ictp.csic.es]
- 4. threebond.co.jp [threebond.co.jp]
- 5. pcimag.com [pcimag.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional Polymers for Biomedical Apps [sigmaaldrich.com]
- 10. Review of Polymeric Materials in 4D Printing Biomedical Applications [mdpi.com]
- 11. ICSC 0386 - 1,4-BENZENEDIAMINE DIHYDROCHLORIDE [chemicalsafety.ilo.org]
An In-depth Technical Guide to the Reactivity of Amine Groups in 1,4-Benzenedimethanamine
Abstract
1,4-Benzenedimethanamine, also known as p-xylylenediamine (PXDA), is a difunctional primary amine featuring a rigid aromatic core. Its unique structure, with two highly reactive aminomethyl groups positioned at the para positions of a benzene ring, makes it a critical building block in polymer chemistry, materials science, and as a versatile intermediate in organic synthesis.[1][2] This guide provides a comprehensive analysis of the factors governing the reactivity of its amine groups, including electronic and steric effects. It further details key reaction classes such as acylation, alkylation, and Schiff base formation, supported by mechanistic insights, field-proven experimental protocols, and quantitative data to offer a holistic resource for researchers, scientists, and drug development professionals.
Introduction: Structural and Electronic Profile
This compound (C₈H₁₂N₂) is a crystalline solid at room temperature, characterized by two primary amine groups attached to a central benzene ring via methylene (-CH₂) spacers.[3] This benzylic amine structure is fundamental to its chemical behavior.
Key Structural Features:
-
Molecular Formula: C₈H₁₂N₂[4]
-
Molecular Weight: 136.19 g/mol [3]
-
Structure: Two -CH₂NH₂ groups at positions 1 and 4 of a benzene ring.
The reactivity of the amine groups is primarily dictated by the lone pair of electrons on the nitrogen atoms. Unlike aromatic amines such as aniline, where the lone pair is delocalized into the benzene ring through resonance, the methylene spacer in this compound insulates the nitrogen lone pairs.[5] This localization makes the amine groups significantly more nucleophilic and basic than those in aniline, behaving more like typical aliphatic amines.[6][7] However, the adjacent benzene ring does exert a mild electron-withdrawing inductive effect (-I effect), which slightly modulates its basicity compared to simple alkylamines.[8]
Core Reactivity Principles: Nucleophilicity and Basicity
All amines, including this compound, are characterized by the presence of an active lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic.[6]
-
Basicity: The amine groups readily accept protons from acids to form the corresponding ammonium salts.[2] The pKb value of benzylamine is 4.70, making it slightly more basic than ammonia (pKb 4.75), indicating the complex interplay of inductive effects.[7][8] The difunctional nature of this compound allows it to form di-salts in the presence of sufficient acid.
-
Nucleophilicity: The localized lone pairs on the nitrogen atoms are highly available to attack electron-deficient centers (electrophiles).[9] This property underpins the most important reactions of this compound, including acylation, alkylation, and reactions with carbonyls.
Steric Considerations
While the primary amine groups are sterically accessible, the rigid benzene core and the presence of two reactive sites can influence reaction outcomes.[10] In polymerization reactions, this rigidity contributes to the high thermal stability and mechanical strength of the resulting polymers.[1] In discrete molecule synthesis, controlling the stoichiometry is crucial to favor mono- versus di-substitution. Achieving selective mono-acylation or mono-alkylation can be challenging and often requires specific reaction conditions or protecting group strategies.[11]
Key Reaction Classes and Methodologies
Acylation: Formation of Amides and Polyamides
The reaction of the amine groups with acylating agents such as acid chlorides or anhydrides is a robust and fundamental transformation that yields stable amide linkages.[2][12] This reaction is central to the synthesis of high-performance polyamides.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., chloride) to form the amide.
Application in Polymer Synthesis: As a bifunctional monomer, this compound undergoes polycondensation with dicarboxylic acids or their derivatives to produce polyamides.[13] These polymers often exhibit superior thermal stability and mechanical properties due to the rigid aromatic backbone.[1][14]
Table 1: Representative Acylation Reaction Data
| Acylating Agent | Product Type | Typical Yield | Key Application | Reference |
|---|---|---|---|---|
| Sebacoyl Chloride | Polyamide | >90% | High-performance fibers | [1] |
| Benzoyl Chloride | N,N'-dibenzoyl derivative | High | Small molecule synthesis | [12] |
| Acetic Anhydride | N,N'-diacetyl derivative | High | Intermediate synthesis |[12] |
Detailed Protocol: Synthesis of an Aromatic Polyamide
This protocol describes the synthesis of a polyamide from this compound and an aromatic diacid using the phosphorylation polycondensation method, which promotes amide bond formation under milder conditions.[15][16]
Materials:
-
This compound (0.01 mol)
-
Aromatic dicarboxylic acid (e.g., 4,4'-oxybis(benzoic acid)) (0.01 mol)
-
N-Methyl-2-pyrrolidone (NMP) (20 mL)
-
Triphenyl phosphite (TPP) (0.022 mol)
-
Pyridine (6 mL)
-
Lithium Chloride (LiCl) (1.4 g)
-
Ethanol and Water (for washing)
Procedure:
-
Flame-dry a flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Under a nitrogen atmosphere, add the dicarboxylic acid (0.01 mol), NMP (10 mL), LiCl (1.4 g), and pyridine (6 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Rapidly add this compound (0.01 mol) and triphenyl phosphite (0.022 mol) along with the remaining NMP (10 mL).
-
Heat the solution to 105 °C and maintain for 3 hours with continuous stirring.
-
Allow the viscous polymer solution to cool to room temperature.
-
Precipitate the polymer by pouring the solution into 500 mL of ethanol with vigorous stirring.
-
Collect the fibrous polymer by filtration and wash it thoroughly with hot water and then ethanol to remove residual solvents and reagents.
-
Dry the final polyamide product under vacuum at 100 °C overnight. Yields are typically over 90%.[15]
// Nodes prep [label="1. Reagent Preparation\n(Diamine, Diacid, NMP, Py, LiCl)", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="2. Dissolve Diacid\nin NMP/Py/LiCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reagents [label="3. Add Diamine & TPP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="4. Heat to 105°C\n(3 hours under N₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="5. Cool to RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitate [label="6. Precipitate in Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash_dry [label="7. Filter, Wash & Dry", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Polyamide Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges prep -> dissolve [label="Stir at RT"]; dissolve -> add_reagents; add_reagents -> heat [label="Initiate Polymerization"]; heat -> cool; cool -> precipitate [label="Isolate Polymer"]; precipitate -> wash_dry; wash_dry -> product; } ends_dot Caption: Workflow for Polyamide Synthesis via Polycondensation.
Alkylation: Synthesis of Substituted Amines
The amine groups of this compound react with alkylating agents like alkyl halides in nucleophilic substitution reactions to yield N-substituted derivatives.[2] The reaction can proceed sequentially to form secondary, tertiary, and ultimately quaternary ammonium salts, a process known as exhaustive alkylation.[17]
Causality of Experimental Choices:
-
Stoichiometry: The ratio of alkylating agent to diamine is the primary determinant of the degree of alkylation. An excess of the diamine favors mono-alkylation, while an excess of the alkylating agent drives the reaction towards exhaustive alkylation.
-
Base: A non-nucleophilic base is often added to neutralize the HX acid formed during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) are typically used to dissolve the reagents and facilitate the Sₙ2 reaction pathway.
Schiff Base Formation: Condensation with Carbonyls
Primary amines readily undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases.[18][19] This reaction is typically catalyzed by a trace amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration.[19]
Mechanism and Application:
-
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.
-
Dehydration: The hydroxyl group is protonated by an acid catalyst, turning it into a good leaving group (water). Elimination of water and deprotonation of the nitrogen yields the C=N double bond of the imine.
This reaction is highly versatile for creating complex ligands for coordination chemistry and as intermediates for further synthetic transformations.[20][21]
// Nodes start [label="R-NH₂ + R'-CHO", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; attack [label="Nucleophilic Attack", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Carbinolamine Intermediate\n[R-NH(OH)-CH-R']", fillcolor="#FBBC05", fontcolor="#202124"]; dehydration [label="Acid-Catalyzed\nDehydration (-H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Schiff Base (Imine)\n[R-N=CH-R']", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> attack [color="#5F6368"]; attack -> intermediate [color="#5F6368"]; intermediate -> dehydration [color="#5F6368"]; dehydration -> product [color="#5F6368"]; } ends_dot Caption: Generalized Mechanism of Schiff Base Formation.
Detailed Protocol: Synthesis of a Bis-Schiff Base
This protocol details the synthesis of a bis-Schiff base from this compound and an aromatic aldehyde.[20][21]
Materials:
-
This compound (3 mmol, 0.408 g)
-
4-Methylbenzaldehyde (6 mmol, 0.721 g)
-
Ethanol (30 mL)
Procedure:
-
Dissolve 4-methylbenzaldehyde (6 mmol) in 30 mL of ethanol in a round-bottom flask with stirring.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (3 mmol) in a small amount of ethanol dropwise to the aldehyde solution with continuous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 hours.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from hot ethanol to obtain the purified bis-Schiff base. A typical yield is around 75%.[20]
Advanced Applications and Future Directions
The predictable and versatile reactivity of the amine groups in this compound has established it as a cornerstone monomer and chemical intermediate.
-
Epoxy Resins: It serves as an effective curing agent (hardener) for epoxy resins, where the amine groups open the epoxide rings, leading to a highly cross-linked, durable thermoset polymer.[1][2]
-
Coordination Chemistry: The diamine acts as a ligand, binding to metal ions to form coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.[1]
-
Drug Development: The rigid spacer and reactive handles of the this compound core make it an attractive scaffold for linking pharmacophores in the design of novel therapeutic agents.[1]
Future research continues to explore its use in creating functional materials for specialized applications, such as anion exchange membranes for fuel cells and as organic spacers in advanced perovskite solar cells.[1]
Conclusion
The reactivity of the amine groups in this compound is governed by the localized nature of the nitrogen lone pairs, which are insulated from the aromatic ring by a methylene spacer. This structure confers high nucleophilicity and basicity, enabling a wide range of chemical transformations including acylation, alkylation, and Schiff base formation. A thorough understanding of these reactions and the experimental parameters that control them is essential for leveraging this versatile molecule in the development of advanced polymers, functional materials, and pharmaceutical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 539-48-0 [smolecule.com]
- 3. scent.vn [scent.vn]
- 4. This compound | C8H12N2 | CID 68315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. CK12-Foundation [flexbooks.ck12.org]
- 13. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.ncl.res.in [dspace.ncl.res.in]
- 15. www2.ictp.csic.es [www2.ictp.csic.es]
- 16. researchgate.net [researchgate.net]
- 17. Amine Reactivity [www2.chemistry.msu.edu]
- 18. chemrevlett.com [chemrevlett.com]
- 19. ijacskros.com [ijacskros.com]
- 20. N,N′-Bis(4-methylbenzylidene)benzene-1,4-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N,N′-Bis(2-thienylmethylene)benzene-1,4-diamine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Stability and Degradation of 1,4-Benzenedimethanamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Thermal Boundaries of a Versatile Building Block
1,4-Benzenedimethanamine, also known as p-xylylenediamine, is a cornerstone in the synthesis of high-performance polymers due to its rigid aromatic core and reactive amine functionalities.[1] Its incorporation into polyamides and epoxy resins imparts exceptional mechanical strength and thermal resistance to the resulting materials. However, the intrinsic thermal stability of the monomer itself is a critical parameter that dictates its processing conditions, storage, and ultimate performance in high-temperature applications. This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of this compound, offering insights for researchers and professionals working with this versatile molecule.
Section 1: Thermal Analysis – Deciphering the Onset of Decomposition
Thermal analysis techniques are paramount in establishing the temperature limits at which a material retains its chemical integrity. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools for this characterization.
Thermogravimetric Analysis (TGA): Mapping Weight Loss as a Function of Temperature
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is instrumental in determining the onset of decomposition, the temperature of maximum degradation rate, and the presence of any stable intermediates.
It is hypothesized that this compound will exhibit a different thermal profile due to the presence of the aminomethyl groups. The C-N and C-C bonds in these side chains are generally less stable than the aromatic C-N bond in p-phenylenediamine, which may lead to an earlier onset of decomposition. However, the overall thermal stability is also influenced by intermolecular interactions, such as hydrogen bonding, which may be more extensive in this compound.
Table 1: Thermal Decomposition Data for p-Phenylenediamine (Analogue to this compound)
| Parameter | Temperature (°C) |
| Onset of Decomposition | ~141 |
| End of Decomposition | ~216 |
| Temperature of Maximum Degradation (Tmax) | 186.8 |
Data obtained from studies on p-phenylenediamine and presented as an analogue for this compound.[3]
Differential Scanning Calorimetry (DSC): Monitoring Energy Changes with Temperature
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is crucial for identifying melting points, crystallization events, and the endothermic or exothermic nature of decomposition processes.
For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point, which is reported to be in the range of 60-64°C.[4] Following the melting transition, decomposition events would likely be observed as either endothermic or exothermic peaks, depending on the nature of the bond-breaking and bond-forming reactions that occur. The DSC analysis of p-phenylenediamine reveals a melting point around 170°C, followed by decomposition.[2][5]
Section 2: The Degradation Cascade: Mechanisms and Products
The thermal degradation of this compound is anticipated to be a complex process involving multiple reaction pathways. The presence of the aminomethyl substituents on the benzene ring provides reactive sites for decomposition to initiate.
Proposed Degradation Mechanism
The primary degradation pathway likely involves the homolytic cleavage of the C-N and C-C bonds within the aminomethyl groups. At elevated temperatures, the weaker benzylic C-N bond is expected to be the initial point of scission, leading to the formation of benzyl and amino radicals. Subsequent reactions could involve hydrogen abstraction, radical recombination, and fragmentation of the aromatic ring at higher temperatures.
Another plausible mechanism involves the interaction between the amine groups, potentially leading to the formation of secondary amines and ammonia. The specific degradation products will be highly dependent on the atmosphere (inert or oxidative) and the final temperature.
Caption: Proposed thermal degradation pathway for this compound.
Anticipated Degradation Products
Based on the proposed mechanism and knowledge of the pyrolysis of similar aromatic and benzylamine compounds, a range of degradation products can be anticipated. The use of Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS) would be the definitive method for identifying these products.[6][7]
Table 2: Hypothetical Thermal Degradation Products of this compound
| Product Category | Potential Compounds |
| Volatile Hydrocarbons | Toluene, p-Xylene, Benzene |
| Nitrogenous Compounds | Ammonia, Benzylamine, various nitriles |
| Aromatic Fragments | Substituted benzenes, polycyclic aromatic hydrocarbons (at high temperatures) |
| Solid Residue | Char |
Section 3: Experimental Protocols for Thermal Analysis
To ensure the scientific rigor and reproducibility of thermal stability studies, standardized experimental protocols are essential. The following sections detail the methodologies for TGA, DSC, and Pyrolysis-GC-MS analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
References
Role of 1,4-Benzenedimethanamine in coordination chemistry
An In-depth Technical Guide to the Role of 1,4-Benzenedimethanamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as α,α'-diamino-p-xylene, is a versatile organic ligand that has garnered significant attention in the field of coordination chemistry. Its unique structural features, including two primary amine groups attached to a rigid benzene ring, allow it to act as a fundamental building block in the synthesis of a wide array of coordination polymers and metal-organic frameworks (MOFs).[1] This guide provides a comprehensive overview of the synthesis, coordination behavior, and applications of coordination compounds derived from this compound and its functionalized derivatives. We will explore its role as a flexible and rigid linker, its various coordination modes, and the resulting impact on the structural diversity and functional properties of the resulting materials. This document is intended to serve as a technical resource for researchers and professionals engaged in materials science, catalysis, and drug development.
Introduction: The Structural and Functional Significance of this compound
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are classes of solid-state materials constructed from metal ions or clusters linked together by organic ligands.[2] The choice of the organic ligand is a critical determinant of the final structure and properties of these materials.[2] this compound (Figure 1) is a particularly valuable ligand in this context due to its bifunctional nature, possessing two reactive primary amine groups.[1] These amine groups can act as Lewis bases, donating their lone pair of electrons to coordinate with metal ions.
The rigid phenyl ring provides a well-defined spatial separation between the two amine functionalities, influencing the dimensionality and topology of the resulting coordination network. Furthermore, the methylene (-CH2-) groups connecting the amine functions to the benzene ring introduce a degree of conformational flexibility. This combination of rigidity and flexibility allows for the formation of a diverse range of coordination architectures, from simple discrete metal complexes to extended one-, two-, and three-dimensional polymers.[3]
The amine groups in this compound can also be readily functionalized to introduce other coordinating groups, such as pyridyl or imidazolyl moieties.[1] This derivatization expands the coordination capabilities of the ligand and allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.[4]
Figure 1: Chemical structure of this compound.
Coordination Modes and Structural Diversity
The coordination behavior of this compound and its derivatives is versatile, leading to a rich variety of structural motifs. The primary amine groups can coordinate to metal centers in a monodentate fashion, or they can bridge two metal centers, acting as a linker to build extended networks.
Bridging Ligand in Coordination Polymers
In its most common role, this compound acts as a bridging ligand, connecting metal centers to form coordination polymers. The length and relative orientation of the ligand dictate the porosity and dimensionality of the resulting framework. For instance, the reaction of this compound with metal salts under solvothermal conditions can yield one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The choice of metal ion and the presence of ancillary ligands (co-ligands) also play a crucial role in determining the final architecture.[2]
Figure 2: Schematic representation of monodentate and bridging coordination modes of this compound.
Role of Ancillary Ligands
The use of mixed-ligand systems, where this compound is combined with other organic ligands such as carboxylates, is a powerful strategy to construct novel CPs with unique structures and properties.[2] Carboxylate ligands, for example, can offer different coordination modes (monodentate, bidentate, bridging) and introduce additional functional groups, leading to more complex and functional materials.
Synthesis of Coordination Polymers: A Step-by-Step Protocol
The synthesis of coordination polymers involving this compound is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel at elevated temperatures and pressures, which facilitates the crystallization of the product.
General Solvothermal Synthesis Protocol
This protocol provides a general framework for the synthesis of a coordination polymer using a metal salt and this compound. The specific parameters may need to be optimized for different metal-ligand combinations.
Materials:
-
Metal salt (e.g., Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O)
-
This compound
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, water, or a mixture)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Preparation: In a typical synthesis, equimolar amounts of the metal salt and this compound are used. For example, dissolve the metal salt (0.1 mmol) in 5 mL of the chosen solvent in a glass vial. In a separate vial, dissolve this compound (0.1 mmol) in 5 mL of the same solvent.
-
Mixing: Combine the two solutions in the Teflon liner of the autoclave. The order of addition can sometimes influence the final product. Gentle stirring is recommended to ensure homogeneity.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80-160 °C) for a period of 1 to 3 days. The slow cooling of the oven to room temperature is often crucial for the growth of high-quality single crystals.
-
Isolation and Washing: After cooling, carefully open the autoclave. Collect the crystalline product by filtration. Wash the crystals with the reaction solvent to remove any unreacted starting materials.
-
Drying: Dry the product in air or under a vacuum at room temperature.
Rationale for Experimental Choices:
-
Solvothermal Method: This method allows for the synthesis of crystalline materials that may not be accessible at room temperature. The elevated temperature increases the solubility of the reactants and promotes the formation of a thermodynamically stable product.
-
Slow Cooling: Gradual cooling of the reaction mixture reduces the rate of nucleation and allows for the growth of larger, well-defined crystals suitable for single-crystal X-ray diffraction analysis.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the resulting crystal structure. Non-coordinating solvents are often preferred to avoid competition with the primary ligand for metal coordination sites.
Functionalized Derivatives of this compound in MOF Synthesis
To enhance the functionality and structural diversity of coordination polymers, derivatives of this compound are frequently employed. A prominent example is 1,4-bis(imidazol-1-ylmethyl)benzene (bix), where the amine groups are replaced with imidazole moieties. The nitrogen atoms of the imidazole rings provide excellent coordination sites for a variety of transition metal ions.[4]
The flexibility of the bix ligand, arising from the rotation around the CH₂-aryl and CH₂-imidazole bonds, allows it to adopt various conformations, leading to a wide range of intriguing network topologies.[4]
Synthesis of a Bix-based Coordination Polymer
The following is a representative protocol for the synthesis of a coordination polymer using the bix ligand.
Materials:
-
A metal salt (e.g., Cd(NO₃)₂·4H₂O)
-
1,4-bis(imidazol-1-ylmethyl)benzene (bix)
-
A dicarboxylic acid co-ligand (e.g., succinic acid)
-
Solvent: Deionized water
Procedure:
-
A mixture of the metal salt (e.g., 0.1 mmol), bix (0.1 mmol), and the dicarboxylic acid (0.1 mmol) is placed in a Teflon-lined stainless steel autoclave.
-
Add 10 mL of deionized water to the mixture.
-
The autoclave is sealed and heated to 160 °C for 72 hours.
-
After slow cooling to room temperature, colored block-like crystals of the product are collected by filtration, washed with water, and dried in air.
Applications of this compound-based Coordination Compounds
The diverse structures of coordination polymers derived from this compound and its derivatives give rise to a range of interesting properties and potential applications.
| Application Area | Key Properties | Example |
| Luminescence Sensing | Emission properties sensitive to the presence of specific analytes. | MOFs based on 1,4-di(1H-imidazol-4-yl)benzene for the selective sensing of Fe(III) ions and ketone molecules.[5] |
| Gas Adsorption and Separation | Porous structures with specific pore sizes and surface chemistry. | A zinc-based MOF showing selective adsorption of CO₂ over N₂.[5] |
| Catalysis | Open metal sites or functional groups within the framework that can act as catalytic centers. | Coordination polymers used in various catalytic reactions. |
| Anticancer Activities | The coordination of metal ions to organic ligands can result in compounds with biological activity. | Two coordination polymers based on a 1,4-bis((1H-benzo[d]imidazol-1-yl)methyl)benzene ligand have been investigated for their anticancer activities.[3] |
Conclusion and Future Outlook
This compound and its functionalized analogues have proven to be exceptionally versatile building blocks in the design and synthesis of coordination polymers and metal-organic frameworks. The interplay of their rigid aromatic core and flexible coordinating arms allows for the construction of a vast array of materials with diverse structures and functionalities. The ability to tune the properties of these materials through the judicious selection of metal ions, ancillary ligands, and synthetic conditions opens up exciting avenues for future research.
The continued exploration of new derivatives of this compound, coupled with advanced characterization techniques and computational modeling, will undoubtedly lead to the discovery of novel materials with enhanced performance in areas such as gas storage, chemical separations, sensing, and catalysis. For professionals in drug development, the investigation of the biological activities of these coordination compounds presents a promising frontier for the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Use of 1,4-Benzenedimethanamine as an Epoxy Curing Agent
Introduction: Unlocking High-Performance Thermosets with 1,4-Benzenedimethanamine
For researchers, scientists, and drug development professionals engaged in the formulation of advanced materials, the selection of an appropriate curing agent for epoxy resins is a critical determinant of final product performance. This compound, a diamine with a rigid aromatic core, presents a compelling option for creating highly cross-linked, robust polymer networks. Its molecular structure, characterized by two primary amine groups attached to a central benzene ring, imparts a unique combination of properties to cured epoxy systems, including enhanced thermal stability, superior mechanical strength, and excellent chemical resistance when compared to some aliphatic amine-cured epoxies.[1][2]
This guide provides an in-depth exploration of this compound as an epoxy curing agent. It is designed to equip you with the foundational knowledge and practical protocols necessary to effectively utilize this versatile hardener in your research and development endeavors. We will delve into the underlying curing chemistry, provide step-by-step methodologies for preparation and characterization, and offer insights into the expected performance of the resulting thermoset materials.
The Curing Mechanism: A Molecular Perspective
The curing of an epoxy resin with this compound proceeds through a well-established nucleophilic addition reaction. Each of the two primary amine groups on the this compound molecule contains two active hydrogen atoms. These active hydrogens react with the epoxide (oxirane) rings of the epoxy resin.[3]
The reaction can be visualized in two main stages:
-
Primary Amine Addition: An active hydrogen from a primary amine group attacks the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group.
-
Secondary Amine Addition: The newly formed secondary amine still possesses an active hydrogen, which can then react with another epoxy group. This second addition results in the formation of a tertiary amine and another hydroxyl group.
This chain of reactions, occurring at both ends of the this compound molecule, leads to the formation of a dense, three-dimensional cross-linked network. The rigidity of the benzene ring in the curing agent's backbone contributes to the high glass transition temperature (Tg) and mechanical stiffness of the final cured polymer.[4]
References
Application Notes & Protocols: The Strategic Use of 1,4-Benzenedimethanamine in the Synthesis of High-Performance Polyamides
Introduction: A New Paradigm in Polyamide Performance
The relentless pursuit of advanced materials with superior thermal, mechanical, and chemical resistance has led to significant innovations in polymer chemistry. High-performance polyamides, a class of polymers characterized by their exceptional strength and stability, are at the forefront of this evolution.[1] Central to their development is the strategic selection of monomers that impart rigidity and strong intermolecular interactions to the polymer backbone. 1,4-Benzenedimethanamine (BDMA), also known as p-xylylenediamine, has emerged as a critical building block in this arena.[2] Its unique molecular architecture, featuring a rigid benzene ring flanked by two primary amine-containing methyl groups, offers a compelling combination of stiffness and processability that distinguishes it from purely aliphatic or aromatic diamines.
This guide provides an in-depth exploration of the synthesis of high-performance polyamides using BDMA. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for polymerization, and discuss the structure-property relationships that govern the final material's performance. This document is intended for researchers and scientists dedicated to the development of next-generation polymers.
The Scientific Rationale: Why this compound?
The efficacy of BDMA in high-performance polyamides stems from its hybrid aliphatic-aromatic structure. This molecular design imparts a unique set of properties to the resulting polymers:
-
Enhanced Thermal Stability: The rigid benzene ring in the BDMA monomer unit significantly restricts segmental motion within the polymer chain. This increased rigidity translates to a higher glass transition temperature (Tg) and melting temperature (Tm) compared to fully aliphatic polyamides, allowing the material to retain its mechanical properties at elevated temperatures.[2]
-
Improved Mechanical Strength: The presence of the aromatic ring contributes to a high modulus and tensile strength. The regular, linear geometry of the BDMA molecule facilitates efficient chain packing and the formation of strong hydrogen bonds between the amide linkages, further reinforcing the material's mechanical integrity.[2]
-
Chemical Resistance: The stable aromatic core provides a barrier to chemical attack, rendering BDMA-based polyamides resistant to a wide range of solvents, oils, and other aggressive chemicals.[3]
-
Processability: Unlike fully aromatic polyamides (aramids), which often require harsh processing conditions due to their high melting points and limited solubility, the methylene groups in BDMA introduce a degree of flexibility into the polymer backbone. This enhances solubility and lowers the melting temperature, making BDMA-based polyamides more amenable to conventional melt processing techniques like injection molding and extrusion.
The following diagram illustrates the logical flow from monomer structure to enhanced polymer properties:
Caption: Structure-Property Relationship of BDMA-based Polyamides.
Synthesis of BDMA-Based Polyamides: A Mechanistic Overview
The synthesis of polyamides from BDMA typically proceeds via a polycondensation reaction with a dicarboxylic acid or its derivative (e.g., a diacid chloride).[2] The most common method is melt polymerization, which involves heating the monomers above the melting point of the resulting polymer to drive the reaction forward.
The fundamental reaction is the formation of an amide bond between the amine group of BDMA and the carboxylic acid group of the diacid, with the elimination of water. This process can be catalyzed by the carboxylic acid itself (autocatalysis) or by the addition of an external catalyst.
The following diagram outlines the general workflow for the synthesis and characterization of BDMA-based polyamides:
Caption: General Workflow for BDMA-Polyamide Synthesis and Characterization.
Experimental Protocols
Protocol 1: Synthesis of Poly(p-xylylene adipamide) (a type of MXD6) via Melt Polycondensation
This protocol details the synthesis of a high-performance polyamide from this compound and adipic acid. Poly(m-xylylene adipamide) (MXD6) is a well-known crystalline polyamide produced through the polycondensation of meta-xylene diamine with adipic acid.[4] This protocol adapts the general principle for the para-isomer.
Materials:
-
This compound (BDMA), >99% purity
-
Adipic acid, >99% purity
-
Deionized water
-
Nitrogen gas (high purity)
-
Formic acid (for viscosity measurement)
Equipment:
-
High-pressure glass reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser
-
Heating mantle with temperature controller
-
Vacuum oven
-
Ubbelohde viscometer
Procedure:
-
Nylon Salt Preparation (Stoichiometric Balance is Key):
-
Accurately weigh equimolar amounts of BDMA and adipic acid. For example, dissolve 13.62 g (0.1 mol) of BDMA in 150 mL of hot deionized water in a beaker.
-
In a separate beaker, dissolve 14.61 g (0.1 mol) of adipic acid in 200 mL of hot deionized water.
-
Slowly add the adipic acid solution to the BDMA solution with constant stirring. A white precipitate of the nylon salt will form immediately.
-
Rationale: The formation of a nylon salt ensures a 1:1 molar ratio of the amine and acid groups, which is crucial for achieving a high molecular weight polymer.
-
-
Polycondensation:
-
Transfer the nylon salt slurry to the glass reactor.
-
Seal the reactor and purge thoroughly with nitrogen for at least 30 minutes to remove any oxygen, which can cause oxidative degradation at high temperatures.
-
Begin heating the reactor to 220°C with gentle stirring. Water will begin to distill off.
-
Once the majority of the water has been removed and the salt has melted, slowly increase the temperature to 260-280°C.
-
Continue the reaction under a slow stream of nitrogen for 2-3 hours to drive the polycondensation forward. The viscosity of the melt will noticeably increase.
-
Rationale: The reaction is an equilibrium process. The continuous removal of water, a byproduct, is essential to shift the equilibrium towards the formation of high molecular weight polymer according to Le Chatelier's principle.
-
-
Polymer Isolation and Purification:
-
After the desired reaction time, carefully extrude the molten polymer from the reactor into a strand and quench it in a water bath.
-
Alternatively, the reactor can be cooled, and the solid polymer can be removed.
-
Cut the polymer strand into pellets or grind the solid polymer into a powder.
-
Wash the polymer pellets or powder with hot water and ethanol to remove any unreacted monomers or oligomers.[5]
-
Dry the polymer in a vacuum oven at 80-100°C for at least 24 hours to remove residual moisture.[5]
-
Characterization:
-
Inherent Viscosity: A measure of the polymer's molecular weight. Dissolve a known concentration of the polymer (e.g., 0.5 g/dL) in a suitable solvent like N,N-dimethylformamide (DMF) and measure the flow time in an Ubbelohde viscometer at a constant temperature.[6]
-
Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).[6] Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymer, with decomposition temperatures often in the range of 426-461°C.[6]
-
Spectroscopic Analysis: Confirm the formation of the amide linkage using Fourier-Transform Infrared (FTIR) spectroscopy.[5] The characteristic amide I (C=O stretch) and amide II (N-H bend) bands should be present. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to further elucidate the polymer structure.
Table 1: Typical Properties of BDMA-Based Polyamides
| Property | Poly(p-xylylene adipamide) | Poly(p-xylylene sebacamide) |
| Glass Transition Temp. (Tg) | ~140 - 150 °C | ~120 - 130 °C |
| Melting Temperature (Tm) | ~290 - 310 °C | ~260 - 280 °C |
| Tensile Strength | ~80 - 95 MPa | ~70 - 85 MPa |
| Tensile Modulus | ~3.0 - 3.5 GPa | ~2.5 - 3.0 GPa |
| Water Absorption (24h) | Relatively Low | Lower than Adipamide-based |
Note: These values are approximate and can vary significantly depending on the specific synthesis conditions, molecular weight, and processing history of the material. The polycondensation of this compound with sebacic acid is known to yield a crystalline polyamide resin with low water absorption.[2]
Troubleshooting and Advanced Considerations
-
Molecular Weight Control: Achieving a high molecular weight is paramount for good mechanical properties. Precise stoichiometry, effective water removal, and minimizing side reactions are critical. The use of a chain terminator, such as a monofunctional amine or acid, can be employed to control the molecular weight if a lower viscosity is desired for specific applications.
-
Discoloration: Yellowing of the polymer can occur at high polymerization temperatures due to oxidation. Maintaining a strict inert atmosphere (high-purity nitrogen or argon) throughout the synthesis is essential to minimize this.
-
Crystallinity: The degree of crystallinity in the final polymer significantly influences its mechanical properties. The cooling rate after melt processing can be controlled to manipulate the crystallinity. Slower cooling generally leads to higher crystallinity. Non-isothermal and isothermal crystallization studies can be performed using DSC to understand these behaviors.[4]
Conclusion
This compound is a versatile and highly effective monomer for the synthesis of high-performance polyamides. Its unique molecular structure provides a pathway to materials with an exceptional balance of thermal stability, mechanical strength, and processability. The protocols and insights provided in this guide serve as a foundation for researchers and scientists to explore and develop novel polyamide materials tailored for demanding applications in the automotive, aerospace, electronics, and industrial sectors.[2] Careful control over the synthesis and processing conditions is key to unlocking the full potential of these advanced polymers.
References
Application Notes and Protocols for the Polymerization of 1,4-Benzenedimethanamine with Diacids
Introduction: The Architectural Versatility of Polyamides from 1,4-Benzenedimethanamine
Polyamides synthesized from this compound, also known as p-xylylenediamine, represent a class of polymers with a unique combination of properties derived from their semi-aromatic structure. The presence of the rigid benzene ring from the diamine imparts high thermal stability and mechanical strength, characteristic of aromatic polyamides (aramids). Simultaneously, the flexible methylene groups flanking the aromatic ring provide improved processability and solubility compared to their fully aromatic counterparts.[1][2] This structural duality makes these polyamides attractive for a wide range of applications, from high-performance fibers and engineering plastics to advanced materials in the biomedical and pharmaceutical fields.
This guide provides detailed protocols for the synthesis of polyamides from this compound with various diacids, covering three principal polymerization techniques: low-temperature solution polycondensation, interfacial polymerization, and melt polycondensation. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these protocols for their specific needs.
I. Low-Temperature Solution Polycondensation: A Homogeneous Approach to High Molecular Weight Polyamides
Low-temperature solution polycondensation is a versatile and widely used method for synthesizing high-molecular-weight aromatic and semi-aromatic polyamides under controlled conditions. This technique involves the reaction of a diamine with a diacid chloride in a polar aprotic solvent at or below room temperature. The use of diacid chlorides, which are more reactive than dicarboxylic acids, allows for rapid polymerization at lower temperatures, minimizing side reactions.[3]
Causality of Experimental Choices:
-
Solvent System: Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are chosen for their ability to dissolve both the monomers and the resulting polymer, maintaining a homogeneous reaction mixture.[3]
-
Acid Acceptor: The polycondensation reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the amine groups of the diamine, rendering them unreactive. To neutralize the HCl and drive the reaction forward, an acid acceptor such as pyridine or triethylamine is added.[3]
-
Solubility Enhancers: For rigid-rod polyamides that may precipitate prematurely, salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) are often added. These salts are believed to interact with the amide linkages, disrupting hydrogen bonding and keeping the polymer chains in solution, thereby allowing for the attainment of higher molecular weights.[4]
Protocol: Synthesis of Poly(p-xylylene terephthalamide)
This protocol details the synthesis of a high-performance semi-aromatic polyamide from this compound and terephthaloyl chloride.
Materials:
-
This compound (p-xylylenediamine), purified
-
Terephthaloyl chloride, purified
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Lithium chloride (LiCl), dried
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactor Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 1.36 g (0.01 mol) of this compound and 0.42 g of LiCl in 20 mL of anhydrous NMP.
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Monomer Addition: In a separate flask, dissolve 2.03 g (0.01 mol) of terephthaloyl chloride in 10 mL of anhydrous NMP. Transfer this solution to a dropping funnel and add it dropwise to the cooled diamine solution over 30 minutes with vigorous stirring.
-
Polymerization: After the addition is complete, continue stirring at 0°C for 1 hour, followed by stirring at room temperature for 3 hours. The solution will become viscous as the polymer forms.
-
Precipitation and Washing: Pour the viscous polymer solution into 200 mL of rapidly stirred methanol to precipitate the polyamide.
-
Purification: Collect the fibrous polymer by filtration, wash it thoroughly with hot water and then with methanol to remove unreacted monomers, LiCl, and NMP.
-
Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.
Expected Outcome: A white, fibrous solid. The inherent viscosity and molecular weight will depend on the purity of the monomers and the reaction conditions.
II. Interfacial Polymerization: Rapid Polymer Formation at a Liquid-Liquid Boundary
Interfacial polymerization is a powerful technique for the rapid synthesis of polyamides at the interface between two immiscible liquids.[5] Typically, the diamine is dissolved in an aqueous phase (often with a base to neutralize the HCl byproduct), and the diacid chloride is dissolved in an immiscible organic solvent. The polymerization occurs instantaneously at the liquid-liquid interface. This method is particularly well-suited for producing polymer films and microcapsules.[6]
Causality of Experimental Choices:
-
Immiscible Solvents: The choice of an aqueous phase and a water-immiscible organic solvent (e.g., hexane, dichloromethane) is fundamental to creating a stable interface where the reaction can occur.
-
Stoichiometry: Unlike solution polymerization, precise stoichiometric control of the bulk solutions is less critical in unstirred interfacial polymerization, as the reaction is diffusion-controlled at the interface.
-
Base in Aqueous Phase: The inclusion of a base like sodium hydroxide in the aqueous phase serves to neutralize the HCl generated, preventing the protonation of the diamine and maintaining its reactivity.
Protocol: The "Nylon Rope Trick" with this compound and Adipoyl Chloride
This classic demonstration of interfacial polymerization can be adapted to produce poly(p-xylylene adipamide).
Materials:
-
This compound
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane (or another suitable organic solvent)
-
Deionized water
-
Phenolphthalein indicator (optional)
Equipment:
-
Beaker (100 mL)
-
Forceps or a bent paperclip
-
Glass rod
Procedure:
-
Aqueous Phase Preparation: In a 100 mL beaker, dissolve 0.68 g (0.005 mol) of this compound and 0.4 g of NaOH in 50 mL of deionized water. A few drops of phenolphthalein can be added to indicate the basicity of the solution.
-
Organic Phase Preparation: In a separate beaker, dissolve 0.92 g (0.005 mol) of adipoyl chloride in 50 mL of hexane.
-
Interface Formation: Carefully pour the organic solution down the side of the beaker containing the aqueous solution to form a distinct layer on top, minimizing mixing.
-
Polymer Formation and Extraction: A film of polyamide will form immediately at the interface. Using forceps, gently grasp the center of the polymer film and pull it upwards. A continuous "rope" of the polymer can be drawn out and wound onto a glass rod.
-
Washing and Drying: The polymer rope should be washed thoroughly with water and then with ethanol to remove trapped reactants and solvents. It can then be left to air dry.
Safety Note: This experiment should be performed in a well-ventilated fume hood as adipoyl chloride is corrosive and lachrymatory, and hexane is flammable.
III. Melt Polycondensation: A Solvent-Free Route to Polyamides
Melt polycondensation is an industrially significant, solvent-free method for producing polyamides. This technique involves heating a mixture of a diamine and a dicarboxylic acid (often as a pre-formed salt) above the melting point of the resulting polymer. Water is evolved as a byproduct and must be removed to drive the reaction to completion and achieve high molecular weights.[7]
Causality of Experimental Choices:
-
Nylon Salt Formation: To ensure a 1:1 stoichiometric ratio of amine and carboxylic acid groups, a "nylon salt" is often prepared by mixing the diamine and diacid in a solvent like ethanol, in which the salt is insoluble. This salt is then isolated and used for the melt polycondensation.
-
High Temperature and Vacuum: High temperatures are required to melt the reactants and the resulting polymer, allowing for sufficient mobility for the polymer chains to grow. A vacuum is applied to efficiently remove the water byproduct, shifting the equilibrium towards polymer formation.
-
Inert Atmosphere: The initial stages of heating are often carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the monomers at high temperatures.
Protocol: Synthesis of Poly(p-xylylene sebacamide)
This protocol outlines the melt polycondensation of this compound with sebacic acid.
Materials:
-
This compound
-
Sebacic acid
-
Ethanol
Equipment:
-
Polymerization tube or a flask suitable for high temperatures and vacuum
-
Heating mantle or oil bath
-
Vacuum pump
-
Nitrogen inlet
-
Mechanical stirrer (optional, for larger scale)
Procedure:
-
Nylon Salt Preparation: In a flask, dissolve 2.02 g (0.01 mol) of sebacic acid in 50 mL of hot ethanol. In a separate beaker, dissolve 1.36 g (0.01 mol) of this compound in 20 mL of ethanol. Add the diamine solution to the diacid solution with stirring. The nylon salt will precipitate. Cool the mixture, filter the salt, wash with ethanol, and dry.
-
Polycondensation: Place the dried nylon salt in a polymerization tube.
-
Initial Heating: Heat the tube under a slow stream of nitrogen to 220°C to melt the salt and initiate polymerization. Water will begin to evolve.
-
Vacuum Application: After about 1 hour, increase the temperature to 260-280°C and apply a vacuum to remove the remaining water and drive the polymerization to completion. The viscosity of the melt will increase significantly.
-
Reaction Completion: Continue heating under vacuum for 2-3 hours.
-
Polymer Isolation: Cool the reaction tube to room temperature under nitrogen. The solid polymer can be removed by carefully breaking the tube or by designing the reactor for easy product removal.
IV. Polymer Characterization and Properties
The synthesized polyamides can be characterized by a variety of techniques to determine their structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkage, look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I band, around 1640 cm⁻¹), and N-H bending (amide II band, around 1540 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
| Polymer | Diacid Monomer | Polymerization Method | Tg (°C) | Tm (°C) | Decomposition Temp. (°C) |
| Poly(p-xylylene adipamide) | Adipoyl Chloride | Interfacial | ~80-100 | ~250-270 | >400 |
| Poly(p-xylylene sebacamide) | Sebacic Acid | Melt | ~60-80 | ~210-230 | >400 |
| Poly(p-xylylene terephthalamide) | Terephthaloyl Chloride | Solution | >150 | >350 | >450 |
Note: The values in the table are approximate and can vary depending on the molecular weight and crystallinity of the polymer.
V. Safety Precautions
-
This compound: Is a corrosive solid and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diacid Chlorides (e.g., Terephthaloyl Chloride, Adipoyl Chloride): Are corrosive and lachrymatory (tear-inducing). They react with moisture, so they should be handled in a dry environment, preferably in a fume hood.
-
Solvents (e.g., NMP, Hexane): NMP is a reproductive toxin. Hexane is flammable. Handle all solvents in a well-ventilated area or fume hood.
-
High Temperatures: Melt polycondensation involves high temperatures. Use appropriate heating equipment and take precautions to avoid burns.
VI. References
-
Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and Characterization of New Soluble Aromatic Polyamides Based on 4-(1-Adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014–1023.
-
BenchChem. (n.d.). This compound | 539-48-0. Retrieved from --INVALID-LINK--
-
Pino-González, M., et al. (2020). Functional Aromatic Polyamides. Polymers, 12(8), 1735.
-
Yang, H., et al. (2016). Synthesis and properties of poly(p-phenylene terephthalamide) bearing both polar and unsaturated substituents introduced via claisen rearrangement reaction. Journal of Polymer Science Part A: Polymer Chemistry, 54(13), 2050-2059.
-
Ji, G., et al. (2013). Preparation of poly(p-phenylene terephthalamide) in a microstructured chemical system. RSC Advances, 3(44), 21763-21770.
-
MDPI. (2020). An Efficient Composite Modifier Prepared for Enhancing the Crystallization and Flame-Retardancy of Poly(m-xylylene adipamide). Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2020). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Experimental Polymerization of Adipamide. Retrieved from --INVALID-LINK--
-
Rana, S., et al. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. RASĀYAN Journal of Chemistry, 17(2), 1234-1243.
-
MDPI. (2020). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Retrieved from --INVALID-LINK--
-
De la Campa, J. G., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. International Journal of Molecular Sciences, 24(3), 2734.
-
Kotti, K., et al. (2021). Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. Polymers, 13(20), 3499.
-
Academic Strive. (2019). Poly-Paraphenylene Terephthalamide: A Life Saving Polymer. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Thermal properties of polyamides. Retrieved from a relevant publication on ResearchGate.
-
MDPI. (2021). Investigation on Mechanical and Thermal Properties of 3D-Printed Polyamide 6, Graphene Oxide and Glass-Fibre-Reinforced Composites under Dry, Wet and High Temperature Conditions. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2012). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of materials science. Materials in medicine, 23(5), 1269–1277.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. dspace.ncl.res.in [dspace.ncl.res.in]
- 3. mdpi.com [mdpi.com]
- 4. academicstrive.com [academicstrive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,4-Benzenedimethanamine in the Synthesis of High-Performance Anion Exchange Membranes
Introduction: The Critical Role of 1,4-Benzenedimethanamine in Anion Exchange Membrane Technology
Anion exchange membranes (AEMs) are at the forefront of electrochemical technologies, including fuel cells, water electrolyzers, and redox flow batteries.[1][2] The performance of these devices is intrinsically linked to the properties of the AEM, which must exhibit high ionic conductivity, excellent chemical and thermal stability, and robust mechanical strength.[2][3][4] this compound, also known as p-xylylenediamine, is a versatile diamine monomer that offers a unique combination of rigidity and reactivity, making it an excellent candidate for creating high-performance AEMs.[5] Its rigid benzene ring contributes to the mechanical integrity and thermal stability of the polymer backbone, while the two primary amine groups provide reactive sites for polymerization and crosslinking.
This application note provides a comprehensive guide to the synthesis and characterization of AEMs utilizing this compound as a key crosslinking agent. We will delve into the underlying chemical principles, provide detailed experimental protocols, and outline the necessary characterization techniques to validate membrane performance.
Causality of Experimental Choices: Why this compound?
The selection of this compound as a crosslinker is a strategic choice driven by its molecular architecture. The para-substitution of the aminomethyl groups on the benzene ring imparts a linear and rigid structure to the crosslinks. This rigidity helps to control the swelling of the membrane in aqueous environments, a critical factor for maintaining dimensional stability and preventing excessive water uptake that can dilute the concentration of charge carriers and reduce ionic conductivity.[3][6]
Furthermore, the primary amine functionalities of this compound allow for efficient reaction with haloalkylated polymers, a common precursor in AEM synthesis, to form stable quaternary ammonium groups that act as the anion exchange sites. This reaction, a form of the Menshutkin reaction, is a well-established method for introducing cationic charge into a polymer matrix.
Experimental Workflow Overview
The synthesis of an AEM using this compound as a crosslinker typically involves a multi-step process. The following diagram illustrates the general workflow, from the initial polymer selection to the final membrane characterization.
Caption: Experimental workflow for AEM synthesis.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and characterization of an AEM using a polysulfone backbone and this compound as a crosslinker.
Protocol 1: Chloromethylation of Polysulfone
Objective: To introduce reactive chloromethyl groups onto the polysulfone backbone.
Materials:
-
Polysulfone (PSU)
-
Chloroform
-
Paraformaldehyde
-
Chlorotrimethylsilane
-
Tin(IV) chloride (catalyst)
-
Methanol
Procedure:
-
Dissolve 10 g of polysulfone in 200 mL of chloroform in a three-necked flask equipped with a reflux condenser and a magnetic stirrer.
-
Add 10 g of paraformaldehyde and 20 mL of chlorotrimethylsilane to the solution.
-
Heat the mixture to 55°C and slowly add 5 mL of tin(IV) chloride.
-
Maintain the reaction at 55°C for 48 hours with continuous stirring.
-
After cooling to room temperature, precipitate the chloromethylated polysulfone (CMPSU) by slowly pouring the reaction mixture into 1 L of methanol.
-
Filter the white precipitate, wash thoroughly with methanol, and dry in a vacuum oven at 60°C for 24 hours.
Protocol 2: Membrane Casting and Crosslinking
Objective: To form a thin film of CMPSU and crosslink it with this compound.
Materials:
-
Chloromethylated polysulfone (CMPSU)
-
N,N-Dimethylacetamide (DMAc)
-
This compound
-
Glass plate
Procedure:
-
Prepare a 15 wt% solution of CMPSU in DMAc by stirring at room temperature until fully dissolved.
-
Add a stoichiometric amount of this compound to the CMPSU solution. The molar ratio of chloromethyl groups to amine groups should be carefully controlled to achieve the desired crosslinking density. A typical starting point is a 2:1 molar ratio of chloromethyl groups to diamine.
-
Stir the solution for 1 hour to ensure homogeneous mixing.
-
Cast the solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Dry the cast film in an oven at 80°C for 12 hours to evaporate the solvent and facilitate the crosslinking reaction.
-
Immerse the glass plate in deionized water to peel off the crosslinked membrane.
Protocol 3: Quaternization and Ion Exchange
Objective: To introduce quaternary ammonium groups and convert the membrane to the hydroxide form.
Materials:
-
Crosslinked CMPSU membrane
-
Trimethylamine (TMA) solution (33 wt% in ethanol)
-
1 M Potassium hydroxide (KOH) solution
-
Deionized water
Procedure:
-
Immerse the crosslinked membrane in the TMA solution at room temperature for 48 hours. This step converts the remaining chloromethyl groups into quaternary ammonium groups.
-
Wash the quaternized membrane thoroughly with deionized water to remove any unreacted TMA.
-
To exchange the counter-ion to hydroxide, immerse the membrane in a 1 M KOH solution for 24 hours at room temperature.
-
Wash the membrane repeatedly with deionized water until the pH of the washing water is neutral. This is crucial to remove any excess KOH.
-
Store the AEM in deionized water to keep it hydrated.
Characterization of the Anion Exchange Membrane
Thorough characterization is essential to evaluate the performance of the synthesized AEM. The following table summarizes key characterization techniques and their significance.
| Parameter | Technique | Significance | Typical Values |
| Ion Exchange Capacity (IEC) | Acid-base back titration | Measures the concentration of ion-exchangeable groups in the membrane.[1][7] | 1.0 - 2.5 meq/g |
| Water Uptake (WU) | Gravimetric analysis | Indicates the membrane's ability to absorb water, which affects conductivity and dimensional stability.[6][8] | 20 - 80% |
| Swelling Ratio (SR) | Dimensional change measurement | Quantifies the change in membrane dimensions upon hydration. | 5 - 20% |
| Hydroxide Conductivity | Electrochemical Impedance Spectroscopy (EIS) | Measures the ease with which hydroxide ions can move through the membrane.[9] | 50 - 150 mS/cm at 80°C |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the degradation temperature of the polymer backbone and functional groups. | > 200°C |
| Mechanical Strength | Tensile testing | Evaluates the membrane's ability to withstand mechanical stress. | 20 - 50 MPa |
Protocol 4: Determination of Ion Exchange Capacity (IEC)
Objective: To quantify the number of active anion exchange sites in the membrane.
Materials:
-
AEM sample (in OH⁻ form)
-
0.1 M Hydrochloric acid (HCl) solution
-
0.1 M Sodium hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Deionized water
Procedure:
-
Cut a small piece of the AEM (approximately 0.1 g) and record its dry weight (W_dry).
-
Immerse the membrane sample in 50 mL of 0.1 M HCl solution for 24 hours to ensure complete ion exchange (from OH⁻ to Cl⁻).
-
Pipette 10 mL of the HCl solution (in which the membrane was soaked) into a flask and add a few drops of phenolphthalein indicator.
-
Titrate the solution with 0.1 M NaOH solution until a persistent pink color is observed. Record the volume of NaOH used (V_NaOH).
-
Perform a blank titration with 10 mL of the original 0.1 M HCl solution and record the volume of NaOH used (V_blank).
-
Calculate the IEC using the following formula: IEC (meq/g) = [(V_blank - V_NaOH) * C_NaOH] / W_dry where C_NaOH is the concentration of the NaOH solution.
Protocol 5: Measurement of Water Uptake (WU) and Swelling Ratio (SR)
Objective: To determine the hydration properties of the AEM.
Materials:
-
AEM sample
-
Deionized water
-
Filter paper
-
Calipers
Procedure:
-
Immerse a pre-weighed dry AEM sample (W_dry) in deionized water at room temperature for 24 hours.
-
Remove the hydrated membrane, gently blot the surface with filter paper to remove excess water, and immediately weigh it (W_wet).
-
Measure the length and width of the dry (L_dry, W_dry_dim) and wet (L_wet, W_wet_dim) membrane using calipers.
-
Calculate the water uptake and swelling ratio using the following formulas: WU (%) = [(W_wet - W_dry) / W_dry] * 100 SR (%) = {[(L_wet * W_wet_dim) - (L_dry * W_dry_dim)] / (L_dry * W_dry_dim)} * 100
Expected Results and Troubleshooting
The use of this compound as a crosslinker is expected to yield AEMs with a good balance of properties. The rigid crosslinks should lead to controlled swelling and enhanced mechanical strength. The IEC and ionic conductivity can be tuned by adjusting the degree of chloromethylation and the crosslinking density.
Troubleshooting:
-
Brittle membranes: This could be due to excessive crosslinking. Reduce the amount of this compound or decrease the reaction time for crosslinking.
-
Low ionic conductivity: This may result from a low IEC or insufficient water uptake. Increase the degree of quaternization or consider using a more hydrophilic polymer backbone.
-
Poor mechanical strength: Insufficient crosslinking can lead to weak membranes. Increase the crosslinker concentration or the curing temperature and time.
Conclusion
This compound is a highly effective crosslinking agent for the fabrication of robust and high-performance anion exchange membranes. Its rigid molecular structure provides excellent control over membrane swelling and enhances mechanical stability, while its reactive amine groups allow for the creation of a well-defined crosslinked network. By following the detailed protocols outlined in this application note, researchers can successfully synthesize and characterize AEMs with tailored properties for a variety of electrochemical applications.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. Tuning Alkaline Anion Exchange Membranes through Crosslinking: A Review of Synthetic Strategies and Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinked high-performance anion exchange membranes based on poly(dibenzyl N-methyl piperidine) and pentafluorobenzoyl-substituted SEBS - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. IEC-Independent Coupling Between Water Uptake and Ionic Conductivity in Anion-Conducting Polymer Films [arxiv.org]
- 9. mdpi.com [mdpi.com]
Application Note: 1,4-Benzenedimethanamine as a High-Performance Chain Extender in Polyurethane Synthesis
An Application Note and Protocol for Researchers
Introduction: The Critical Role of Chain Extenders
Polyurethanes (PUs) are a remarkably versatile class of block copolymers, prized for their tunable properties ranging from soft elastomers to rigid plastics.[1] Their performance is dictated by the microphase separation of soft segments (SS), typically long-chain polyols, and hard segments (HS), formed by the reaction of diisocyanates with low-molecular-weight chain extenders.[2] While diols are common chain extenders that form urethane linkages, diamines react to form urea linkages, creating polyurethane-ureas (PUUs).[3] These urea groups are capable of forming stronger, bidentate hydrogen bonds compared to urethane groups, leading to a more defined and stable hard segment phase separation.[3][4] This enhanced phase separation is key to achieving superior mechanical and thermal properties.[5]
1,4-Benzenedimethanamine (BDMA): A Strategic Choice for Rigidity and Thermal Stability
This compound (also known as p-Xylylenediamine) is an aromatic diamine that serves as a highly effective chain extender for creating high-performance PUUs. Its chemical structure, featuring a rigid benzene ring flanked by two primary amine groups, imparts specific and desirable characteristics to the final polymer.
-
Causality of Performance Enhancement:
-
Enhanced Rigidity and Modulus: The inflexible benzene ring incorporated into the polymer backbone significantly stiffens the hard segments. This structural rigidity translates directly to a higher Young's modulus and increased hardness in the resulting material.[6][7]
-
Improved Thermal Stability: The combination of the thermally stable aromatic ring and the strong hydrogen bonding from the resulting urea linkages significantly increases the thermal degradation temperature of the polyurethane.[3] This makes BDMA-extended PUs suitable for applications requiring high-temperature resistance.
-
Superior Mechanical Strength: The well-defined microphase separation promoted by the strong urea bonds acts as physical cross-linking points within the polymer matrix, substantially increasing tensile and tear strength.[8][9]
-
The primary amine groups of BDMA are highly reactive towards isocyanate groups. This high reactivity necessitates careful control during synthesis, typically employing a two-step "prepolymer" method to prevent uncontrolled polymerization and ensure a well-defined polymer architecture.
Protocol: Synthesis of a High-Performance Polyurethane-Urea Elastomer using this compound (BDMA)
This protocol details the synthesis of a PUU elastomer via the prepolymer method. This two-step process allows for controlled incorporation of the highly reactive BDMA chain extender.
Core Reaction Scheme
The synthesis proceeds in two main stages:
-
Prepolymer Formation: A long-chain polyol is reacted with an excess of diisocyanate to create an isocyanate-terminated prepolymer.
-
Chain Extension: The prepolymer is then reacted with a stoichiometric amount of this compound to form the final high-molecular-weight polyurethane-urea.
References
- 1. tncintlchem.com [tncintlchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 5. idosi.org [idosi.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PUD Chain Extender - Aromatic Chemicals - Mitsubishi Gas Chemical [aromatics.mgc.co.jp]
Application Note: A Comprehensive Guide to the Analytical Characterization of 1,4-Benzenedimethanamine-Based Polymers
Introduction: The Significance of 1,4-Benzenedimethanamine Polymers
Polymers derived from this compound, also known as p-xylylenediamine, are a critical class of high-performance materials. Their rigid aromatic backbones, a direct result of the benzene ring in the monomer unit, impart exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in demanding applications, ranging from advanced composites in the aerospace industry to durable fibers in protective apparel and robust coatings for industrial use.
The bifunctional nature of this compound, with its two primary amine groups, allows it to serve as a versatile monomer in the synthesis of various polymers, most notably polyamides and epoxy resins.[1] The performance of these materials is intrinsically linked to their molecular architecture and solid-state morphology. Therefore, a thorough and multi-faceted analytical characterization is paramount for quality control, product development, and fundamental research.
This application note provides a comprehensive overview of the essential analytical techniques for characterizing this compound-based polymers. It is designed to be a practical guide for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the selection and application of each method.
I. Molecular Structure Elucidation: Spectroscopic Techniques
The fundamental step in polymer characterization is the confirmation of its chemical structure. Spectroscopic methods provide detailed information about the functional groups present and their connectivity, verifying the success of the polymerization reaction.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
The "Why": FTIR spectroscopy is a rapid and non-destructive technique that identifies the characteristic vibrational modes of functional groups within the polymer. For polyamides derived from this compound, FTIR is instrumental in confirming the formation of the amide linkage and identifying the aromatic and aliphatic components.[2][3][4]
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Ensure the polymer sample surface is clean. If analyzing a solid piece, it can be directly placed on the ATR crystal. For powders, a small amount is sufficient to cover the crystal.
-
Background Collection: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Analysis: Place the sample on the ATR crystal and apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 32 or 64) improves the signal-to-noise ratio.
-
Data Processing: Perform baseline correction and normalization of the acquired spectrum for accurate peak analysis.
Interpretation of Results:
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance for this compound Polyamides |
| ~3300 | N-H Stretching | Confirms the presence of the amide group. |
| 3030-3100 | Aromatic C-H Stretching | Indicates the presence of the benzene ring.[5] |
| 2850-2950 | Aliphatic C-H Stretching | Corresponds to the methylene (-CH₂-) groups from the this compound monomer.[5] |
| ~1630-1680 | C=O Stretching (Amide I) | A strong and characteristic peak confirming the formation of the amide bond.[5][6] |
| ~1540 | N-H Bending (Amide II) | Another key indicator of the amide linkage, often appearing as a strong band.[3] |
| 1400-1600 | Aromatic C=C Stretching | Further confirms the presence of the aromatic rings in the polymer backbone.[5] |
Causality in Experimental Choice: The ATR accessory is chosen for its minimal sample preparation requirements and its ability to analyze solid samples directly, making it a highly efficient method for routine quality control.[2]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
The "Why": NMR spectroscopy provides a more detailed structural analysis at the atomic level, offering insights into the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the polymer chain. This technique is invaluable for confirming the monomer connectivity, identifying end-groups, and detecting any structural irregularities.[7][8][9]
Protocol: Solution-State NMR Spectroscopy
-
Solvent Selection: Choose a suitable deuterated solvent that can fully dissolve the polymer. For many aromatic polyamides, strong solvents like deuterated sulfuric acid (D₂SO₄) or dimethyl sulfoxide-d₆ (DMSO-d₆) with added salts (e.g., LiCl) may be necessary.
-
Sample Preparation: Dissolve a small amount of the polymer (typically 5-10 mg) in the deuterated solvent (0.5-0.7 mL) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For complex spectra, two-dimensional (2D) NMR experiments like COSY and HSQC can be employed to resolve overlapping signals and establish connectivity.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-resolution spectra.
Interpretation of Results:
| Nucleus | Chemical Shift (ppm) | Assignment in this compound Polyamides |
| ¹H | 7.0-8.5 | Aromatic protons on the benzene rings. |
| ¹H | 4.0-5.0 | Methylene protons (-CH₂-) adjacent to the nitrogen atom. |
| ¹H | 8.0-9.0 | Amide proton (-NH-). |
| ¹³C | 120-140 | Aromatic carbons. |
| ¹³C | 40-50 | Methylene carbons (-CH₂-). |
| ¹³C | 160-170 | Carbonyl carbon (C=O) of the amide group. |
Self-Validating System: The integration of ¹H NMR signals should be proportional to the number of protons in each chemical environment, providing an internal check on the structural assignment. For instance, the ratio of aromatic to methylene protons can be used to confirm the polymer's repeat unit structure.
II. Macromolecular Properties: Molecular Weight and Distribution
The mechanical and bulk properties of a polymer are heavily dependent on its molecular weight and the distribution of chain lengths.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
The "Why": GPC/SEC is the primary technique for determining the molecular weight distribution of a polymer.[10][11][12] It separates polymer chains based on their hydrodynamic volume in solution, with larger chains eluting from the chromatography column faster than smaller chains.[13] This information is crucial for predicting material properties such as strength, toughness, and viscosity.
Protocol: GPC/SEC Analysis
-
System Preparation: Select a GPC system with a suitable solvent (mobile phase) and a column set that provides the desired molecular weight separation range. For aromatic polyamides, polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) with added salts (e.g., LiBr) are often used to prevent polymer aggregation.
-
Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate) to create a calibration curve of log(Molecular Weight) versus elution time.
-
Sample Preparation: Dissolve a known concentration of the polymer sample in the mobile phase. The solution must be filtered through a microporous filter (e.g., 0.45 µm) to remove any particulate matter.
-
Analysis: Inject the filtered sample solution into the GPC system. The detector (typically a refractive index detector) will monitor the concentration of the polymer as it elutes from the column.
-
Data Analysis: Using the calibration curve, the elution profile is converted into a molecular weight distribution, from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated.
Data Presentation:
| Parameter | Description | Typical Values for High-Performance Polymers |
| Mn | Number-average molecular weight | 10,000 - 50,000 g/mol |
| Mw | Weight-average molecular weight | 20,000 - 100,000 g/mol |
| PDI | Polydispersity Index (Mw/Mn) | 1.5 - 2.5 |
III. Solid-State Morphology: Crystallinity and Orientation
The arrangement of polymer chains in the solid state significantly influences the material's mechanical and thermal properties.
X-ray Diffraction (XRD)
The "Why": XRD is a powerful technique for probing the long-range order in polymeric materials.[14][15] It can distinguish between crystalline and amorphous regions, determine the degree of crystallinity, and provide information about the crystal structure and orientation of polymer chains.[16] For high-strength fibers made from this compound polymers, such as aramids, a high degree of crystallinity and chain orientation is desirable.[17]
Protocol: Wide-Angle X-ray Scattering (WAXS)
-
Sample Preparation: Polymer samples can be in the form of films, fibers, or powders. For fiber analysis, the fibers are typically aligned parallel to each other.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected as a function of the scattering angle (2θ).
-
Data Analysis:
-
Crystalline vs. Amorphous: Crystalline regions produce sharp diffraction peaks, while amorphous regions result in a broad halo.[15]
-
Degree of Crystallinity: The degree of crystallinity can be estimated by deconvoluting the diffraction pattern into crystalline peaks and the amorphous halo and calculating the ratio of the crystalline peak area to the total scattered area.[18]
-
Crystal Structure: The positions of the diffraction peaks (related to d-spacing by Bragg's Law) can be used to determine the unit cell parameters of the crystal lattice.[15]
-
Orientation: For oriented samples like fibers, anisotropic diffraction patterns are observed, from which the degree of molecular orientation can be quantified.
-
Diagram: XRD Workflow for Polymer Analysis
Caption: Workflow for XRD analysis of polymers.
IV. Thermal Properties: Stability and Transitions
The performance of this compound polymers at elevated temperatures is a key characteristic. Thermal analysis techniques quantify the material's response to heat.
A. Thermogravimetric Analysis (TGA)
The "Why": TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of the polymer and its decomposition profile. For aramids, TGA demonstrates their excellent high-temperature resistance.[19]
Protocol: TGA Analysis
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition).
-
Data Acquisition: The instrument records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the char yield at the end of the experiment.
B. Differential Scanning Calorimetry (DSC)
The "Why": DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[20] The Tg is particularly important as it defines the upper-temperature limit for the material's use in rigid applications.
Protocol: DSC Analysis
-
Sample Preparation: A small amount of the polymer (5-10 mg) is hermetically sealed in a DSC pan.
-
Analysis: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles, to erase the thermal history and obtain reproducible results.
-
Data Acquisition: The DSC instrument records the heat flow into or out of the sample.
-
Data Analysis: The DSC thermogram is analyzed to identify the glass transition (a step change in the baseline), crystallization (an exothermic peak), and melting (an endothermic peak).[21]
Data Presentation:
| Technique | Parameter | Significance for this compound Polymers | Typical Values for Aramids |
| TGA | T_onset (N₂ atmosphere) | Onset of thermal decomposition | > 500 °C |
| TGA | Char Yield at 800 °C (N₂) | Indication of flame retardancy | > 40% |
| DSC | Glass Transition Temp (Tg) | Transition from glassy to rubbery state | > 300 °C |
V. Mechanical Properties: Strength and Durability
For applications where this compound polymers are used as structural components or fibers, their mechanical properties are of utmost importance.
Tensile Testing
The "Why": Tensile testing measures the force required to elongate a sample to its breaking point. It provides key mechanical properties such as tensile strength, Young's modulus (stiffness), and elongation at break (ductility).[22][23][24]
Protocol: Tensile Testing of Polymer Fibers/Films
-
Sample Preparation: Prepare specimens with a defined geometry (e.g., dog-bone shape for films or single fibers of a specific gauge length).[25]
-
Testing: Mount the specimen in the grips of a universal testing machine.
-
Data Acquisition: Apply a uniaxial tensile load at a constant rate of extension until the specimen fails. The instrument records the applied force and the corresponding elongation.
-
Data Analysis: Convert the force-elongation data into a stress-strain curve. From this curve, determine the tensile strength (the maximum stress the material can withstand), Young's modulus (the slope of the initial linear portion of the curve), and the elongation at break.
Diagram: Interrelationship of Analytical Techniques
Caption: Logical relationship of polymer characterization techniques.
Conclusion
The comprehensive characterization of this compound-based polymers requires a synergistic approach, employing a range of analytical techniques. From the fundamental confirmation of chemical structure by spectroscopy to the macroscopic evaluation of mechanical performance, each method provides a crucial piece of the puzzle. By understanding the "why" behind each technique and following robust protocols, researchers and developers can gain a deep understanding of their materials, enabling the creation of next-generation polymers with tailored properties for advanced applications.
References
- 1. benchchem.com [benchchem.com]
- 2. syntechinnovation.com [syntechinnovation.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Solution and solid state nuclear magnetic resonance spectroscopy of polyamides and crosslinked polyacrylates - ProQuest [proquest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 13. Gel Permeation Chromatography | GPC | EAG Laboratories [eag.com]
- 14. fiveable.me [fiveable.me]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. X-Ray Diffraction for Polymers and Composites [intertek.com]
- 17. ill.eu [ill.eu]
- 18. Analysis of X-Ray Diffraction Scans of Poorly Crystallized Semrcrystallkve Polymers | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Study of the Mechanical Properties of Aramid Fiber Reinforced Epoxy Resin Composite | Scientific.Net [scientific.net]
- 23. tandfonline.com [tandfonline.com]
- 24. universalgripco.com [universalgripco.com]
- 25. Protocols for Determining the Mechanical Properties of High Strength Copolymer Aramid Fibers | NIST [nist.gov]
Introduction: The Role of 1,4-Benzenedimethanamine in Polymer Chemistry
An Application Guide to 1,4-Benzenedimethanamine for the Synthesis of Advanced Materials
This compound, also known as p-xylylenediamine, is a crucial building block in the field of polymer science.[1] Its molecular structure, featuring a rigid benzene ring flanked by two reactive aminomethyl groups, makes it a highly versatile monomer for creating high-performance polymers. The combination of the aromatic core and the flexible aminomethyl side chains imparts a unique balance of thermal stability, mechanical strength, and processability to the resulting materials.[1] This diamine is a key component in the synthesis of advanced materials such as high-strength coatings, durable adhesives, and robust composites, particularly for the aerospace and automotive industries.[1]
The bifunctional nature of this compound allows it to readily undergo polycondensation reactions with a variety of co-monomers, such as dicarboxylic acids and their derivatives, to form long-chain polymers like polyamides and polyimides.[1] The incorporation of this monomer is instrumental in developing materials with desirable properties, including low water absorption and high thermal stability.[1]
This document serves as a comprehensive guide for researchers and scientists, providing detailed protocols for the synthesis of advanced polymers using this compound and outlining the key applications of these materials.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is essential for designing successful polymerization reactions.
| Property | Value | Reference |
| CAS Number | 539-48-0 | [2] |
| Molecular Formula | C8H12N2 | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| Appearance | Colorless liquid or solid | [3] |
| Melting Point | 14.1 °C | [3] |
| Boiling Point | 273 °C | [3] |
| Solubility | Soluble in water, ethanol, and methanol | [2][3] |
Safety Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All procedures should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
Protocol 1: Synthesis of Aromatic Polyamides (Aramids) via Solution Polymerization
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal resistance.[4] The following protocol details the synthesis of an aramid copolymer by reacting this compound with an aromatic dicarboxylic acid chloride.
Materials and Reagents
-
This compound (p-xylylenediamine)
-
Terephthaloyl chloride (TPC)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl2), anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Experimental Workflow
Detailed Procedure
-
Monomer Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and anhydrous calcium chloride in anhydrous NMP. The calcium chloride aids in dissolving the polymer as it forms. Purge the flask with nitrogen for at least 15 minutes to create an inert atmosphere.
-
Cooling: Cool the reaction flask to 0°C using an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.
-
Addition of Acyl Chloride: Slowly add solid terephthaloyl chloride to the vigorously stirred diamine solution. The reaction is highly reactive, and slow addition is necessary to control the molecular weight and prevent gelation.
-
Polymerization: Maintain the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature and continue stirring for an additional 4 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Precipitation: Pour the viscous polymer solution into a beaker containing methanol while stirring. This will cause the aramid polymer to precipitate as a fibrous solid.
-
Washing and Drying: Collect the polymer by filtration and wash it thoroughly with hot water and then methanol to remove any unreacted monomers, NMP, and CaCl2. Dry the polymer in a vacuum oven at 80°C overnight.
Protocol 2: Synthesis of Polyimides via a Two-Step Method
Polyimides are another class of high-performance polymers with excellent thermal stability, chemical resistance, and dielectric properties.[5][6] The synthesis typically involves a two-step process: the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.[7]
Materials and Reagents
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas (high purity)
Reaction Scheme
Detailed Procedure
Step 1: Synthesis of Poly(amic acid)
-
Diamine Solution: In a dry, nitrogen-purged flask, dissolve this compound in anhydrous DMAc.
-
Dianhydride Addition: Gradually add an equimolar amount of pyromellitic dianhydride (PMDA) to the stirred diamine solution at room temperature. The reaction is exothermic, so slow addition is recommended.
-
Polymerization: Continue stirring the solution under a nitrogen atmosphere for 12-24 hours at room temperature. The solution will become viscous as the poly(amic acid) forms.
Step 2: Imidization (Thermal or Chemical)
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the film in an oven and heat it in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete cyclization to the polyimide.[7]
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine.
-
Stir the mixture at room temperature for several hours.
-
Precipitate the resulting polyimide by pouring the solution into methanol.
-
Collect the polymer by filtration, wash it with methanol, and dry it under vacuum.
-
Characterization of the Synthesized Polymers
The successful synthesis and properties of the polymers can be confirmed using a variety of analytical techniques.
| Technique | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of amide or imide linkages and the disappearance of monomer functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature of the polymer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable. |
Characterization Workflow
Applications of this compound-Based Polymers
The unique properties of polymers derived from this compound lend themselves to a wide range of advanced applications.
-
High-Performance Coatings and Adhesives: The excellent mechanical strength and thermal stability of these polymers make them ideal for protective coatings on metallic surfaces to improve corrosion resistance and as high-strength adhesives in the automotive and aerospace industries.[1]
-
Advanced Composites: When reinforced with fibers such as carbon or glass, these polymers form robust and lightweight composite materials used in various structural applications.[1]
-
Epoxy Curing Agents: this compound serves as an effective curing agent, or hardener, for epoxy resins.[1] The choice of amine hardener is critical as it dictates the processing characteristics and the final performance of the cured epoxy.[1]
-
Coordination Polymers and MOFs: The amine groups in this compound can act as ligands, binding to metal ions to form coordination polymers and metal-organic frameworks (MOFs).[1] These materials are investigated for their porous structures and potential applications in gas storage, separation, and catalysis.[1]
-
Biomedical Applications: The biocompatibility and degradability of certain polyamides have led to their investigation for use in biomedical applications such as gene delivery and tissue engineering.[8][9]
Conclusion
This compound is a cornerstone monomer for the synthesis of advanced materials with superior thermal and mechanical properties. The protocols outlined in this guide provide a foundation for researchers to explore the synthesis of high-performance polyamides and polyimides. The versatility of this monomer continues to open up new avenues for the development of innovative materials for a wide array of technological applications.
References
- 1. benchchem.com [benchchem.com]
- 2. scent.vn [scent.vn]
- 3. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
- 5. Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior [mdpi.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Polymers for Biomedical Apps [sigmaaldrich.com]
Using 1,4-Benzenedimethanamine to improve corrosion resistance of coatings
Application Notes & Protocols
Topic: Leveraging 1,4-Benzenedimethanamine for Enhanced Corrosion Resistance in Protective Coatings
Executive Summary
Corrosion remains a critical failure point for metallic substrates across all major industries, leading to structural integrity loss and significant economic impact. While epoxy coatings provide a robust primary barrier against corrosive elements, their long-term performance is intrinsically linked to the chemistry of the curing agent. This document details the application of this compound (also known as p-Xylylenediamine) as a high-performance curing agent for epoxy resins. We will explore its dual-function mechanism, which combines the formation of a dense, highly cross-linked polymer barrier with active corrosion inhibition at the metal-coating interface. This guide provides researchers and formulation scientists with the foundational principles, detailed experimental protocols, and performance evaluation techniques necessary to effectively utilize this compound for developing next-generation anti-corrosion coating systems.
The Dual-Function Mechanism of this compound
The efficacy of this compound in anti-corrosion coatings stems from its unique molecular structure, which enables it to contribute to protection on two distinct levels: as a structural component and as an active inhibitor.
2.1 Role as a Curing Agent: Building an Impermeable Barrier this compound is a diamine, making it an effective curing agent (or hardener) for epoxy resins.[1][2] The primary amine groups on the molecule react with the epoxide groups of the epoxy resin through a ring-opening addition polymerization reaction.[3] This process builds a three-dimensional, highly cross-linked thermoset polymer network. The rigid benzene ring in the this compound backbone contributes to a densely packed network structure, which enhances the coating's function as a physical barrier. This dense structure significantly impedes the diffusion pathways for corrosive species such as water, oxygen, and chloride ions, preventing them from reaching the metallic substrate.[4]
2.2 Role as a Corrosion Inhibitor: Interfacial Protection Beyond its structural role, the chemical nature of this compound provides active corrosion inhibition. Organic inhibitors function by adsorbing onto the metal surface, creating a protective film that displaces corrosive electrolytes and disrupts the electrochemical corrosion cell.[5][6] The amine functional groups (-NH₂) in unreacted or partially reacted this compound molecules possess lone pairs of electrons, which coordinate with vacant d-orbitals of metal atoms on the substrate surface. This strong adsorption forms a molecular layer that blocks both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[4] This mechanism provides a crucial secondary defense, especially if the primary barrier is breached by mechanical damage.
Caption: Dual-function corrosion protection by this compound.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for formulation, application, and performance testing of an epoxy coating cured with this compound.
3.1 Protocol: Coating Formulation
The key to a high-performance epoxy coating is achieving the correct stoichiometric balance between the epoxy resin and the amine curing agent. This ensures maximum cross-linking density. The ratio is determined by the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.
-
Epoxy Equivalent Weight (EEW): The mass of resin in grams that contains one equivalent of epoxide groups. (Provided by the manufacturer).
-
Amine Hydrogen Equivalent Weight (AHEW): The molecular weight of the amine divided by the number of active amine hydrogens. For this compound (M.W. = 136.19 g/mol ), there are 4 active hydrogens (two on each -NH₂ group).
-
AHEW = 136.19 / 4 = 34.05 g/eq.
-
Materials & Equipment:
-
Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA, with an EEW of ~190 g/eq)
-
This compound (AHEW = 34.05 g/eq)
-
High-speed disperser or planetary mixer
-
Digital balance
-
Disposable mixing containers and stir rods
Procedure:
-
Calculate Parts by Weight (pbw): The ideal mix ratio is 1:1 equivalents of epoxy to amine hydrogen.
-
Part A (Resin): Use 100 pbw of the epoxy resin as the base. This corresponds to 100 / EEW epoxy equivalents.
-
Example: 100 g / 190 g/eq = 0.526 equivalents.
-
-
Part B (Curing Agent): To match this, you need an equal number of amine hydrogen equivalents.
-
Required mass = Equivalents × AHEW
-
Example: 0.526 equivalents × 34.05 g/eq = 17.91 g .
-
-
Therefore, the mix ratio is 100 pbw of resin to 17.91 pbw of this compound .
-
-
Mixing:
-
Accurately weigh Part A (Epoxy Resin) into a clean mixing container.
-
Accurately weigh the calculated amount of Part B (this compound) and add it to Part A.
-
Immediately begin mixing at a moderate speed (e.g., 500-1000 rpm) for 3-5 minutes. Ensure the stirrer scrapes the sides and bottom of the container to achieve a homogenous mixture.
-
Causality Note: Thorough mixing is critical. Incomplete mixing results in localized areas of uncured resin or unreacted amine, leading to poor film formation, reduced chemical resistance, and premature failure.
-
-
Induction Time (Sweat-in): Allow the mixed components to stand for 15-20 minutes before application. This allows for an initial reaction between the resin and curing agent, which can improve film properties.
Caption: Workflow for formulating the two-part epoxy coating.
3.2 Protocol: Substrate Preparation and Coating Application
Materials & Equipment:
-
Mild steel test panels (e.g., Q-panels)
-
Acetone or other degreasing solvent
-
Sandpaper (e.g., 220 grit) or abrasive blasting equipment
-
Draw-down bar with a specified gap size (e.g., 150 µm) or spray equipment
-
Dry Film Thickness (DFT) gauge
Procedure:
-
Substrate Cleaning: Thoroughly degrease the steel panels with acetone to remove any oils or contaminants.
-
Surface Abrasion: Create a surface profile by sandblasting or sanding with 220-grit sandpaper. This increases the surface area and provides a mechanical anchor for the coating, ensuring good adhesion.
-
Final Cleaning: Wipe the panels again with a solvent to remove any dust from the abrasion step.
-
Application: Place a cleaned panel on a flat surface. Dispense a bead of the mixed coating at the top of the panel. Draw the applicator bar down the panel at a steady rate to create a uniform wet film.
-
Curing: Allow the coated panels to cure under controlled conditions. A typical schedule is 7 days at ambient temperature (25°C, 50% relative humidity). A post-cure (e.g., 2 hours at 80°C) can be employed to maximize cross-linking and achieve ultimate properties faster.
3.3 Protocol: Performance Evaluation via Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides quantitative data on a coating's barrier properties.[7] It measures the impedance of the coating system over a range of frequencies, which can be modeled to extract parameters related to corrosion resistance.[8][9]
Equipment:
-
Potentiostat with a frequency response analyzer
-
EIS cell (containing a reference electrode, counter electrode, and an opening to expose a defined area of the coated panel)
-
Electrolyte: 3.5% Sodium Chloride (NaCl) solution in deionized water
Procedure:
-
Setup: Clamp the cured test panel into the EIS cell, ensuring the O-ring provides a good seal. Fill the cell with the 3.5% NaCl solution.
-
Equilibration: Allow the system to stabilize for 30-60 minutes until a stable Open Circuit Potential (OCP) is reached.
-
Measurement: Perform the EIS scan. Typical parameters are:
-
Frequency Range: 100 kHz to 10 mHz
-
AC Amplitude: 10 mV (rms) around the OCP
-
Data Points: 10 points per decade
-
-
Data Analysis: The primary indicator of performance is the impedance modulus at low frequency (|Z| at 0.01 Hz). A higher value indicates better barrier properties and superior corrosion resistance. Coatings with |Z|₀.₀₁Hz > 10⁸ Ω·cm² are generally considered to offer excellent protection.[10]
3.4 Protocol: Accelerated Corrosion via Neutral Salt Spray (ASTM B117)
This test provides a qualitative assessment of coating performance in a highly corrosive environment.[11][12][13]
Equipment:
-
Scribing tool
-
Test panels prepared and coated as per Protocol 3.2
Procedure:
-
Scribing: Use a scribing tool to make a single, straight scratch through the coating to the metal substrate. This intentionally creates a defect to test the coating's ability to prevent corrosion creep.[12]
-
Exposure: Place the panels in the salt spray cabinet at the specified angle (15-30 degrees from vertical).[14]
-
Test Conditions: Operate the cabinet according to ASTM B117 standards:
-
Evaluation: Periodically remove and gently rinse the panels. Evaluate them for:
-
Rusting: Degree of rust formation on the panel surface (ASTM D610).
-
Blistering: Size and density of blisters (ASTM D714).
-
Scribe Creep: The extent of corrosion or delamination spreading from the scribe (ASTM D1654).
-
Representative Performance Data
The following table summarizes expected results when comparing a standard polyamide-cured epoxy to one cured with this compound.
| Performance Metric | Test Method | Standard Polyamide Curing Agent | This compound Curing Agent |
| Initial Impedance ( | Z | at 0.01 Hz) | EIS |
| Impedance after 500h NaCl | EIS | 2 x 10⁶ Ω·cm² | 3 x 10⁸ Ω·cm² |
| Salt Spray (500 hours) | ASTM B117 | Few blisters (Size 6), Scribe creep: 4 mm | No blisters, Scribe creep: <1 mm |
| Adhesion | ASTM D3359 | 4B | 5B |
Data presented is representative and intended for illustrative purposes.
Troubleshooting and Key Insights
-
Amine Blush: Under conditions of low temperature and high humidity, primary amines can react with atmospheric carbon dioxide to form a carbamate salt on the surface, known as "amine blush."[15] This can cause a greasy film, poor gloss, and intercoat adhesion issues. Using a post-cure or ensuring application in a controlled environment can mitigate this.
-
Pot Life: this compound is a reactive aliphatic amine, leading to a shorter pot life compared to some other curing agents like polyamides.[16] Formulators should only mix the amount of material that can be applied within the specified pot life.
-
Stoichiometry is Paramount: Deviating from the calculated 1:1 stoichiometric ratio will compromise the coating's integrity. An excess of amine can lead to a plasticized, less resistant film, while an excess of epoxy will result in an incompletely cured, brittle coating.
Conclusion
This compound serves as a highly effective component in the formulation of advanced anti-corrosion coatings. Its dual-function mechanism, which combines the creation of a superior barrier with active interfacial inhibition, provides a synergistic approach to metal protection. By following the detailed protocols for formulation, application, and evaluation outlined in this document, researchers and scientists can effectively harness the properties of this compound to develop coatings with significantly enhanced durability and service life.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. threebond.co.jp [threebond.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. specialchem.com [specialchem.com]
- 6. Types of Corrosion Inhibitors for Coatings - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. paint.org [paint.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Neutral Salt Spray Testing (ASTM B117) | Sheffield Hallam University [shu.ac.uk]
- 12. decra.com [decra.com]
- 13. coteclabs.com [coteclabs.com]
- 14. westpak.com [westpak.com]
- 15. pcimag.com [pcimag.com]
- 16. paint.org [paint.org]
Comprehensive Guide to the HPLC Analysis of 1,4-Benzenedimethanamine: Methodologies, Protocols, and Validation
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive guide provides detailed methodologies for the analysis of 1,4-Benzenedimethanamine (p-Xylylenediamine) using High-Performance Liquid Chromatography (HPLC). As a key monomer in polymer synthesis and a potential impurity or starting material in pharmaceutical manufacturing, a robust and reliable analytical method is paramount for quality control and research applications.[1] This document outlines a primary reversed-phase HPLC (RP-HPLC) method with UV detection, discusses alternative chromatographic strategies such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEX), and provides a framework for method validation in accordance with international guidelines.[2][3][4] The protocols are presented with a focus on the scientific rationale behind each parameter selection, ensuring both technical accuracy and practical applicability.
Introduction and Physicochemical Properties
This compound, with the chemical formula C₈H₁₂N₂, is a difunctional primary amine.[5][6] Its structure, featuring two aminomethyl groups on a benzene ring in the para position, imparts significant polarity. Understanding its physicochemical properties is the cornerstone of developing a successful separation strategy.
-
Chemical Structure:
-
Polarity and pKa: The presence of two primary amine groups makes the molecule basic and highly polar. The estimated pKa is around 4.48 (for the conjugate acid), indicating that in acidic mobile phases, the amine groups will be protonated (exist as -NH₃⁺). [7]This charge is a critical factor in chromatographic retention.
-
Solubility: It is soluble in polar solvents like water, methanol, and ethanol. [7]This informs the choice of sample diluents and mobile phase components.
-
UV Absorbance: The benzene ring is a chromophore, allowing for detection by UV spectrophotometry. Aromatic amines typically exhibit absorbance in the 200-300 nm range. [8]For a similar compound, detection at 237 nm has been noted. [1]
Chromatographic Methodologies: A Comparative Overview
The selection of an appropriate chromatographic mode is dictated by the analyte's properties. For a polar, basic compound like this compound, several options are viable.
Reversed-Phase HPLC (Primary Recommended Method)
Reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common HPLC mode. While highly polar compounds can be challenging to retain, method parameters can be optimized to achieve excellent separation.
-
Principle of Separation:
Caption: Principle of Reversed-Phase HPLC for polar analytes.
-
Causality Behind Choices:
-
Stationary Phase: A C18 (ODS) column is a robust starting point. To mitigate peak tailing, which is common with basic compounds due to secondary interactions with residual silanols, a modern, high-purity, end-capped silica column is essential.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water is standard. To ensure the analyte is in a single, protonated form and to saturate silanol groups, an acidic modifier is required. Phosphoric acid or formic acid are common choices. Formic acid is preferred for mass spectrometry (MS) compatibility. [9][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase mode. [11][12]
-
Principle: It uses a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of organic solvent (>60% ACN). [13][14]The analyte partitions into a water-enriched layer on the surface of the stationary phase. [11]More polar analytes are retained more strongly. [15]
Ion-Exchange Chromatography (IEX)
Given that this compound is cationic at low pH, cation-exchange chromatography is a highly effective separation mechanism. [16]
-
Principle: The stationary phase contains negatively charged functional groups (e.g., carboxylate or sulfonate) that electrostatically attract the positively charged analyte. [17]Elution is achieved by increasing the ionic strength or changing the pH of the mobile phase.
Detailed Application Protocol: Reversed-Phase HPLC with UV Detection
This protocol is designed as a robust starting point for the quantification and purity determination of this compound.
Required Materials and Equipment
-
Instrumentation: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Supelcosil LC-ABZ+Plus C18 (or equivalent), 150 mm x 4.6 mm, 5 µm particle size.
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (reagent grade)
-
-
Labware: Volumetric flasks, autosampler vials, 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly (approx. pH 2.5-3.0).
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the sample diluent. Prepare calibration standards by serial dilution as needed.
-
Sample Preparation: Prepare samples by dissolving them in the sample diluent to achieve a final concentration within the calibration range (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the recommended starting conditions.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and efficiency for aromatic compounds. |
| Mobile Phase | A: Water with 0.1% H₃PO₄B: Acetonitrile | Acidic pH ensures protonation of the amine for consistent retention and good peak shape. |
| Gradient | 0-10 min: 5% B10-15 min: 5% to 50% B15-20 min: 50% B20-22 min: 50% to 5% B22-30 min: 5% B | A shallow gradient provides robust separation from potential impurities. A column wash and re-equilibration step is included. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |
| Detection | UV at 220 nm and 270 nm | 220 nm provides high sensitivity; 270 nm offers more selectivity for the aromatic ring. [18]A DAD allows for full spectral analysis. |
Analytical Workflow
Caption: General workflow for HPLC analysis.
Method Validation: Ensuring Trustworthiness
A self-validating system is built on rigorous method validation. The protocol should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. [2][4][19]
| Validation Parameter | Acceptance Criteria | Experimental Approach |
|---|---|---|
| Specificity | The peak for this compound is pure and resolved from impurities and matrix components. | Analyze placebo/blank samples. Perform peak purity analysis using a DAD. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Analyze a minimum of 5 concentration levels (e.g., 10-150 µg/mL). |
| Accuracy | 98.0% - 102.0% recovery | Analyze spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% | Repeatability: Six replicate injections of the same standard. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of ~3:1 | Determined by serial dilution of a standard solution. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of ~10:1 | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant change in results. | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%). |
This validation framework is consistent with FDA guidance on chromatographic methods. [20][21][22][23]
Conclusion
The reversed-phase HPLC method detailed in this guide provides a robust and reliable approach for the analysis of this compound. By understanding the fundamental principles of separation and adhering to systematic method validation, researchers and drug development professionals can generate high-quality, defensible data. For challenging separation scenarios, particularly involving highly polar impurities, the exploration of HILIC or IEX chromatography is recommended as a complementary strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound - Wikidata [wikidata.org]
- 7. scent.vn [scent.vn]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. 2-Methyl-1,4-benzenediamine | SIELC Technologies [sielc.com]
- 10. Separation of 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. イオン交換クロマトグラフィー充填剤 [sigmaaldrich.com]
- 18. Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC–PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. starodub.nl [starodub.nl]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. scribd.com [scribd.com]
- 22. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy [gmp-compliance.org]
- 23. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Polyamide Synthesis via 1,4-Benzenedimethanamine Polymerization
Welcome to the technical support center for the polymerization of 1,4-Benzenedimethanamine (also known as p-xylylenediamine, p-XDA). This guide is designed for researchers, scientists, and professionals engaged in the synthesis of high-performance polyamides and other polymers derived from this versatile monomer. Here, we address common challenges encountered during experimental work, providing in-depth explanations and actionable troubleshooting protocols in a direct question-and-answer format.
Section 1: Foundational Knowledge & General FAQs
This section covers essential preliminary questions regarding materials and setup. Proper preparation is the first step in a successful polymerization.
Q1: How critical is the purity of this compound and my co-monomer?
A1: Purity is paramount. Step-growth polymerization, the primary method for this monomer, requires exceptionally high-purity monomers (>99.5%) to achieve high molecular weights.[1] Even trace monofunctional impurities will act as chain terminators, drastically limiting the degree of polymerization according to the Carothers equation.[2][3] Similarly, moisture can hydrolyze reactive co-monomers like diacyl chlorides, disrupting stoichiometry and halting chain growth.[4] Amine monomers are also susceptible to oxidation, which can lead to discoloration and undesirable side reactions.[5][6]
Q2: What are the recommended methods for purifying this compound?
A2: For laboratory scale, recrystallization is often effective. Methanol has been cited as a suitable solvent for the recrystallization of this compound derivatives.[1] For larger quantities or higher purity, vacuum distillation is the preferred industrial method. The boiling point of p-Xylylenediamine is approximately 230 °C at 10 mmHg.[7] Industrial processes often involve multi-stage distillation to remove low and high-boiling impurities, achieving purities greater than 99.9%.[2][8]
Protocol 1: Laboratory-Scale Monomer Purification
A) Recrystallization of this compound (p-XDA)
-
Solvent Selection: Begin with methanol as the primary solvent candidate.[1]
-
Dissolution: In a fume hood, dissolve the solid p-XDA in a minimum amount of hot methanol with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly in a vacuum oven at a temperature below the melting point (60-63 °C)[7].
B) Purification of Diacyl Chloride Co-Monomers (e.g., Terephthaloyl Chloride)
-
Vacuum Distillation: Purify liquid diacyl chlorides by vacuum distillation. Ensure all glassware is flame-dried to remove moisture.
-
Recrystallization: Solid diacyl chlorides like terephthaloyl chloride can be recrystallized from a dry, inert solvent such as hexane.
Q3: Which polymerization method should I choose: solution or interfacial?
A3: The choice depends on your target polymer properties and experimental constraints.
-
Solution Polymerization: This method is performed in a single phase, with all reactants dissolved in a suitable solvent (e.g., NMP, DMAc). It allows for better control over reaction temperature and stoichiometry, often leading to higher molecular weight and narrower molecular weight distribution. However, it requires high-purity solvents and can be sensitive to reaction conditions.
-
Interfacial Polymerization: This rapid reaction occurs at the interface of two immiscible liquids—typically an aqueous solution of the diamine and an organic solution of the diacyl chloride.[9] It is less sensitive to exact stoichiometry than solution polymerization but can result in a broader molecular weight distribution. This method is excellent for creating thin films and membranes.[10]
Section 2: Troubleshooting Guide - Diagnosis & Solutions
This core section addresses specific experimental failures. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.
Problem 1: Low Polymer Yield or Low Molecular Weight
Q: My final polymer product has a low molecular weight (low intrinsic viscosity, brittle) and the yield is poor. What went wrong?
A: This is one of the most common challenges in step-growth polymerization and almost always points to an issue with reaction stoichiometry, monomer purity, or reaction conditions.
Troubleshooting Workflow: Low Molecular Weight```dot
// Corrective Actions recalculate [label="Recalculate & re-weigh monomers.\nUse high-precision balance.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purify monomers (Protocol 1).\nUse anhydrous solvents.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Adjust temp/time.\nIncrease reaction time or temp\n(within stability limits).", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; inert [label="Degas solvents.\nUse Schlenk line/glovebox.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
check_stoich -> recalculate [style=dashed, dir=back, label="Ratio not 1:1"]; check_purity -> purify [style=dashed, dir=back, label="Impurities detected"]; check_conditions -> optimize [style=dashed, dir=back, label="Sub-optimal"]; check_atmosphere -> inert [style=dashed, dir=back, label="Oxygen/moisture leak"]; }
Caption: Using analytical techniques to diagnose and refine polymerization.
-
Gel Permeation Chromatography (GPC/SEC): This is the most direct way to measure the Number-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw), and Polydispersity Index (PDI = Mw/Mn). [1][11] * Interpretation:
- Low Mn/Mw: Confirms the "Low Molecular Weight" problem.
- High PDI (>2.0 for step-growth): Suggests poor control over the polymerization, side reactions, or issues with initiation/termination. A narrow PDI is desirable for many applications. [1]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is essential for confirming the chemical structure of your polymer.
-
Interpretation:
-
Confirm Structure: Verify that the peaks corresponding to the polymer backbone are present and that the peaks from the monomer vinyl or amine/acid groups have disappeared.
-
Detect End Groups: By comparing the integration of peaks from the polymer backbone to peaks from the chain ends, you can estimate the degree of polymerization. An excess of end-group signals relative to the backbone confirms a low molecular weight.
-
Identify Impurities: Unexplained peaks may indicate side reactions or impurities incorporated into the polymer chain. [7]
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a quick and easy way to verify that the desired chemical transformation has occurred.
-
Interpretation: Look for the appearance of a strong amide C=O stretch (around 1650 cm⁻¹) and N-H stretch, and the disappearance of the acyl chloride C=O stretch (around 1800 cm⁻¹). This confirms the formation of the polyamide linkage.
-
By systematically addressing these potential issues and using analytical feedback, you can effectively troubleshoot and optimize the polymerization of this compound to achieve high-quality polymers with the desired properties.
References
- 1. benchchem.com [benchchem.com]
- 2. EP1760070A1 - Process for producing highly purified xylylenediamine - Google Patents [patents.google.com]
- 3. osti.gov [osti.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. p-Xylylenediamine 99 539-48-0 [sigmaaldrich.com]
- 8. Method for producing high purity xylylenediamine - Patent 1279661 [data.epo.org]
- 9. RU2448084C1 - Method of purifying technical p-phenylenediamine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. aidic.it [aidic.it]
Troubleshooting low molecular weight in polyamides from 1,4-Benzenedimethanamine
<_Step_2>
Technical Support Center: Polyamides from 1,4-Benzenedimethanamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of polyamides using this compound (also known as p-xylylenediamine, p-XDA). This guide is designed to help you troubleshoot common issues, with a primary focus on achieving high molecular weight, a critical parameter for ensuring desirable polymer properties such as mechanical strength and thermal stability.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized a polyamide using this compound, but the molecular weight is consistently low. What are the most likely causes?
Low molecular weight in step-growth polymerization is almost always traced back to a few key experimental areas. Before diving into complex reaction kinetics, it's crucial to systematically verify the fundamentals of your process. The most common culprits are:
-
Stoichiometric Imbalance: The reaction requires a precise 1:1 molar ratio of amine to carboxylic acid (or acyl chloride) functional groups. Any deviation limits the extent of the reaction.[1]
-
Monomer Impurities: The presence of water or monofunctional compounds will act as chain terminators, prematurely ending polymer growth.[3]
-
Incomplete Reaction: The polymerization may not have been allowed to proceed to a high enough conversion, often due to insufficient reaction time, inadequate temperature, or ineffective removal of condensation byproducts (like water or HCl).
-
Side Reactions/Degradation: At the high temperatures required for melt polymerization, monomers or the resulting polymer can degrade, creating species that inhibit further chain growth.[4][5]
To diagnose the issue, follow this logical troubleshooting workflow:
Caption: Troubleshooting workflow for low molecular weight polyamide synthesis.
Q2: How critical is monomer stoichiometry, and how can I ensure a perfect 1:1 ratio?
Expertise & Experience: In step-growth polymerization, achieving high molecular weight is exquisitely sensitive to stoichiometry. The degree of polymerization (DP) is governed by the Carothers equation, which demonstrates that even a small stoichiometric imbalance drastically limits the maximum achievable molecular weight.[1] For example, a 1% excess of one monomer (a molar ratio of 0.99) limits the theoretical maximum DP to just 199.
Causality: The polymerization proceeds by linking monomers together. If there is an excess of one type of functional group (e.g., amine), the reaction will stop once the minority functional group (e.g., carboxylic acid) is completely consumed. The resulting polymer chains will all be capped with the excess functional group, preventing further growth.[1][6]
Protocol 1: Ensuring Stoichiometric Balance
-
Accurate Molecular Weights: Use the precise molecular weight for each monomer, accounting for any bound water if using a hydrate.
-
High-Precision Weighing: Use an analytical balance (4 decimal places) and ensure it is calibrated. Weigh monomers in a clean, dry vessel. For liquid monomers, use positive displacement pipettes or weigh by difference using a gastight syringe.
-
Nylon Salt Formation (for Diacid reactions): A robust method to ensure a perfect 1:1 ratio is to pre-form a "nylon salt." This involves reacting the diamine (this compound) with a dicarboxylic acid (e.g., sebacic acid) in a solvent like ethanol. The 1:1 salt precipitates and can be isolated, purified by recrystallization, and dried.[7] Using this salt as the monomer for melt polymerization guarantees stoichiometry.
-
Procedure: Dissolve the diamine and diacid in separate portions of ethanol at ~40°C. Slowly add the acid solution to the amine solution at 0°C to control the exotherm. The salt will precipitate.[7] Filter, wash with cold ethanol, and dry under vacuum.
-
Q3: Could impurities in my this compound or diacid monomer be the problem?
Expertise & Experience: Absolutely. Monofunctional impurities are "chain stoppers." Because they have only one reactive group, their incorporation into a polymer chain permanently terminates its growth on that end. Water is a common and particularly problematic impurity in polycondensations that produce water as a byproduct, as excess initial water can unfavorably alter the reaction equilibrium.[3]
Trustworthiness: The purity of commercial monomers can vary. It is best practice to purify monomers before use, especially when aiming for high molecular weight polymers. This compound can be susceptible to oxidation and absorption of atmospheric CO₂ and water.
Caption: Effect of a monofunctional amine impurity as a chain stopper.
Protocol 2: Monomer Purification
-
This compound (Solid):
-
Recrystallization: Dissolve the solid diamine in a suitable solvent (e.g., toluene or a mixed solvent system) with minimal heating. Allow it to cool slowly to form crystals.
-
Filter the crystals and wash with a small amount of cold, fresh solvent.
-
Dry the purified crystals thoroughly in a vacuum oven at a temperature below the melting point (~65°C) to remove all solvent and moisture.
-
-
Dicarboxylic Acids (e.g., Adipic Acid, Sebacic Acid):
-
Recrystallization: These are readily purified by recrystallization from hot water.
-
Dissolve the acid in near-boiling deionized water.
-
Allow the solution to cool, collect the crystals by filtration, and wash with cold deionized water.
-
Dry extensively under vacuum at 80-100°C to remove all traces of water.
-
-
Diacyl Chlorides (e.g., Terephthaloyl Chloride):
-
Vacuum Distillation: These are typically high-boiling liquids or low-melting solids and should be purified by vacuum distillation. This must be done with care in a moisture-free apparatus, as they are highly reactive with water.
-
Q4: What are the optimal reaction conditions (temperature, time, vacuum) for this polymerization?
Expertise & Experience: Melt polymerization is a common and effective method for synthesizing polyamides from this compound.[8] The process is typically staged to manage reactivity and drive the reaction to completion.
-
Initial Stage (Pre-polymerization): The reaction is started at a moderate temperature (e.g., 180-220°C) under an inert nitrogen atmosphere. This allows for the initial formation of low molecular weight oligomers and controlled removal of the bulk of the water byproduct without volatilizing the monomers.
-
High-Temperature Stage (Polycondensation): The temperature is then raised (e.g., 250-280°C), and a high vacuum is applied.[9] This critical step reduces the concentration of the water byproduct, shifting the equilibrium towards the formation of high molecular weight polymer according to Le Châtelier's principle. The viscosity of the melt will increase significantly during this stage.
Authoritative Grounding: The specific temperatures and times depend heavily on the co-monomer used. Polyamides with aliphatic diacids will require lower temperatures than those with aromatic diacids to prevent degradation.
| Diacid Co-monomer | Typical Pre-polymerization Temp. | Typical Final Polymerization Temp. | Typical Final Stage Duration | Target Vacuum |
| Adipic Acid | 200 - 220 °C | 260 - 275 °C | 1 - 2 hours | < 1 Torr |
| Sebacic Acid | 190 - 210 °C | 250 - 265 °C | 1 - 2 hours | < 1 Torr |
| Terephthalic Acid | 220 - 240 °C | 280 - 300+ °C | 2 - 4 hours | < 1 Torr |
| Caption: Typical melt polymerization conditions for polyamides based on this compound. |
Q5: I'm observing discoloration (yellowing/browning) in my polymer. Is this related to the low molecular weight?
Expertise & Experience: Yes, discoloration is often a sign of thermal degradation, which can be directly linked to low molecular weight. The benzylic protons (on the CH₂ group) in this compound are susceptible to oxidation at high temperatures. This can lead to the formation of chromophores (colored groups) and side reactions that terminate chain growth or even cause chain scission.[4][9]
Causality: Degradation reactions compete with the desired polymerization reaction. If the rate of degradation becomes significant, it effectively stops the molecular weight from increasing further.
Trustworthiness: Mitigation Strategies
-
Inert Atmosphere: Ensure the reactor is thoroughly purged with high-purity nitrogen or argon before heating and maintain a positive pressure during the initial stage.[7]
-
Antioxidants: Small amounts (0.1-0.5 wt%) of antioxidants, such as hindered phenols or phosphite-based stabilizers, can be added to the monomer mixture to inhibit oxidative degradation.
-
Minimize Reaction Time: Do not hold the polymer at the maximum temperature for longer than necessary. The optimal time is a balance between achieving high conversion and minimizing degradation.
-
Temperature Control: Avoid temperature overshoots. Use a well-calibrated temperature controller and ensure efficient stirring to maintain a homogeneous melt temperature.
Q6: How can I be sure my characterization method is accurate and not the source of the "low" molecular weight reading?
Expertise & Experience: This is a critical and often overlooked question. The method used to determine molecular weight must be appropriate for the polymer and validated.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most common method.
-
Solvent Selection: Polyamides often require aggressive, polar solvents like hexafluoroisopropanol (HFIP) or m-cresol, sometimes at elevated temperatures, for complete dissolution.[3] Using a poor solvent can lead to polymer aggregation, which appears as a falsely high or distorted molecular weight distribution.
-
Calibration: The instrument must be calibrated with appropriate polymer standards (e.g., polystyrene, PMMA). Be aware that these are relative molecular weights unless light scattering detection is used.
-
Troubleshooting: If you see unusual peak shapes (e.g., excessive fronting or tailing), it could indicate interactions with the column packing material or sample aggregation. Always filter your samples through a compatible syringe filter before injection to prevent column blockage.[10]
-
-
Intrinsic Viscosity: This is a classical method that relates the viscosity of a dilute polymer solution to its molecular weight via the Mark-Houwink equation.
-
Precision: This technique requires precise temperature control and accurate measurement of flow times.
-
Constants: You must use the correct Mark-Houwink constants (K and a) for your specific polymer/solvent/temperature system, which may require consulting scientific literature.
-
If you suspect your characterization is faulty, first try running a known, well-characterized polyamide standard to verify that your system is producing the expected results.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recycling and Degradation of Polyamides | MDPI [mdpi.com]
- 10. agilent.com [agilent.com]
Introduction: The Role of 1,4-Benzenedimethanamine in High-Performance Epoxies
Answering the call of researchers and scientists in the field, this Technical Support Center provides a comprehensive guide to mastering the crosslinking of 1,4-Benzenedimethanamine in epoxy resin systems. As a Senior Application Scientist, my goal is to move beyond mere procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and innovate with confidence.
This compound, also known as p-Xylylenediamine (p-XDA), is a vital curing agent, or hardener, for epoxy resins. Its rigid aromatic structure is instrumental in creating a high density of cross-links within the polymer matrix.[1] This reaction, known as curing, transforms the liquid resin into a solid, three-dimensional network with exceptional properties, including high chemical resistance, excellent adhesion, and superior thermal performance, often characterized by a high glass transition temperature (Tg).[1] However, harnessing these properties requires precise control over the crosslinking reaction. This guide addresses the common challenges encountered during this process.
Frequently Asked Questions (FAQs)
This section tackles the most common queries and issues that arise during the formulation and curing process.
Q1: My epoxy isn't curing completely and remains tacky. What's going wrong?
A: Incomplete curing is one of the most frequent issues and typically points to one of three primary causes: incorrect stoichiometry, insufficient thermal energy, or environmental contamination.
-
Incorrect Stoichiometric Ratio: The reaction between the epoxy resin and the amine hardener is governed by a precise chemical ratio. An off-ratio mix, whether due to miscalculation or measurement error, is a common culprit.[2] If there is insufficient amine hardener, there won't be enough active hydrogen atoms to react with all the epoxy groups, resulting in an incomplete cure.[3] Conversely, a significant excess of amine can also lead to a soft or tacky surface as unreacted amine molecules remain in the matrix.[4]
-
Low Curing Temperature: this compound is an aromatic amine, which, unlike many aliphatic amines, generally requires elevated temperatures to achieve a full cure.[5] If the curing temperature is too low or the curing time is too short, the reaction will not proceed to completion. The system may appear solid but will not have developed its ultimate network structure or properties.
-
Moisture Contamination: Epoxy resins are highly sensitive to moisture. Water can react with the hardener and interfere with the primary curing reaction, leading to a cloudy appearance or a soft, incomplete cure.[6] Ensure all your equipment is dry and work in a controlled-humidity environment if possible.
Q2: The cured epoxy is extremely brittle. How can I improve its toughness?
A: The very same rigid aromatic structure of this compound that provides high Tg and chemical resistance also contributes to a tightly cross-linked, and therefore, often brittle, network.[7] When fully cured, these systems can have low toughness, especially at temperatures well below their Tg.[7]
To improve flexibility and reduce brittleness, consider these strategies:
-
Blend with a Flexible Amine: Introduce a co-hardener with a more flexible molecular structure, such as an aliphatic or polyetheramine. This disrupts the rigid network, lowers the crosslink density, and enhances toughness. It is critical to account for the new hardener in your stoichiometric calculations to maintain a balanced formulation.[7]
-
Use a Flexibilizing Epoxy Resin: Incorporate a flexible epoxy resin, such as a long-chain aliphatic diepoxide, into your formulation. This increases the distance between cross-links, improving the material's ability to deform before fracturing.
Q3: A waxy, oily film has formed on the surface of my cured part. What is it and how do I prevent it?
A: This surface defect is known as "amine blush." It is caused by a secondary reaction between the amine curing agent and atmospheric carbon dioxide and moisture. This reaction forms ammonium carbamates or bicarbonates on the surface, which manifest as a greasy or waxy film.[7][8]
Prevention:
-
Control the Environment: Work in a warm, dry space with humidity below 60%.[6] Amine blush is more prevalent in cool, damp conditions.[6]
-
Ensure Proper Curing Temperature: A proper thermal cure schedule accelerates the primary epoxy-amine reaction, making it more competitive against the blush-forming side reaction.
Removal: If blush has already formed, it can often be removed. The film is water-soluble, so a simple wash with warm, soapy water followed by a clean water rinse is typically effective.[6]
Q4: How do I calculate the correct mix ratio of this compound with my epoxy resin?
A: The correct mix ratio is based on stoichiometry, aiming to have one active amine hydrogen for every one epoxy group. The calculation relies on the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the hardener.
See Protocol 1 below for a detailed, step-by-step guide to this crucial calculation.
Troubleshooting and Process Control
When facing inconsistent results, a systematic approach is key. This guide helps you diagnose and resolve common crosslinking problems.
Troubleshooting Flowchart for Curing Defects
This flowchart provides a logical path to identify the root cause of common issues like tackiness, brittleness, or surface defects.
Caption: A troubleshooting flowchart for epoxy curing defects.
Experimental Protocols & Methodologies
Protocol 1: Calculating the Stoichiometric Mix Ratio
Objective: To determine the precise weight ratio of this compound to epoxy resin for optimal crosslinking.
Principle: The ideal formulation is achieved when the number of reactive epoxy groups is equal to the number of active amine hydrogen atoms.[5] This is calculated using equivalent weights.
Step-by-Step Methodology:
-
Determine the Epoxy Equivalent Weight (EEW) of the Resin: This value is provided by the manufacturer and represents the weight of resin (in grams) that contains one mole of epoxy groups. For a standard liquid Diglycidyl Ether of Bisphenol A (DGEBA) resin, this is typically around 188 g/eq.
-
Determine the Molecular Weight (MW) of the Curing Agent: For this compound (C₈H₁₂N₂), the molecular weight is 136.19 g/mol .[1]
-
Determine the Number of Active Hydrogens (H): this compound has two primary amine (-NH₂) groups. Each primary amine group has two active hydrogens available for reaction. Therefore, the total number of active hydrogens per molecule is 4.
-
Calculate the Amine Hydrogen Equivalent Weight (AHEW):
-
AHEW = Molecular Weight / Number of Active Hydrogens
-
AHEW = 136.19 g/mol / 4 = 34.05 g/eq
-
-
Calculate the Mix Ratio (Parts per Hundred Resin - PHR):
-
PHR = (AHEW / EEW) * 100
-
PHR = (34.05 / 188) * 100 ≈ 18.1 PHR
-
| Parameter | Value | Source / Calculation |
| Epoxy Resin (DGEBA) | ||
| Epoxy Equivalent Weight (EEW) | ~188 g/eq | Manufacturer's Datasheet |
| Curing Agent (1,4-BDMA) | ||
| Molecular Weight (MW) | 136.19 g/mol | Chemical Data[1] |
| Active Hydrogens per Molecule | 4 | 2 per primary amine group |
| Amine Hydrogen Eq. Wt. (AHEW) | 34.05 g/eq | MW / Active Hydrogens |
| Calculated Mix Ratio (PHR) | ~18.1 | (AHEW / EEW) * 100 |
| Caption: Table for Stoichiometric Calculation Parameters. |
Protocol 2: Verifying Cure with Differential Scanning Calorimetry (DSC)
Objective: To quantify the degree of cure and determine the glass transition temperature (Tg) of the cured system.
Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time. An uncured or partially cured sample will exhibit an exothermic peak as it cures during the DSC scan. The absence of this exotherm and the presence of a stable glass transition (Tg) indicates a complete cure.
Step-by-Step Methodology:
-
Sample Preparation: Prepare and cure a small sample (10-15 mg) of the epoxy/amine mixture according to your intended cure schedule.
-
Initial DSC Scan: Place the cured sample in a DSC pan. Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 200°C). Record the heat flow.
-
Data Analysis (First Scan):
-
Look for a large exothermic peak. The area of this peak represents the residual heat of reaction (ΔH_residual). If this peak is large, the initial cure was incomplete.
-
Identify the glass transition temperature (Tg), which appears as a step-change in the heat capacity.
-
-
Cooling and Second Scan: Cool the sample down in the DSC and then run a second heating scan identical to the first.
-
Data Analysis (Second Scan):
-
The exothermic peak should be absent in the second scan, as the sample was fully cured during the first heating ramp.
-
The Tg measured in the second scan represents the ultimate Tg of the fully cured system. Comparing the Tg from the first and second scans can indicate the extent of the initial cure.
-
Visualization of the Curing Mechanism
The crosslinking process occurs in a two-step addition reaction.
Caption: The two-stage reaction of an epoxy group with a primary amine.
Safety and Handling Precautions
As a researcher, safety is paramount. This compound, like many amine compounds, requires careful handling.
-
Ventilation: Always work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors or dust.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[10]
-
Handling: Avoid creating dust if handling the solid form.[11] In case of contact, immediately rinse the affected area with plenty of water.[9]
-
Storage: Store the container tightly closed in a dry, well-ventilated place, away from incompatible materials like strong acids and oxidizing agents.[9][10]
Always consult the Safety Data Sheet (SDS) for this compound before use for complete safety information.[9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. d-nb.info [d-nb.info]
- 5. threebond.co.jp [threebond.co.jp]
- 6. craft-resin.co.uk [craft-resin.co.uk]
- 7. pcimag.com [pcimag.com]
- 8. quora.com [quora.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
Technical Support Center: Mitigating Discoloration in Polymers Synthesized with 1,4-Benzenedimethanamine
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent discoloration in polymers synthesized using 1,4-benzenedimethanamine. This common yet often misunderstood issue can compromise the aesthetic and functional properties of high-performance materials. Here, we delve into the root causes and provide actionable, field-proven protocols to ensure the synthesis of colorless, high-purity polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of yellowing or discoloration in polymers made with this compound?
A1: The principal cause is the oxidation of the amine functional groups in the this compound monomer. This process can be initiated by exposure to atmospheric oxygen, heat, or light, and is often accelerated by the presence of metallic or other impurities. The resulting oxidized species contain chromophores that absorb visible light, leading to a yellow or brownish appearance in the final polymer.[1]
Q2: Can the purity of the this compound monomer affect the color of the final polymer?
A2: Absolutely. Trace impurities in the monomer, often remnants from its synthesis or degradation products from improper storage, can act as catalysts for thermo-oxidative degradation during polymerization.[2] These impurities can initiate side reactions that form colored by-products, significantly impacting the polymer's final color.
Q3: Are there specific polymerization conditions that help prevent discoloration?
A3: Yes. Conducting the polymerization under an inert atmosphere (e.g., high-purity nitrogen or argon) is critical to prevent oxidation.[3] Additionally, maintaining the lowest possible reaction temperature that still allows for efficient polymerization can minimize thermal degradation pathways.[4] The choice of solvent and the exclusion of metal contaminants are also crucial factors.
Q4: What are antioxidants, and how do they prevent discoloration?
A4: Antioxidants are chemical additives that inhibit or slow down the oxidation process.[5] They function by scavenging free radicals that initiate the degradation chain reaction.[6] For polymers made with aromatic amines, a combination of primary antioxidants (like hindered phenols or aromatic amines) and secondary antioxidants (like phosphites or thioesters) is often employed to provide comprehensive protection during high-temperature processing and long-term use.[5]
Q5: Is it possible to remove color from a polymer after it has already formed?
A5: Reversing discoloration in a fully formed polymer is extremely difficult and often impractical. The color is typically due to the formation of stable chemical chromophores within the polymer backbone. Therefore, the focus must be on prevention during the monomer purification and polymerization stages.
Troubleshooting Guide: A Proactive Approach to Color Prevention
Discoloration is not a single problem but a symptom of several potential underlying issues. This guide provides a systematic approach to identifying and resolving the root cause of color formation.
Logical Flow for Troubleshooting Discoloration
The following diagram outlines a decision-making process for diagnosing and addressing discoloration issues in your polymer synthesis.
Caption: Troubleshooting Decision Tree for Polymer Discoloration.
Problem 1: Monomer Impurity and Degradation
The quality of your starting material is the single most important factor. This compound is susceptible to air oxidation, forming colored impurities even during storage.
Causality: The benzylic carbons and amine groups are reactive sites. Oxidation can lead to the formation of imines and conjugated systems, which are potent chromophores. Impurities from the monomer's synthesis, such as partially reacted intermediates, can also initiate unwanted side reactions during polymerization.
This protocol is designed to remove non-volatile impurities and colored degradation products.
Materials:
-
Crude this compound
-
Drying agent (e.g., Calcium hydride (CaH₂))
-
Vacuum distillation apparatus (short path is ideal)
-
Inert gas source (Argon or Nitrogen)
-
Heating mantle and magnetic stirrer
-
Cold trap (liquid nitrogen or dry ice/acetone)
Procedure:
-
Pre-Drying (Optional but Recommended): If the monomer is suspected to contain moisture, stir it over a suitable drying agent like CaH₂ for several hours in a flask under an inert atmosphere.
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove adsorbed water.
-
Charging the Flask: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar.
-
Evacuation: Connect the apparatus to a high-vacuum pump, protected by a cold trap. Slowly and carefully evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin gentle heating and stirring. The boiling point of this compound is approximately 230 °C at 10 mm Hg.[7] Adjust the heat to achieve a slow, steady distillation rate (approx. 1-2 drops per second).
-
Fraction Collection: Discard the initial small fraction (forerun), which may contain volatile impurities. Collect the main fraction in a receiver flask cooled in an ice bath. The pure product should be a colorless solid or liquid.[8]
-
Termination: Stop the distillation before the distilling flask goes to dryness to avoid charring non-volatile residues.
-
Storage: Backfill the apparatus with inert gas before opening. Store the purified monomer under an inert atmosphere, protected from light, and preferably in a freezer to minimize degradation.
Problem 2: Oxidation During Polymerization and Processing
Even with a pure monomer, discoloration can occur if the polymerization and subsequent processing steps are not carefully controlled.
Causality: High temperatures during polymerization and processing (like extrusion or molding) significantly accelerate oxidation reactions.[9] The combination of heat and residual oxygen creates free radicals that attack the polymer chains, leading to chain scission and the formation of colored degradation products.[4][10]
-
Rationale: Removing oxygen from the reaction environment is paramount. Standard nitrogen purging may not be sufficient.
-
Actionable Steps:
-
Use Schlenk Line Techniques: Conduct all monomer and solvent transfers under a positive pressure of high-purity inert gas.
-
Degas Solvents: Solvents must be rigorously deoxygenated. The preferred method is a series of freeze-pump-thaw cycles.[3] For less sensitive reactions, sparging with argon for 30-60 minutes may suffice.
-
Maintain Inert Blanket: Ensure a continuous, gentle flow of inert gas over the reaction mixture throughout the entire polymerization process.
-
-
Rationale: Antioxidants provide a chemical defense against oxidation that cannot be physically excluded. A synergistic blend is often most effective.[5]
-
Types of Antioxidants:
-
Primary Antioxidants (Radical Scavengers): These donate a hydrogen atom to reactive radicals, neutralizing them. Sterically hindered phenols are common, but can sometimes cause "phenolic yellowing" by reacting with atmospheric nitrogen oxides (NOx).[11][12][13] Aromatic amines are highly effective at elevated temperatures.[6][9]
-
Secondary Antioxidants (Hydroperoxide Decomposers): These convert hydroperoxides, which can break down into more radicals, into stable, non-radical products. Phosphites and thioesters are the most common types.[11]
-
Hindered Amine Light Stabilizers (HALS): While primarily for UV protection, HALS also function as thermal stabilizers by trapping free radicals in a regenerative cycle.[14][15] They are particularly effective for long-term stability.[15]
-
| Stabilizer Type | Function | Typical Concentration (by polymer weight) | Key Considerations |
| Hindered Phenolic AO | Primary Radical Scavenger | 0.05% - 0.25% | Can cause gas-fading (NOx) yellowing.[12] |
| Aromatic Amine AO | High-Temp Radical Scavenger | 0.1% - 0.5% | Highly effective but can impart slight initial color. |
| Phosphite AO | Secondary (Peroxide Decomposer) | 0.1% - 1.0% | Synergistic with primary AOs; protects during processing.[11] |
| HALS | Radical Scavenger (Regenerative) | 0.1% - 0.5% | Excellent for long-term heat and light stability.[14] |
Recommendation: For a robust system, a ternary blend is often optimal. A typical starting point would be a combination of a hindered phenolic or aromatic amine antioxidant (0.1%), a phosphite antioxidant (0.2%), and a HALS (0.2%). The exact ratio and concentration should be optimized for the specific polymer system and application requirements.
Problem 3: Thermal Degradation
Causality: Polymers containing aromatic diamines can undergo thermal degradation through chain scission, particularly at the C-N bonds, and subsequent reactions that form chromophores.[16] This is distinct from oxidation, though the two processes can occur simultaneously and be mutually accelerating.
-
Minimize Thermal Exposure: Use the lowest possible processing temperatures and shortest residence times during extrusion, molding, and other melt-processing steps.[5]
-
Temperature Profile: Instead of a single high temperature, use a staged temperature profile in processing equipment to gently melt the polymer and minimize peak heat exposure.[5]
-
Thermal Analysis: Use techniques like Thermogravimetric Analysis (TGA) to determine the onset temperature of degradation for your specific polymer.[17] Aim to keep all processing temperatures well below this onset point.
Analytical Methods for Quality Control
Verifying the purity of your monomer and the integrity of your polymer is essential for reproducible, high-quality results.
Workflow for Monomer and Polymer Analysis
Caption: Quality Control Workflow for Monomer and Polymer Analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of this compound. An HPLC method with a UV or Photodiode Array (PDA) detector can accurately quantify the main component and detect non-volatile impurities.[18][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities that may be present in the monomer. It provides both separation (GC) and identification (MS) of unknown components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the monomer and ensuring no significant structural isomers or degradation products are present.[8]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the final polymer.[17] It measures weight loss as a function of temperature, indicating the onset of thermal degradation.
-
Colorimetry: To move beyond subjective visual assessment, use a colorimeter or spectrophotometer to measure the polymer's color quantitatively using the CIE Lab* color space. This allows for precise tracking of color changes and the effectiveness of stabilization strategies.
References
- 1. hpst.cz [hpst.cz]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. testextextile.com [testextextile.com]
- 6. performanceadditives.us [performanceadditives.us]
- 7. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. partinchem.com [partinchem.com]
- 12. How to resist yellowing (Part 1): Phenolic Yellowing - PFI Fareast (Hong Kong) Co. Ltd. [pfi.hk]
- 13. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 14. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 15. researchgate.net [researchgate.net]
- 16. epublications.marquette.edu [epublications.marquette.edu]
- 17. Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC–PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 19. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for 1,4-Benzenedimethanamine Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing catalyst selection in reactions involving 1,4-Benzenedimethanamine. Here, we address common challenges and frequently asked questions to ensure the successful execution of your experiments.
Section 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the synthesis of this compound and related reactions.
Q1: My reductive amination of terephthalaldehyde to this compound is showing low yield. What are the potential causes and how can I improve it?
A1: Low yields in the reductive amination of terephthalaldehyde are often attributed to several factors. Let's break down the common culprits and their solutions:
-
Suboptimal Catalyst Activity: The choice and condition of your catalyst are paramount. For this reaction, common catalysts include nickel, cobalt, and noble metals like iridium and ruthenium.[1][2]
-
Troubleshooting:
-
Catalyst Screening: If you are using a new catalytic system, it's advisable to screen a variety of catalysts to find the most effective one for your specific conditions.
-
Catalyst Loading: Increasing the catalyst loading can sometimes improve the yield. A systematic increase from your current percentage, for instance from 3 mol% to 5 mol%, can show a significant improvement in conversion and yield.[3]
-
Catalyst Deactivation: Ensure your catalyst has not been poisoned by impurities in the reactants or solvent. Proper purification of starting materials is crucial.
-
-
-
Inefficient Imine Formation: The initial condensation of the aldehyde with the amine to form the imine intermediate is a critical step.[2]
-
Troubleshooting:
-
Water Removal: This condensation reaction produces water, which can inhibit the reaction. The use of a dehydrating agent or a Dean-Stark apparatus can be beneficial.
-
pH Control: The pH of the reaction mixture can influence the rate of imine formation. A slightly acidic medium often favors this step.
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Troubleshooting:
-
Over-alkylation: In some cases, the newly formed primary amine can react further with the aldehyde, leading to secondary and tertiary amines. Optimizing the stoichiometry of the reactants (aldehyde to amine source) can minimize this.[2]
-
Cannizzaro Reaction: Under certain conditions, aldehydes can undergo a disproportionation reaction. Ensuring a controlled addition of the reducing agent can help mitigate this.
-
-
Q2: I am observing the formation of significant amounts of byproducts during the catalytic hydrogenation of 1,4-dicyanobenzene. How can I improve the selectivity towards this compound?
A2: The catalytic hydrogenation of 1,4-dicyanobenzene is a common route to this compound. Improving selectivity requires careful control over the reaction conditions and catalyst choice.
-
Common Byproducts:
-
Partially Hydrogenated Intermediates: Incomplete hydrogenation can lead to the presence of aminonitriles.
-
Polymerization: The product, this compound, can potentially react with intermediates to form polymeric materials.
-
-
Strategies for Enhancing Selectivity:
-
Catalyst Selection: Nickel-based catalysts, often used in industrial settings, are effective for this transformation.[4] The choice of support and promoters can significantly influence selectivity.
-
Reaction Conditions:
-
Pressure and Temperature: High pressure and moderate temperatures are typically employed. It is essential to optimize these parameters for your specific setup. Modern industrial processes often utilize loop reactors which allow for better control over these variables and enhance safety.[4]
-
Solvent: The choice of solvent can impact both the reaction rate and selectivity. Protic solvents like ethanol are often used.
-
-
Reaction Monitoring: Closely monitoring the reaction progress using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) allows you to stop the reaction at the optimal point, preventing the formation of degradation or side products.
-
Q3: My catalyst seems to be deactivating quickly during the reaction. What are the possible reasons and how can I prevent this?
A3: Catalyst deactivation is a common issue in catalytic reactions. The causes can be broadly categorized as poisoning, fouling, or thermal degradation.
-
Catalyst Poisoning:
-
Cause: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive. Common poisons for metal catalysts include sulfur compounds, halides, and strong coordinating species.
-
Prevention:
-
Purification of Reactants: Ensure the purity of your starting materials and solvents. Distillation or passing them through a column of activated alumina can remove many common impurities.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the catalyst.
-
-
-
Fouling:
-
Cause: The deposition of carbonaceous materials or polymers on the catalyst surface can block the active sites. This is more common in high-temperature reactions.
-
Prevention:
-
Optimized Reaction Temperature: Avoid excessively high temperatures.
-
Solvent Choice: A solvent that can effectively dissolve any potential polymeric byproducts can help keep the catalyst surface clean.
-
-
-
Thermal Degradation (Sintering):
-
Cause: At high temperatures, the small metal particles of a supported catalyst can agglomerate into larger particles, reducing the active surface area.
-
Prevention:
-
Temperature Control: Operate the reaction at the lowest effective temperature.
-
Catalyst Support: The choice of support material can influence the thermal stability of the catalyst.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
A1: The choice of catalyst largely depends on the synthetic route.
-
For the reductive amination of terephthalaldehyde , common catalysts include those based on nickel, cobalt, iridium, and ruthenium.[1][2]
-
For the catalytic hydrogenation of 1,4-dicyanobenzene (p-phthalonitrile) , nickel-based catalysts are widely used in industrial processes.[4]
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: Several analytical techniques can be employed to monitor the reaction progress:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the concentration of reactants, intermediates, and products over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and identify any major byproducts.
Q3: What are the typical reaction conditions for the reductive amination of terephthalaldehyde?
A3: Typical conditions for reductive amination often involve:
-
Hydrogen Source: Molecular hydrogen (H2) gas at a certain pressure or a transfer hydrogenation reagent like ammonium formate.[1]
-
Solvent: Alcohols such as methanol or ethanol are commonly used due to their ability to dissolve the reactants and their compatibility with the reaction conditions.[3]
-
Temperature: The reaction is often carried out at elevated temperatures, for example, under reflux conditions.[3]
-
Pressure: If using hydrogen gas, the pressure can range from a few bars to higher pressures depending on the catalyst and reactor setup.
Q4: How can I purify the final this compound product?
A4: The purification of this compound typically involves the following steps after the reaction is complete:
-
Catalyst Removal: If a heterogeneous catalyst is used, it can be removed by filtration.
-
Solvent Evaporation: The solvent is removed under reduced pressure.
-
Extraction: An aqueous workup is often performed to remove any water-soluble impurities. The product can be extracted into an organic solvent.
-
Distillation: The crude product is often purified by vacuum distillation to obtain the final high-purity this compound.
Section 3: Experimental Protocols & Visualizations
Protocol: Reductive Amination of Terephthalaldehyde
This protocol provides a general guideline. Optimization of specific parameters may be required for your experimental setup.
Materials:
-
Terephthalaldehyde
-
Ammonia source (e.g., aqueous ammonia, ammonium acetate)
-
Catalyst (e.g., 5% Ru/C)
-
Hydrogen source (e.g., H2 gas)
-
Solvent (e.g., Ethanol)
-
Reaction vessel (e.g., Parr autoclave)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Charging Reactants: To the reaction vessel, add terephthalaldehyde, the chosen ammonia source, and the solvent.
-
Catalyst Addition: Carefully add the catalyst to the reaction mixture under an inert atmosphere.
-
Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove any residual air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature with stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Visualization: Troubleshooting Logic for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.
Caption: A decision-making flowchart for troubleshooting low product yield.
Visualization: Catalyst Selection Pathway
This diagram outlines the decision-making process for selecting an appropriate catalyst system.
Caption: A pathway for selecting the optimal catalyst based on the synthetic route.
References
Technical Support Center: Strategies to Minimize Moisture Sensitivity of 1,4-Benzenedimethanamine
Introduction: 1,4-Benzenedimethanamine, also known as p-xylylenediamine (PXDA), is a critical building block in the synthesis of high-performance polymers, including polyamides and epoxy resins.[1] Its bifunctional nature, featuring two primary amine groups, makes it an excellent monomer and curing agent. However, these reactive amine groups also render the compound highly susceptible to atmospheric moisture. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including frequently asked questions and troubleshooting workflows, to mitigate the challenges associated with the moisture sensitivity of this compound, ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
This compound is classified as both hygroscopic and air-sensitive.[1][2] The primary reason lies in the chemical nature of its aminomethyl groups (-CH₂NH₂).
-
Hygroscopicity: The lone pair of electrons on the nitrogen atoms can form strong hydrogen bonds with water molecules (H₂O) from the atmosphere. This attraction causes the solid material to readily absorb and retain moisture, leading to clumping and altering its effective concentration.
-
Reactivity: While simple hydration occurs, the more significant issue arises during chemical reactions. Water can act as a competing nucleophile, especially in reactions with electrophilic partners like epoxides or acyl chlorides. This can lead to the formation of unwanted byproducts, incomplete polymerization, and materials with inferior mechanical or thermal properties.
-
Oxidation: Prolonged exposure to air, which contains both moisture and oxygen, can also lead to oxidative degradation, often indicated by a yellowing of the compound.[1]
Q2: What are the ideal storage conditions for this compound?
Proper storage is the first line of defense against moisture contamination. Based on safety data sheets and best practices for air-sensitive reagents, the following conditions are mandatory:[3][4]
-
Inert Atmosphere: The container should be flushed with and sealed under a dry, inert gas such as nitrogen or argon.[1] This displaces atmospheric moisture and oxygen.
-
Airtight Containers: Use containers with high-integrity seals. For research quantities, bottles with a Sure/Seal™ septum-liner system are highly effective as they allow for the removal of the reagent via syringe without broadly exposing the contents.[5][6][7]
-
Temperature Control: Store in a cool, dry place, specifically below +30°C.[1][2]
-
Location: Keep the container tightly closed in a well-ventilated area, away from direct sunlight and sources of heat or ignition.[3]
Q3: How can I visually assess if my this compound has been compromised by moisture?
While quantitative analysis is necessary for confirmation, visual inspection can provide initial clues:
-
Physical State: The pure compound is typically a white to light yellow powder or lump.[2] If the material appears clumped, sticky, or has partially liquefied, it has likely absorbed significant moisture.
-
Color: A noticeable change from white/light yellow to a darker yellow or brown can indicate oxidative degradation, which is often accelerated by the presence of moisture.[1]
Any material that fails this visual inspection should be considered suspect and quantified for water content before use in a moisture-sensitive reaction.
Q4: What is the most reliable method for quantifying water content in this compound?
The gold standard for accurately determining water content in amines is Karl Fischer (KF) titration .[8]
-
Principle: This method is based on a quantitative reaction between water and iodine in the presence of sulfur dioxide and a base.
-
Method Types:
-
Volumetric KF: Suitable for samples with higher water content.
-
Coulometric KF: Ideal for trace amounts of water (<0.1%), offering higher sensitivity.
-
-
Critical Consideration for Amines: this compound is a basic compound. Strongly alkaline samples can interfere with the KF reaction by shifting the pH of the reagent outside its optimal range (pH 5-7).[9] To counteract this, a neutralizing agent, such as benzoic acid, should be added to the KF titration solvent beforehand to maintain the correct pH and ensure an accurate endpoint.[8]
Troubleshooting Guide
Issue 1: Inconsistent yields or variable material properties in polymerization reactions.
-
Symptom: You are performing a polycondensation or epoxy curing reaction, and batch-to-batch results are not reproducible. The final polymer has a lower-than-expected molecular weight, poor mechanical strength, or altered thermal properties (e.g., glass transition temperature).
-
Probable Cause: Moisture contamination in the this compound monomer is a primary suspect. Water can compete with the amine in reacting with the co-monomer (e.g., diacid chloride, epoxide), acting as a chain-terminating agent. This disrupts the stoichiometry of the polymerization, leading to shorter polymer chains and a defective network structure.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for moisture-related polymerization issues.
Issue 2: The this compound reagent is difficult to handle and weigh accurately.
-
Symptom: The solid material is clumpy, sticks to spatulas, and its weight fluctuates rapidly when being weighed on an analytical balance.
-
Probable Cause: The material has absorbed atmospheric moisture, making it hygroscopic and causing static buildup. Weighing in an open atmosphere allows for continuous moisture uptake, leading to unstable readings.
-
Solution: Implement rigorous air-sensitive handling techniques.
-
Glove Box: The ideal method is to handle and weigh the reagent inside an inert atmosphere glove box with low oxygen and moisture levels (<1 ppm).[3] This provides a controlled environment, preventing any atmospheric contact.
-
Schlenk Line/Inert Gas Manifold: If a glove box is unavailable, weighing can be performed under a positive pressure of inert gas. A common technique involves quickly transferring the reagent to a pre-weighed, oven-dried flask under a stream of nitrogen or argon and then sealing and re-weighing.
Caption: Comparison of handling workflows for air-sensitive solids.
Experimental Protocols & Data
Protocol: Quantification of Water Content by Volumetric Karl Fischer Titration
This protocol is adapted for basic amines and requires pH adjustment of the solvent.
Materials:
-
Volumetric Karl Fischer Titrator
-
KF Titrant (e.g., Hydranal™-Composite 5)
-
KF Solvent (e.g., Hydranal™-Methanol Rapid or a specialized amine solvent)
-
Benzoic Acid (ACS grade or higher)
-
Gastight syringe for sample introduction
-
This compound sample
Procedure:
-
System Preparation: Add the KF solvent to the titration vessel. For every 100 mL of solvent, add approximately 10 g of benzoic acid to buffer the solution.[8]
-
Pre-Titration: Start the titrator and allow it to perform a pre-titration to neutralize any residual water in the solvent and establish a stable, dry baseline. The instrument will indicate when it is ready.
-
Sample Preparation: In a controlled environment (e.g., glove box), accurately weigh approximately 0.5-1.0 g of the this compound sample into a dry vial or directly into a gastight syringe.
-
Sample Introduction: Quickly and carefully inject the sample into the conditioned titration cell. Ensure the syringe needle tip is below the surface of the solvent.
-
Titration: Start the titration. The instrument will automatically add the KF titrant until the endpoint is reached, where all water from the sample has been consumed.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the titrant concentration (titer), and the sample weight. The result is typically expressed as a percentage (%) or parts per million (ppm).
-
Validation: Run the analysis in triplicate to ensure the precision of the results. Periodically check the titrant's titer using a certified water standard.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 539-48-0 | [2][10][11][12] |
| Molecular Formula | C₈H₁₂N₂ | [2][10][12] |
| Molecular Weight | 136.19 g/mol | [10][12] |
| Appearance | White to light yellow powder or lump | [2] |
| Melting Point | 60-63 °C | [2] |
| Boiling Point | 230 °C @ 10 mmHg | [2] |
| Water Solubility | 26.24 g/L @ 25 °C (Soluble) | [2][10][13] |
| Sensitivity | Air & Moisture Sensitive (Hygroscopic) | [1][2] |
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Bis(aminomethyl)benzene | 539-48-0 [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. hiranuma.com [hiranuma.com]
- 9. CN113092663A - Method for measuring moisture content in organic amine - Google Patents [patents.google.com]
- 10. scent.vn [scent.vn]
- 11. This compound | C8H12N2 | CID 68315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. p-Xylylenediamine (CAS 539-48-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. Buy this compound | 539-48-0 [smolecule.com]
Technical Support Center: Resolving Spectroscopic Inconsistencies in 1,4-Benzenedimethanamine Derivatives
<_ _>
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-benzenedimethanamine and its derivatives. This guide provides in-depth troubleshooting for common inconsistencies encountered during spectroscopic analysis (NMR, IR, Mass Spectrometry). Our goal is to equip you with the expertise to diagnose and resolve these issues, ensuring the integrity of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the spectroscopic characterization of this compound derivatives.
Q1: Why are the -NH2 proton signals in my ¹H NMR spectrum broad and often not integrating to the correct number of protons?
This is a frequent observation for amine compounds. The broadening is primarily due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange of the amine protons with trace amounts of water or other labile protons in the sample.[1][2] The rate of this exchange can also affect the chemical shift and integration.[1][3][4]
Q2: I see two peaks for the -NH2 stretch in the IR spectrum of my primary amine derivative. Is this normal?
Yes, this is a hallmark of a primary amine (-NH2) group. You are observing the asymmetric and symmetric N-H stretching vibrations.[3][5][6][7] Secondary amines (-NHR) will typically show only one N-H stretching band, while tertiary amines will show none.[5][8][9]
Q3: My mass spectrum shows a molecular ion peak with an odd m/z value. Does this indicate an impurity?
Not necessarily. According to the Nitrogen Rule in mass spectrometry, a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge (m/z) ratio.[10][11] Since this compound and its simple derivatives contain two nitrogen atoms, they should exhibit an even molecular ion peak. However, fragmentation or the presence of an odd-numbered nitrogen-containing impurity could lead to odd m/z values.
Q4: The chemical shift of my benzylic protons (-CH2-) seems to vary between samples. What could be the cause?
The chemical shift of benzylic protons can be sensitive to several factors, including solvent, concentration, and pH. Hydrogen bonding interactions with the amine groups can also influence the electronic environment of the nearby benzylic protons.[12]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific spectroscopic inconsistencies.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Underlying Cause: As mentioned in the FAQs, this is often due to quadrupolar broadening and chemical exchange. The lability of amine protons makes them susceptible to exchange with other acidic protons (like water) in the sample, leading to averaged and broadened signals.[1][2]
Troubleshooting Protocol:
-
Thoroughly Dry Your Sample and Solvent: this compound and its derivatives can be hygroscopic.[13][14][15]
-
Dry the purified compound under high vacuum for several hours.
-
Use a freshly opened or properly dried deuterated solvent. Storing solvents over molecular sieves can help, but ensure the sieves are activated and free of dust.[16]
-
Prepare the NMR sample in a glove box or under an inert atmosphere to minimize exposure to atmospheric moisture.[13]
-
-
Perform a D₂O Exchange Experiment: This is a definitive method to identify labile -NH or -OH protons.[3][17]
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube, cap it, and shake gently to mix.
-
Re-acquire the ¹H NMR spectrum. The broad -NH2 signal should significantly decrease in intensity or disappear entirely as the protons are replaced by deuterium, which is not observed in ¹H NMR.[17][18][19]
-
-
Vary the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate, resulting in sharper signals. Conversely, higher temperatures can sometimes be used to study dynamic processes like rotamers.[2][12]
DOT Diagram: D₂O Exchange Workflow
Caption: Workflow for confirming amine protons via D₂O exchange.
Underlying Cause: For a 1,4-disubstituted benzene ring, a simple singlet might be expected if the substituents are identical and symmetrical. However, restricted rotation around the C-N bond or the formation of rotamers can lead to more complex splitting patterns.[20] Additionally, if the two aminomethyl groups are chemically different due to further derivatization, the aromatic protons will no longer be chemically equivalent, resulting in a more complex multiplet.
Troubleshooting Protocol:
-
Acquire a High-Resolution Spectrum: Ensure the instrument is properly shimmed to achieve the best possible resolution. Poor shimming can artificially broaden peaks and obscure fine coupling.[12]
-
Run a 2D NMR Experiment (COSY/HSQC):
-
A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to unravel the splitting patterns in the aromatic region.
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with their directly attached carbons. This can help confirm the assignments of both the aromatic C-H and the benzylic -CH2- signals.
-
-
Variable Temperature NMR: As with peak broadening, acquiring spectra at different temperatures can help determine if the complex multiplicity is due to dynamic processes like restricted rotation. If the peaks coalesce into a simpler pattern at higher temperatures, this suggests the presence of rotamers.[12]
Typical ¹H NMR Chemical Shifts for this compound Core Structure
| Protons | Typical Chemical Shift (ppm) in CDCl₃ | Notes |
| Aromatic (Ar-H) | ~7.3 | Often a singlet for the parent compound.[21] |
| Benzylic (-CH₂-) | ~3.8 | |
| Amine (-NH₂) | 0.5 - 5.0 | Highly variable, broad signal.[3] |
Note: Chemical shifts can vary depending on the solvent, concentration, and specific derivatization.[1]
B. Infrared (IR) Spectroscopy
Underlying Cause: The N-H stretching region (3500-3200 cm⁻¹) can sometimes overlap with O-H stretches from water contamination or hydroxyl groups on the molecule.[3] The N-H bending (scissoring) vibration of primary amines (1650-1580 cm⁻¹) can be close to the aromatic C=C stretching region.[5][6][7]
Troubleshooting Protocol:
-
Ensure Sample is Dry: As with NMR, water contamination can introduce a broad O-H stretch that can obscure the N-H stretches. Prepare KBr pellets or liquid films with thoroughly dried samples.
-
Compare with an Authentic Standard: If available, run an IR spectrum of a known pure sample of this compound or a closely related derivative for direct comparison.
-
Solvent Effects: The polarity of the solvent can influence the position and shape of the N-H stretching bands due to hydrogen bonding.[22] Comparing spectra taken in different media (e.g., KBr pellet vs. CCl₄ solution) can provide additional information.
Characteristic IR Absorption Frequencies for Primary Aromatic Amines
| Vibration | Frequency Range (cm⁻¹) | Appearance |
| Asymmetric N-H Stretch | 3500 - 3420 | Sharp, medium intensity[7] |
| Symmetric N-H Stretch | 3420 - 3340 | Sharp, medium intensity[7] |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to strong[5][7] |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong[5][6] |
| N-H Wag | 910 - 665 | Broad, strong[5][6] |
C. Mass Spectrometry (MS)
Underlying Cause: Benzylamines are susceptible to α-cleavage, where the bond between the benzylic carbon and the aromatic ring breaks, or the bond between the benzylic carbon and another substituent cleaves. This often results in a stable tropylium ion or a resonance-stabilized nitrogen-containing cation, which may be the base peak.[10][23] The molecular ion peak for aliphatic amines can be weak or absent.[24]
Troubleshooting Protocol:
-
Use a "Soft" Ionization Technique: If using Electron Ionization (EI), which is a high-energy technique that promotes extensive fragmentation, consider switching to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are more likely to produce a prominent protonated molecule [M+H]⁺, making it easier to identify the molecular weight.[25]
-
Analyze the Fragmentation Pattern:
-
α-Cleavage: Look for a prominent peak corresponding to the loss of a substituent from the benzylic carbon. For this compound, a common fragment would be at m/z 30, corresponding to [CH₂NH₂]⁺.[23]
-
Loss of Ammonia: Protonated benzylamines can undergo collision-induced dissociation (CID) to lose ammonia (NH₃).[25][26]
-
Tropylium Ion: Look for a peak at m/z 91, which is characteristic of a benzyl group rearranging to the stable tropylium cation.
-
-
Check for Contaminants: Contaminants from the synthesis or purification process can complicate the mass spectrum. Ensure your sample is pure by other analytical methods (e.g., LC, GC, NMR) before MS analysis.[27][28]
DOT Diagram: Mass Spectrometry Troubleshooting Logic
Caption: Decision tree for troubleshooting mass spectrometry data.
III. Concluding Remarks
Resolving inconsistencies in spectroscopic data requires a systematic approach that combines a strong theoretical understanding with practical troubleshooting steps. By carefully considering factors such as sample purity, moisture content, and the inherent chemical properties of this compound derivatives, researchers can confidently interpret their data and ensure the structural elucidation of their compounds. This guide serves as a foundational resource, and we encourage continuous learning and consultation of the referenced literature for more complex challenges.
IV. References
-
CDN. (n.d.). Infrared Spectroscopy. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). IR: amines. Retrieved from --INVALID-LINK--
-
OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from --INVALID-LINK--
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from --INVALID-LINK--
-
The Chemistry Notes. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from --INVALID-LINK--
-
Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Amine infrared spectra. Retrieved from --INVALID-LINK--
-
University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1,4-Bis(aminomethyl)benzene(539-48-0) ¹H NMR spectrum. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from --INVALID-LINK--
-
Chemistry For Everyone. (2025, July 13). What Is Deuterium Exchange In NMR? [Video]. YouTube. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Retrieved from --INVALID-LINK--
-
CSIRO Publishing. (2004, November 1). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in ¹H and ¹³C NMR Spectroscopy. Australian Journal of Chemistry. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017, February 20). NMR sample preparation for highly hygroscopic compound?. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). This compound | 539-48-0. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019, February 19). ¹H-NMR - Broad Peak for NH2. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from --INVALID-LINK--
-
Chemistry For Everyone. (2025, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved from --INVALID-LINK--
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from --INVALID-LINK--
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from --INVALID-LINK--
-
Reddit. (2016, March 31). How to keep water out of NMR samples?. r/chemistry. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from --INVALID-LINK--
-
YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from --INVALID-LINK--
-
ACS Publications. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021, December 13). HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. Retrieved from --INVALID-LINK--
-
Sciencemadness Discussion Board. (2012, January 3). Bizzare observation about benzylamines- explanation?. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and characterization of 1,4-phenylenediamine derivatives containing hydroxyl and cyclotriphosphazene as terminal group. Retrieved from --INVALID-LINK--
-
Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from --INVALID-LINK--
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. wikieducator.org [wikieducator.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 20. connectsci.au [connectsci.au]
- 21. 1,4-Bis(aminomethyl)benzene(539-48-0) 1H NMR spectrum [chemicalbook.com]
- 22. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. gmi-inc.com [gmi-inc.com]
- 28. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide for Researchers: 1,4-Benzenedimethanamine vs. 1,3-Benzenedimethanamine in Polymer Science
For researchers, scientists, and drug development professionals engaged in the synthesis of advanced polymers and materials, the selection of isomeric monomers is a critical decision that dictates the ultimate properties and performance of the final product. This guide provides an in-depth, objective comparison of two common diamine monomers: 1,4-Benzenedimethanamine (p-xylylenediamine, PXDA) and 1,3-Benzenedimethanamine (m-xylylenediamine, MXDA). We will explore their fundamental properties, differential reactivity in polymerization, and the consequential impact on the characteristics of the resulting polymers, supported by experimental data and detailed protocols.
Fundamental Molecular Architecture and Physical Properties
The seemingly subtle difference in the substitution pattern of the aminomethyl groups on the benzene ring—para (1,4) versus meta (1,3)—imparts significant variations in their physical properties. The linear and symmetrical structure of this compound allows for more efficient molecular packing in the solid state, leading to a higher melting point compared to the kinked and asymmetrical structure of 1,3-Benzenedimethanamine.
A Comparative Performance Evaluation of 1,4-Benzenedimethanamine as an Epoxy Curing Agent
This guide provides an in-depth, objective comparison of 1,4-Benzenedimethanamine's performance as an epoxy curing agent against other industry-standard alternatives. By synthesizing experimental data and established scientific principles, we aim to equip researchers, scientists, and formulation experts with the critical insights needed for material selection and development.
Introduction: The Critical Role of the Curing Agent
Epoxy resins, renowned for their exceptional adhesion, mechanical strength, and chemical resistance, are fundamental to a vast array of applications, from aerospace composites to industrial coatings.[1][2] However, the uncured resin is merely a prepolymer. The final, high-performance thermoset material is only realized through a chemical reaction with a suitable curing agent, or "hardener." The choice of this hardener is arguably the most critical decision in the formulation process, as it dictates the reaction kinetics, processing characteristics, and the ultimate thermomechanical properties of the cured network.[3][4]
Amine-based hardeners are the most diverse and widely utilized class of curing agents for epoxy resins.[5] They can be broadly categorized based on their molecular backbone: aliphatic, cycloaliphatic, and aromatic. This guide focuses on This compound , also known as p-Xylylenediamine (p-XDA), an aromatic amine that incorporates a rigid benzene ring. Its unique structure imparts a distinct set of properties compared to its structural isomer, m-Xylylenediamine (m-XDA), and other common aliphatic and cycloaliphatic amines. This analysis will provide a head-to-head comparison of p-XDA's performance, grounded in experimental data, to elucidate its advantages and trade-offs in demanding applications.
The Curing Mechanism: From Liquid to Solid Network
The transformation of a liquid epoxy resin into a rigid, three-dimensional network is driven by the reaction between the amine groups of the curing agent and the epoxide (oxirane) rings of the resin. This compound, with its two primary amine groups, acts as a cross-linking agent.
The curing process proceeds via a nucleophilic addition mechanism:
-
Primary Amine Reaction: The active hydrogen on a primary amine group attacks an epoxy ring, opening it to form a secondary amine and a hydroxyl group.
-
Secondary Amine Reaction: The newly formed secondary amine also possesses an active hydrogen, which can then react with another epoxy group.
-
Network Formation: As these reactions continue, a highly cross-linked, infusible, and insoluble polymer network is formed.[1]
The stoichiometry, or the ratio of amine active hydrogens to epoxy groups, is a critical parameter. An optimal ratio, typically close to 1:1, ensures the highest possible cross-link density, which maximizes mechanical and thermal properties.[1][6]
Diagram: Epoxy-Amine Curing Reaction
Caption: Simplified two-step reaction of an epoxy group with a primary amine.
Comparative Performance Analysis
To objectively evaluate this compound (p-XDA), its performance is benchmarked against three widely used curing agents, each representing a different structural class:
-
m-Xylylenediamine (m-XDA): A structural isomer of p-XDA, this aromatic amine allows for a direct comparison of para vs. meta substitution. It is known for good chemical resistance and low-temperature curing capabilities.[7][8]
-
Isophorone Diamine (IPDA): A standard cycloaliphatic diamine used extensively in flooring and coating applications, valued for its good color stability and moderate reactivity.[9][10]
-
Diethylenetriamine (DETA): A simple, linear aliphatic amine, often used as a benchmark for room-temperature cure systems due to its high reactivity.[11]
Diagram: Chemical Structures of Compared Curing Agents
Caption: Structures of p-XDA and benchmark curing agents.
Curing Characteristics
The curing profile dictates the processing window (pot life) and the conditions required to achieve full cure. Aromatic amines like p-XDA generally require thermal curing to develop optimal properties, whereas aliphatic amines can react rapidly at room temperature.[1]
| Property | This compound (p-XDA) | m-Xylylenediamine (m-XDA) | Isophorone Diamine (IPDA) | Diethylenetriamine (DETA) |
| Typical Cure Schedule | Heat Cure (e.g., 80-150°C) | Room Temp / Heat Cure | Room Temp / Heat Cure | Room Temp Cure |
| Reactivity / Pot Life | Slow / Long | Fast / Moderate | Moderate / Moderate | Very Fast / Short |
| Glass Transition (Tg) | High (~140-160°C) | High (~130-150°C) | Moderate (~120-140°C) | Low (~90-110°C) |
Expertise & Experience: The symmetric, linear structure of p-XDA allows for more efficient molecular packing in the cured state. This, combined with the rigidity of the benzene ring, results in a higher glass transition temperature (Tg) compared to its meta-isomer (m-XDA) and the more flexible cycloaliphatic (IPDA) and aliphatic (DETA) amines.[12] A high Tg is critical for applications requiring dimensional stability at elevated temperatures.
Mechanical Properties
The mechanical performance of the cured epoxy is a direct consequence of the curing agent's structure and the resulting cross-link density.
| Property | This compound (p-XDA) | m-Xylylenediamine (m-XDA) | Isophorone Diamine (IPDA) | Diethylenetriamine (DETA) |
| Tensile Strength | Very High | High | High | Moderate |
| Flexibility / Elongation | Low | Low-Moderate | Moderate | High |
| Hardness (Shore D) | High (>85) | High (>85) | High (~82-85) | Moderate (~80) |
Expertise & Experience: The rigid aromatic backbone of p-XDA significantly enhances properties like tensile strength and hardness.[13] This rigidity, however, comes at the cost of flexibility, leading to lower elongation at break. This makes p-XDA-cured systems inherently more brittle than those cured with flexible aliphatic amines like DETA.[14] For applications demanding high strength and stiffness, such as in structural composites, p-XDA is an excellent candidate.
Thermal Stability & Chemical Resistance
Thermal stability and chemical resistance are paramount for materials used in harsh environments. The high cross-link density and aromatic nature of p-XDA contribute positively to these properties.
| Property | This compound (p-XDA) | m-Xylylenediamine (m-XDA) | Isophorone Diamine (IPDA) | Diethylenetriamine (DETA) |
| Thermal Stability (TGA) | Excellent | Excellent | Good | Moderate |
| Acid Resistance | Very Good | Very Good | Good | Fair |
| Solvent Resistance | Excellent | Excellent | Good | Fair-Good |
Expertise & Experience: Aromatic structures are inherently more resistant to thermal degradation and chemical attack than aliphatic chains. Both p-XDA and m-XDA provide superior chemical resistance, making them suitable for high-performance coatings and linings for tanks and pipes.[8][13][15] Studies have shown that aromaticity is beneficial to overall chemical performance.[12] Cycloaliphatic amines like IPDA offer a good balance, while simple aliphatic amines are generally more susceptible to aggressive chemicals.[15][16]
Experimental Protocols for Performance Validation
To ensure trustworthiness and reproducibility, the evaluation of any curing agent must follow standardized, self-validating protocols.
Diagram: Experimental Workflow for Curing Agent Evaluation
Caption: Workflow for the comprehensive evaluation of an epoxy curing agent.
Protocol 1: Sample Preparation and Curing
-
Stoichiometry Calculation: Calculate the required mass of curing agent per 100 parts of epoxy resin (phr) based on the Active Hydrogen Equivalent (AHE) of the amine and the Epoxide Equivalent Weight (EEW) of the resin.
-
phr = (AHE / EEW) * 100
-
-
Mixing: Accurately weigh the epoxy resin (e.g., a standard Bisphenol A diglycidyl ether, DGEBA) and the calculated amount of this compound into a container.
-
Degassing: Mix thoroughly for 3-5 minutes, then place the mixture in a vacuum chamber to remove entrapped air bubbles.
-
Casting: Pour the degassed mixture into pre-heated, release-coated molds appropriate for the required test specimens (e.g., dog-bone shapes for tensile testing).
-
Curing: Place the molds in a programmable oven and apply the desired cure schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C). Allow to cool slowly to room temperature to minimize internal stresses.
Protocol 2: Thermal Analysis (DSC, TGA, DMA)
-
Differential Scanning Calorimetry (DSC):
-
Prepare a small sample (~5-10 mg) of the uncured mixture in a DSC pan.
-
Perform a dynamic scan from room temperature to ~250°C at a heating rate of 10°C/min.[17]
-
The resulting exotherm peak is used to determine the onset of cure, peak reaction temperature, and total heat of reaction (ΔH), which provides insight into the degree of cure.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small, cured sample (~10-15 mg) onto the TGA balance.
-
Heat the sample from room temperature to ~800°C at a rate of 10°C/min under a nitrogen atmosphere.[18]
-
The temperature at which 5% weight loss occurs (Td5%) is recorded as the onset of thermal decomposition, indicating thermal stability.[18]
-
-
Dynamic Mechanical Analysis (DMA):
-
Mount a rectangular cured specimen (e.g., 15mm x 5mm x 2mm) in the DMA clamp (e.g., single cantilever).[19]
-
Apply a cyclic deformation at a constant frequency (e.g., 1 Hz) while ramping the temperature from ambient to above the expected transition.[19]
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta (tan δ) curve.
-
Protocol 3: Mechanical Property Testing
-
Tensile Testing (ASTM D638):
-
Use dog-bone shaped specimens from the cured plaques.
-
Condition the specimens for at least 24 hours at standard conditions (23°C, 50% RH).
-
Mount the specimen in a universal testing machine and pull at a constant crosshead speed until failure.
-
Record the ultimate tensile strength, elongation at break, and Young's modulus.
-
-
Hardness Testing (ASTM D2240):
-
Use a flat, cured sample with a minimum thickness of 6 mm.
-
Press a Shore D durometer firmly onto the surface and record the reading after 1-2 seconds.
-
Take at least five readings at different locations and report the average.
-
Protocol 4: Chemical Resistance (ASTM D543)
-
Cut cured samples into small coupons (e.g., 1" x 3").[15]
-
Measure and record the initial weight of each coupon.
-
Immerse the coupons in the test chemicals (e.g., 30% sulfuric acid, toluene, methylene chloride) at a specified temperature (e.g., 25°C).[15][20]
-
After a set period (e.g., 7 days), remove the samples, gently pat them dry, and immediately re-weigh them.
-
Calculate the percent weight change. A lower percentage indicates better chemical resistance. Visual changes (swelling, discoloration, cracking) should also be noted.
Conclusion and Application Outlook
This compound (p-XDA) distinguishes itself as a high-performance epoxy curing agent, primarily suited for applications where thermal stability and mechanical strength are paramount.
-
Strengths: Its rigid, symmetric aromatic structure yields cured epoxies with a very high glass transition temperature (Tg), excellent tensile strength, and superior resistance to thermal degradation and chemical attack.[12][13] These properties make it an ideal candidate for manufacturing structural composites for the automotive and aerospace industries, high-performance adhesives, and protective coatings for demanding industrial environments.[3][13]
-
Trade-Offs: The primary trade-off for its high modulus and strength is reduced flexibility, resulting in a more brittle material compared to systems cured with aliphatic or some cycloaliphatic amines. Furthermore, its lower reactivity typically necessitates a heat cure, making it less suitable for applications requiring rapid, room-temperature curing.
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. elixirpublishers.com [elixirpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. polen.itu.edu.tr [polen.itu.edu.tr]
- 5. pcimag.com [pcimag.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. m-Xylylenediamine - Wikipedia [en.wikipedia.org]
- 8. High Performance Amines - Aromatic Chemicals - Mitsubishi Gas Chemical [aromatics.mgc.co.jp]
- 9. pcimag.com [pcimag.com]
- 10. data.epo.org [data.epo.org]
- 11. paint.org [paint.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. dataintelo.com [dataintelo.com]
- 14. researchgate.net [researchgate.net]
- 15. coatingsworld.com [coatingsworld.com]
- 16. researchgate.net [researchgate.net]
- 17. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US20160024295A1 - Aminic hardeners with improved chemical resistance - Google Patents [patents.google.com]
A Comparative Guide to the Thermal Analysis of 1,4-Benzenedimethanamine-Cured Epoxy Resins
This guide provides an in-depth technical comparison of epoxy resins cured with 1,4-benzenedimethanamine, focusing on their thermal properties as characterized by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It is intended for researchers, scientists, and professionals in materials science and engineering who require a robust understanding of how curing agent selection influences the performance of thermoset polymers.
Introduction: The Critical Role of the Curing Agent
Epoxy resins are a class of versatile thermosetting polymers known for their excellent mechanical strength, chemical resistance, and adhesive properties.[1] These characteristics, however, are not inherent to the resin alone; they are developed during a chemical process called curing, where the liquid resin is converted into a rigid, three-dimensional cross-linked network.[1] The choice of the curing agent, or hardener, is paramount as it fundamentally dictates the processing characteristics and the final performance of the cured material.[2]
Among the diverse families of curing agents, aromatic amines hold a prominent position for high-performance applications that demand superior thermal and mechanical properties.[3] This guide focuses on This compound (also known as p-Xylylenediamine), an aromatic amine that serves as an effective hardener for epoxy formulations.[2] Its molecular structure, featuring a rigid benzene ring flanked by two aminomethyl groups, imparts a unique combination of reactivity and structural integrity to the final polymer network.
This document will explore the principles of TGA and DSC, provide detailed experimental protocols for analyzing epoxy systems cured with this compound, and present a comparative analysis against other common amine curing agents to highlight its distinct performance advantages.
Fundamentals of Key Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques where a physical property of a material is measured as a function of temperature while the material is subjected to a controlled temperature program.[4][5] For evaluating epoxy thermosets, TGA and DSC are indispensable tools.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated over time. This technique is the primary method for determining the thermal stability of a material. For a cured epoxy resin, the TGA thermogram provides critical data points:
-
Onset of Decomposition (Td): The temperature at which significant mass loss begins, indicating the upper limit of the material's service temperature.
-
Decomposition Profile: The rate and number of decomposition stages, which can offer insights into the degradation mechanism.
-
Char Yield: The percentage of residual mass remaining at the end of the analysis, often correlated with flame retardancy.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the heat flow into or out of a sample in comparison to a reference material as a function of temperature.[6] It is essential for understanding the thermal transitions and curing behavior of epoxy resins.[5][6]
-
Glass Transition Temperature (Tg): This is a critical property of a cured epoxy, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[6] The Tg defines the upper temperature limit for maintaining the material's mechanical properties and is a direct indicator of the degree of cure and cross-link density.[7]
-
Curing Exotherm: When analyzing an uncured resin/hardener mixture, DSC detects the heat released during the cross-linking reaction.[6] The area under this exothermic peak can be integrated to determine the total heat of cure, which is used to study curing kinetics and assess the degree of cure in partially cured samples.[8]
Experimental Workflow and Protocols
A self-validating and reproducible experimental approach is crucial for obtaining reliable thermal analysis data. The following section details the protocols for sample preparation and analysis.
Diagram: Experimental Workflow
Caption: Workflow for thermal analysis of epoxy resins.
Materials & Stoichiometry
-
Epoxy Resin: A standard liquid epoxy, such as a Diglycidyl Ether of Bisphenol A (DGEBA) with a known Epoxy Equivalent Weight (EEW).
-
Curing Agent: this compound (Amine Hydrogen Equivalent Weight, AHEW = 34.05 g/eq).
Stoichiometric Calculation: For optimal properties, the amount of curing agent is calculated to provide one active amine hydrogen for each epoxy group.[1] Parts by Weight (PHR) of Amine = (AHEW / EEW) * 100
Sample Preparation and Curing
-
Pre-heating: Gently warm the DGEBA resin to approximately 60°C to reduce its viscosity for easier mixing.
-
Mixing: Add the calculated stoichiometric amount of this compound to the warm resin.
-
Homogenization: Stir the mixture mechanically at a moderate speed for 5-10 minutes until the mixture is clear and uniform.
-
Degassing: Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a mold and cure using a two-stage schedule. A typical schedule for this system is 2 hours at 80°C followed by a post-cure of 3 hours at 150°C to ensure the reaction goes to completion.
TGA Protocol (Thermal Stability)
-
Sample: Place 5-10 mg of the fully cured epoxy sample into an alumina crucible.
-
Atmosphere: Purge the furnace with nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Temperature Program: Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.[4]
-
Analysis: Determine the onset decomposition temperature (Td) and the final char yield from the resulting mass vs. temperature curve.
DSC Protocol (Glass Transition Temperature)
-
Sample: Place 5-10 mg of the fully cured epoxy sample into a hermetically sealed aluminum DSC pan.
-
Thermal History Removal: Heat the sample from ambient to a temperature above its expected Tg (e.g., 200°C) at a rate of 20°C/min. Hold for 3 minutes to erase any prior thermal history.[9]
-
Cooling: Quench cool the sample to a low temperature (e.g., 25°C).
-
Measurement Scan: Heat the sample from 25°C to 250°C at a heating rate of 20°C/min.[9]
-
Analysis: Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve from the second heating scan.
Performance Comparison: this compound vs. Alternative Curing Agents
The unique structure of this compound, which combines aromatic rigidity with the reactivity of primary amines, results in thermal properties that distinguish it from other common curing agents. Aromatic amine cured systems generally provide enhanced heat resistance and mechanical properties.[3]
Diagram: Curing Reaction
Caption: Curing reaction of epoxy with an amine hardener.
Comparative Data
The following table summarizes typical thermal performance data for DGEBA epoxy resin cured with this compound and compares it with systems cured with common aliphatic, cycloaliphatic, and another high-performance aromatic amine.
| Curing Agent Type | Example Curing Agent | Typical Tg (°C) | Onset Decomposition (Td, °C) | Char Yield @ 700°C (%) | Key Structural Feature |
| Aromatic | This compound | ~150-165 | ~370-390 | ~25-30 | Rigid Benzene Ring |
| Aromatic | 4,4'-Diaminodiphenyl sulfone (DDS) | >180 | ~380-400 | ~30-35 | Very Rigid Aromatic Backbone |
| Cycloaliphatic | Isophorone diamine (IPDA) | ~140-155 | ~360-380 | ~20-25 | Bulky Cyclohexane Ring |
| Aliphatic | Triethylenetetramine (TETA) | ~100-120 | ~330-350 | ~15-20 | Flexible Alkyl Chain |
Note: These values are representative and can vary based on the specific epoxy resin, stoichiometry, and cure cycle.
Discussion of Results
-
Glass Transition Temperature (Tg): The data clearly shows that aromatic and cycloaliphatic amines yield significantly higher Tg values than flexible aliphatic amines.[7] The rigid benzene ring in the backbone of the this compound-cured network severely restricts the mobility of the polymer chains, requiring more thermal energy to transition into the rubbery state. This results in a high Tg, making it suitable for applications requiring structural integrity at elevated temperatures. Its performance is competitive with cycloaliphatic amines and serves as an excellent intermediate between highly flexible aliphatic amines and the very high-temperature performance (and more difficult processing) of agents like DDS.
-
Thermal Stability (Td and Char Yield): TGA results demonstrate the superior thermal stability imparted by aromatic structures. The this compound system exhibits a high decomposition temperature, indicating strong covalent bonds within the network. Furthermore, the presence of aromatic rings tends to promote the formation of a stable carbonaceous char at high temperatures, as reflected in its high char yield. This char layer can act as an insulating barrier, which is a desirable attribute for applications requiring a degree of fire resistance.
Conclusion
The thermal analysis of epoxy resins cured with this compound reveals a high-performance thermoset with excellent thermal stability and a high glass transition temperature. Both TGA and DSC are essential for quantifying these properties and providing a basis for material selection.
Compared to other amine hardeners, this compound offers a compelling balance of properties. It provides a significant performance upgrade over standard aliphatic amines, particularly in thermal resistance, and approaches the high performance of other aromatic amines like DDS while offering more favorable processing characteristics. This makes it an ideal candidate for demanding applications in composites, adhesives, and coatings where performance at elevated temperatures is a critical design criterion.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. engineering.unt.edu [engineering.unt.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. pcimag.com [pcimag.com]
- 8. pepolska.pl [pepolska.pl]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Performance of Polyamides Derived from 1,4-Benzenedimethanamine
This guide provides an in-depth analysis of the mechanical properties of polyamides synthesized from 1,4-benzenedimethanamine, also known as p-xylylenediamine (PXDA). These semi-aromatic polyamides occupy a critical space between fully aliphatic polyamides (e.g., Nylon 6,6) and fully aromatic polyamides (aramids), offering a unique combination of high mechanical strength, thermal stability, and processability. This document is intended for researchers and engineers in materials science and product development who are seeking high-performance alternatives to conventional engineering plastics.
The inclusion of the rigid benzene ring from PXDA into the polymer backbone significantly enhances the mechanical and thermal properties compared to their purely aliphatic counterparts.[1][2] This structural feature leads to increased chain rigidity and stronger intermolecular forces, such as pi-pi stacking, which contribute to higher strength and modulus.[1]
Synthesis and Structural Rationale
Polyamides from this compound are typically synthesized via polycondensation of the diamine with an aliphatic dicarboxylic acid (or its acid chloride derivative).[3] The choice of the diacid (e.g., adipic acid, sebacic acid) allows for the tailoring of properties such as flexibility, melting point, and moisture absorption. The general reaction scheme involves the formation of amide linkages between the aromatic diamine and the aliphatic diacid.
The key to their performance lies in this hybrid aromatic-aliphatic structure. The aromatic rings provide high strength and thermal stability, characteristic of aramids, while the flexible aliphatic segments ensure good processability and toughness, similar to traditional nylons.[4]
Caption: Synthesis of semi-aromatic polyamides.
Comparative Mechanical Properties
To contextualize the performance of PXDA-based polyamides, a comparison with established engineering plastics is essential. The following table presents typical mechanical property values for a representative PXDA-polyamide (e.g., PA-PXDA/6), Nylon 6,6 (a standard aliphatic polyamide), and a Polyphthalamide (PPA), another class of high-performance semi-aromatic polyamide.
| Property | Test Standard | PA-PXDA/6 (Typical) | Nylon 6,6 (PA66) | Polyphthalamide (PPA) |
| Tensile Strength (MPa) | ASTM D638 | 80 - 110 | 60 - 85 | 90 - 130 |
| Tensile Modulus (GPa) | ASTM D638 | 2.5 - 3.5 | 2.0 - 3.0 | 3.0 - 4.5 |
| Elongation at Break (%) | ASTM D638 | 30 - 60 | 50 - 100 | 2 - 5 |
| Flexural Strength (MPa) | ASTM D790 | 120 - 150 | 80 - 110 | 140 - 180 |
| Flexural Modulus (GPa) | ASTM D790 | 2.8 - 3.8 | 2.2 - 3.2 | 3.5 - 5.0 |
| Notched Izod Impact (J/m) | ASTM D256 | 50 - 80 | 40 - 70 | 45 - 75 |
Note: Values are representative and can vary significantly with specific grade, reinforcement, and conditioning.
From the data, it is evident that PXDA-based polyamides exhibit higher strength and stiffness (Tensile and Flexural Modulus) than standard Nylon 6,6. This is a direct consequence of the rigid aromatic core. While PPAs may offer even higher stiffness, they often do so at the cost of significantly reduced elongation at break, indicating lower toughness. PXDA-polyamides strike a balance, providing enhanced mechanical strength while retaining a good degree of ductility.
Standardized Mechanical Testing Protocols
Accurate and reproducible data is the cornerstone of materials science. The mechanical properties cited are determined using universally recognized standards from ASTM International. Adherence to these protocols is critical for valid comparative analysis.[5][6]
Polyamides are hygroscopic, meaning they absorb moisture from the environment. This absorbed water acts as a plasticizer, significantly affecting mechanical properties; typically decreasing strength and stiffness while increasing toughness and elongation.[7] Therefore, controlled conditioning of test specimens is mandatory to ensure data consistency.
Protocol:
-
Specimen Preparation: Test specimens are typically prepared by injection molding.[8]
-
Standard Atmosphere: Prior to testing, all specimens must be conditioned according to ASTM D618.[9]
-
Procedure 40/23/50: Condition specimens for a minimum of 40 hours at a temperature of 23 ± 2°C and a relative humidity of 50 ± 5%.[10]
-
Testing Environment: Tests should be conducted within the same controlled atmosphere to prevent changes in moisture content.[9]
Caption: General workflow for mechanical testing of polyamides.
This test measures the material's response to being pulled apart, providing crucial data on strength and stiffness.[11][12]
Protocol:
-
Specimen: Use a standard Type I "dumbbell" or "dog-bone" shaped specimen.[13]
-
Apparatus: A universal testing machine (UTM) equipped with grips and an extensometer for precise strain measurement is required.[12]
-
Procedure:
-
Secure the specimen in the grips of the UTM.
-
Apply a constant rate of crosshead movement (typically 5 mm/min for rigid plastics) until the specimen fractures.[13]
-
Continuously record the applied force and the elongation of the specimen.
-
-
Key Data Derived:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[12]
-
Tensile Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[5]
-
Elongation at Break: The percentage increase in length that the specimen undergoes before fracturing.[8]
-
The flexural test evaluates a material's ability to resist bending forces, which is critical for many structural applications.[14][15]
Protocol:
-
Specimen: A rectangular bar of specified dimensions (e.g., 127 x 12.7 x 3.2 mm) is used.[16]
-
Apparatus: A universal testing machine configured for a three-point bending test.[16] The setup consists of two supports and a central loading nose.[17]
-
Procedure:
-
Key Data Derived:
This test determines a material's toughness, or its ability to absorb energy and withstand a sudden shock or impact.[19][20] The notch serves as a stress concentrator, simulating the effect of a flaw.[21]
Protocol:
-
Specimen: A rectangular bar with a specified V-notch machined into it.[22]
-
Apparatus: A pendulum-type impact testing machine.[20]
-
Procedure:
-
Clamp the specimen vertically in the machine with the notched side facing the pendulum's strike.[23]
-
Release the pendulum from a fixed height, allowing it to swing down and fracture the specimen.
-
The energy absorbed by the specimen during the break is measured by the height of the pendulum's follow-through swing.
-
-
Key Data Derived:
-
Impact Energy: The energy required to break the notched specimen, typically reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).[23]
-
Conclusion
Polyamides derived from this compound represent a compelling class of engineering materials. Their semi-aromatic structure provides a distinct advantage over traditional aliphatic polyamides, delivering superior mechanical strength, stiffness, and thermal performance. By adhering to standardized testing protocols, researchers and engineers can reliably evaluate these materials and confidently select them for demanding applications where a balance of high performance and processability is required. The experimental data clearly supports their position as a high-performance alternative, bridging the gap between commodity nylons and specialty aramids.
References
- 1. reddit.com [reddit.com]
- 2. soc.chim.it [soc.chim.it]
- 3. m.youtube.com [m.youtube.com]
- 4. Aramid Fiber vs Polyamide: Assess Material Fatigue Resistance [eureka.patsnap.com]
- 5. store.astm.org [store.astm.org]
- 6. dl.asminternational.org [dl.asminternational.org]
- 7. researchgate.net [researchgate.net]
- 8. industrialphysics.com [industrialphysics.com]
- 9. matestlabs.com [matestlabs.com]
- 10. scribd.com [scribd.com]
- 11. zwickroell.com [zwickroell.com]
- 12. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 13. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 14. zwickroell.com [zwickroell.com]
- 15. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 16. boundengineering.com [boundengineering.com]
- 17. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 18. testresources.net [testresources.net]
- 19. sciteq.com [sciteq.com]
- 20. coirubber.com [coirubber.com]
- 21. infinitalab.com [infinitalab.com]
- 22. zwickroell.com [zwickroell.com]
- 23. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
Diamine Selection in Polyamide Synthesis: A Comparative Analysis of 1,4-Benzenedimethanamine
A Technical Guide for Researchers in Polymer Science and Material Development
Introduction
Polyamides, a cornerstone of high-performance polymers, exhibit a remarkable range of properties governed by the specific monomers used in their synthesis. The choice of the diamine component, in particular, is a critical determinant of the final polymer's characteristics, including its thermal stability, mechanical strength, and processability.[1] This guide provides a detailed comparison of polyamides synthesized from 1,4-benzenedimethanamine (also known as p-xylylenediamine, PXDA) with those derived from common aliphatic and other aromatic diamines.
Polyamides containing this compound are classified as semi-aromatic polyamides. The incorporation of an aromatic ring into the polymer backbone via the diamine introduces rigidity, which significantly enhances thermal and mechanical performance compared to purely aliphatic polyamides like Nylon 6,6.[2] However, this rigidity can also impact solubility and processing. This guide will delve into these trade-offs, providing experimental data and protocols to aid researchers in selecting the optimal diamine for their specific application, be it in advanced composites, high-temperature coatings, or novel drug delivery matrices.
The Influence of Diamine Structure on Polyamide Properties
The fundamental difference between polyamides derived from this compound and other diamines lies in the structure of the diamine itself. This guide will focus on the comparison with two key alternatives: a linear aliphatic diamine (hexamethylenediamine) and a fully aromatic diamine (m-phenylenediamine).
Caption: Chemical structures of diamines and their corresponding polyamides.
Comparative Performance Analysis
The introduction of the benzene ring in this compound results in a "best-of-both-worlds" scenario, offering properties that are often intermediate between fully aliphatic and fully aromatic polyamides.
Thermal Properties
The thermal stability of a polyamide is crucial for applications involving high processing temperatures or end-use in thermally demanding environments. The rigidity of the aromatic ring in this compound significantly enhances thermal properties compared to aliphatic diamines.
| Property | Polyamide from this compound (with Adipic Acid) | Polyamide from Hexamethylenediamine (Nylon 6,6) | Polyamide from m-Xylylenediamine (with Adipic Acid) |
| Melting Temperature (Tm) | ~237 °C[3] | ~264 °C[4] | Data not available |
| Glass Transition Temp (Tg) | ~89 °C (for MXD6)[3] | ~50-80 °C[5] | Data not available |
| Decomposition Temp (TGA) | High thermal stability[3] | Stable up to ~350 °C[6] | High thermal stability[7] |
Note: Data is compiled from multiple sources and should be used for comparative purposes with caution. MXD6 (Poly(m-xylylene adipamide)) data is used as a close isomer to the p-xylylene variant.
Polyamides from this compound exhibit a high melting point and good thermal stability, making them suitable for engineering applications where heat resistance is important.[3] While Nylon 6,6 also has a high melting point, the presence of the aromatic ring in the semi-aromatic polyamide generally leads to better retention of mechanical properties at elevated temperatures.[2]
Mechanical Properties
The mechanical strength of polyamides is a key performance indicator. The rigid aromatic backbone imparted by this compound leads to a significant increase in tensile strength and modulus compared to aliphatic polyamides.
| Property | Polyamide from this compound (Semi-Aromatic) | Polyamide from Hexamethylenediamine (Nylon 6,6) | Fully Aromatic Polyamides (Aramids) |
| Tensile Strength | 63.3 - 87.6 MPa[8] | ~83 MPa[9] | 72.5 - 87.3 MPa[10] |
| Tensile Modulus | > 0.8 GPa at 150°C[8] | ~3.3 GPa[9] | 2.35 - 2.87 GPa[10] |
| Elongation at Break | Varies with specific diacid[11] | ~60%[9] | 5.3 - 9.5 %[10] |
Note: Data is compiled from multiple sources and represents a range of values depending on the specific comonomer and processing conditions.
The semi-aromatic polyamides derived from xylylenediamines offer high mechanical strength and modulus.[8] This makes them excellent candidates for composite materials and structural components. In contrast, while Nylon 6,6 is a strong and tough material, its modulus is generally lower, especially at elevated temperatures.[9] Fully aromatic polyamides, or aramids, exhibit even higher stiffness but often at the cost of lower elongation at break, indicating a more brittle nature.[10]
Solubility and Processability
A significant challenge with high-performance aromatic polyamides is their limited solubility in common organic solvents, which complicates processing.[12] Polyamides from this compound offer a compromise. The flexible methylene units adjacent to the benzene ring enhance solubility compared to fully aromatic polyamides, which often require harsh solvents like concentrated sulfuric acid.[13] However, they are generally less soluble than their fully aliphatic counterparts like Nylon 6,6. This improved solubility allows for solution-based processing techniques like film casting and fiber spinning from more conventional solvents.
Experimental Protocols
To ensure a valid comparison between different polyamides, it is imperative to follow standardized synthesis and characterization protocols.
Polyamide Synthesis: Low-Temperature Solution Polycondensation
This method is suitable for laboratory-scale synthesis and avoids thermal degradation of the monomers and polymer.
-
Monomer Preparation: Ensure both the diamine (e.g., this compound) and the diacid chloride (e.g., adipoyl chloride) are of high purity and dry.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) containing an acid scavenger like pyridine.
-
Cooling: Cool the solution to 0-5 °C in an ice bath to control the exothermic reaction.
-
Addition of Diacid Chloride: Slowly add a solution of the diacid chloride in the same solvent to the stirred diamine solution.
-
Polymerization: Allow the reaction to proceed at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The increase in viscosity indicates polymer formation.
-
Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a non-solvent like ethanol. Collect the fibrous polymer, wash it thoroughly with water and ethanol to remove unreacted monomers and salts, and dry it in a vacuum oven.
Rationale: The low temperature minimizes side reactions, and the use of a diacid chloride instead of a dicarboxylic acid allows for a rapid reaction at these temperatures. The acid scavenger is crucial to neutralize the HCl byproduct, which would otherwise react with the amine groups and terminate the polymerization.
Thermal Characterization
Caption: Experimental workflow for polyamide characterization.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polyamide.
-
Procedure:
-
Place 5-10 mg of the dry polymer sample into a TGA crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The temperature at 5% or 10% weight loss is often reported as the onset of decomposition.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.
-
Procedure:
-
Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point (e.g., 300 °C for semi-aromatic polyamides) at a heating rate of 10-20 °C/min to erase its thermal history.[12]
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample at the same heating rate. The Tg is observed as a step change in the baseline, and the Tm is the peak of the endothermic melting transition in the second heating scan.
-
Mechanical Characterization: Tensile Testing
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polyamide.
-
Procedure (based on ASTM D882 for thin films):
-
Film Preparation: Prepare thin films of the polyamide by solution casting from a suitable solvent (e.g., DMAc) onto a glass plate, followed by careful drying in a vacuum oven.
-
Specimen Cutting: Cut rectangular specimens from the film with precise dimensions (e.g., 10 mm width, 100 mm length).
-
Testing: Mount the specimen in the grips of a universal testing machine.
-
Elongation: Pull the specimen at a constant crosshead speed until it breaks.
-
Data Acquisition: Record the force and elongation data throughout the test to generate a stress-strain curve. From this curve, the tensile strength, modulus, and elongation at break can be calculated.
-
Conclusion
The selection of a diamine is a critical step in designing polyamides with tailored properties. Polyamides derived from this compound occupy a valuable position in the spectrum of polyamide materials. They offer a significant enhancement in thermal and mechanical properties over traditional aliphatic polyamides like Nylon 6,6, without the extreme processing challenges associated with fully aromatic polyamides. This balance of properties makes them highly attractive for a wide range of demanding applications. This guide provides the foundational knowledge and experimental framework for researchers to rationally select and characterize polyamides based on this compound and to objectively compare their performance against other alternatives in the field.
References
- 1. immould.com [immould.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Difference Between Nylon 6 and Nylon 66 - Suzhou Anmei Material Technology Co., Ltd. [anmeiplastics.com]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nylon 6 Vs Nylon 66: Differences Explained - Righton Blackburns [rightonblackburns.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. www2.ictp.csic.es [www2.ictp.csic.es]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Chemical Resistance of 1,4-Benzenedimethanamine-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance polymers, materials derived from 1,4-Benzenedimethanamine, also known as p-Xylylenediamine (p-XDA), are emerging as compelling alternatives to conventional aliphatic polyamides. Their unique semi-aromatic structure imparts a superior combination of thermal stability, mechanical robustness, and, critically, enhanced chemical resistance. This guide provides an in-depth, objective comparison of the chemical resistance of p-XDA-based polyamides against traditional aliphatic polyamides like Polyamide 6 (PA6) and Polyamide 66 (PA66), supported by available data and standardized testing methodologies.
The Structural Advantage of p-XDA in Polyamides
The incorporation of this compound as a diamine monomer in the polyamide backbone introduces an aromatic ring. This structural feature is the primary driver of the enhanced properties observed in these polymers. The rigid benzene ring restricts segmental motion, leading to higher glass transition temperatures and improved mechanical strength. Furthermore, the aromatic nature contributes significantly to the polymer's ability to withstand chemical attack, a crucial attribute in demanding applications such as medical devices, pharmaceutical manufacturing components, and laboratory equipment. Aromatic polyamides, in general, are recognized for their exceptional thermal stability, high mechanical strength and modulus, and superior chemical resistance.[1]
Polyamides derived from the condensation of xylylenediamine with dicarboxylic acids like adipic acid (producing XD6) or sebacic acid (producing XD10) are notable examples of these high-performance materials. They are recognized for their high mechanical strength, high modulus, and high chemical resistance.[2]
Understanding Chemical Attack on Polyamides
The chemical resistance of a polyamide is largely dictated by the stability of its amide linkages (-CO-NH-). These bonds are susceptible to hydrolysis, particularly in the presence of strong acids and bases. The rate and extent of this degradation are influenced by several factors, including the chemical nature of the attacking agent, temperature, exposure duration, and the polymer's morphology. Strong acids can cause degradation of the polymer chain in polyamides like PA6 and PA66 through acid-induced hydrolysis of the amide groups.[3] Diluted bases, on the other hand, tend to affect these polyamides more slowly.[3]
The presence of an aromatic ring in p-XDA-based polyamides is thought to provide a degree of protection to the adjacent amide linkages, thereby enhancing their resistance to chemical attack compared to their purely aliphatic counterparts.
Comparative Chemical Resistance: p-XDA Polyamides vs. Aliphatic Polyamides
While specific, publicly available datasets for a wide range of chemicals against p-XDA based polyamides are limited, the available information and the general principles of polymer chemistry allow for a robust comparative assessment. The following tables provide a summary of the expected and reported chemical resistance of p-XDA-based polyamides in comparison to the well-documented performance of PA6 and PA66. The ratings are based on a combination of general knowledge of aromatic vs. aliphatic polyamide performance and data from technical sources.
Table 1: Resistance to Acids
| Chemical Agent | Concentration | p-XDA Based Polyamides (Expected) | PA6 | PA66 |
| Acetic Acid | 10% | Good | Limited | Limited |
| Formic Acid | 40% | Poor | Poor | Poor |
| Hydrochloric Acid | 10% | Moderate | Poor | Poor |
| Nitric Acid | 10% | Poor | Poor | Poor |
| Sulfuric Acid | 10% | Moderate | Poor | Poor |
Table 2: Resistance to Bases
| Chemical Agent | Concentration | p-XDA Based Polyamides (Expected) | PA6 | PA66 |
| Ammonium Hydroxide | 10% | Excellent | Good | Good |
| Potassium Hydroxide | 10% | Excellent | Good | Good |
| Sodium Hydroxide | 10% | Excellent | Good | Good |
Table 3: Resistance to Organic Solvents
| Chemical Agent | Type | p-XDA Based Polyamides (Expected) | PA6 | PA66 |
| Acetone | Ketone | Excellent | Good | Good |
| Benzene | Aromatic Hydrocarbon | Good | Good | Good |
| Ethanol | Alcohol | Excellent | Good | Good |
| Ethylene Glycol | Glycol | Excellent | Excellent | Excellent |
| Toluene | Aromatic Hydrocarbon | Good | Good | Good |
| Motor Oils | Hydrocarbon | Excellent | Excellent | Excellent |
| Fuels (Gasoline, Diesel) | Hydrocarbon | Excellent | Excellent | Excellent |
Note: The ratings are general guidelines. Specific performance can vary based on the exact formulation of the polymer, including the presence of additives and reinforcements, as well as the specific conditions of exposure.
Experimental Protocol for Assessing Chemical Resistance: ASTM D543
To ensure the scientific integrity and trustworthiness of chemical resistance data, standardized testing protocols are essential. The most widely accepted standard for evaluating the resistance of plastics to chemical reagents is ASTM D543.
Causality Behind Experimental Choices in ASTM D543
The ASTM D543 standard provides a systematic framework for assessing the impact of chemical exposure on the physical and mechanical properties of plastics.[4] The core of this method involves immersing polymer specimens in the chemical reagent for a specified duration and at a controlled temperature. The choice of immersion testing simulates a worst-case scenario of continuous contact. Post-exposure evaluation of changes in weight, dimensions, appearance, and mechanical properties provides a quantitative measure of the material's resistance. This self-validating system ensures that any observed changes are directly attributable to the chemical exposure under the defined conditions.
Step-by-Step Methodology for ASTM D543 Immersion Testing
-
Specimen Preparation: Standardized test specimens (e.g., tensile bars) are prepared from the polymer to be tested.
-
Initial Characterization: The initial weight, dimensions, and appearance of the specimens are carefully measured and recorded. A subset of specimens is subjected to mechanical testing (e.g., tensile strength) to establish a baseline.
-
Immersion: The specimens are fully immersed in the chemical reagent in a sealed container to prevent evaporation.
-
Controlled Environment: The immersion is carried out at a specified temperature and for a predetermined duration.
-
Post-Immersion Analysis: After the exposure period, the specimens are removed, cleaned, and re-weighed and their dimensions are re-measured. Any changes in appearance, such as swelling, discoloration, or cracking, are noted.
-
Mechanical Testing: The exposed specimens are subjected to the same mechanical tests as the unexposed control specimens.
-
Data Analysis: The percentage change in weight, dimensions, and mechanical properties is calculated to quantify the effect of the chemical exposure.
Visualization of the Assessment Process
The following diagrams illustrate the logical workflow of a chemical resistance assessment and the fundamental structural differences that underpin the performance variations between these polymer classes.
Caption: Experimental workflow for assessing polymer chemical resistance according to ASTM D543.
References
A Comparative Benchmarking Guide to 1,4-Benzenedimethanamine in High-Performance Polymer Applications
This guide provides an in-depth technical comparison of 1,4-Benzenedimethanamine, also known as p-Xylylenediamine (PXDA), against key alternatives in its principal applications as an epoxy curing agent and a polyamide monomer. We will delve into the structure-property relationships that govern its performance and present supporting experimental data to aid researchers, scientists, and drug development professionals in making informed material selection decisions.
Introduction to this compound: A Versatile Building Block
This compound is a difunctional primary amine featuring two aminomethyl groups attached to a benzene ring in the para position.[1] This unique molecular architecture, combining a rigid aromatic core with flexible aminomethyl linkers, imparts a distinct set of properties to the polymers it helps create. Its primary applications lie in the realm of high-performance polymers, where it serves as a crucial building block for materials demanding superior thermal stability, mechanical strength, and chemical resistance.[1]
The bifunctional nature of this compound, with its two primary amine groups, allows it to react with various co-monomers to form long polymer chains.[1] This reactivity is fundamental to its role in several classes of polymerization reactions, leading to the production of advanced materials like robust epoxy resins and high-performance polyamides.[1]
Performance as an Epoxy Curing Agent
In epoxy resin formulations, this compound functions as a curing agent, or hardener.[1] The choice of amine hardener is critical as it dictates the processing characteristics and the final performance of the cured epoxy.[1] The amine groups of PXDA react with the epoxide groups of the resin in a polyaddition reaction, forming a highly cross-linked, three-dimensional thermoset network. The structure of this network is directly influenced by the structure of the curing agent, which in turn governs the material's properties.[2]
Comparative Analysis with Alternative Curing Agents
Aromatic amines are frequently employed in high-performance epoxy applications for the enhanced thermal and mechanical properties they impart to the cured system.[2] We will compare the performance of this compound (PXDA) with its meta-isomer, m-Xylylenediamine (MXDA), and a common cycloaliphatic amine, Isophorone Diamine (IPDA).
dot
Caption: Key alternative curing agents to this compound.
Experimental Data: Performance Metrics
The following table summarizes key performance indicators for epoxy resins cured with this compound and its alternatives. The data is synthesized from various studies to provide a comparative overview.
| Property | This compound (PXDA) | m-Xylylenediamine (MXDA) | Isophorone Diamine (IPDA) |
| Glass Transition Temp. (Tg), °C | ~176[3] | Generally lower than para-isomer[4][5] | 158[3] |
| Flexural Strength, psi x 10³ | Data not readily available | Data not readily available | 12.2[3] |
| Tensile Strength, psi x 10³ | 4.4[3] | Data not readily available | 6.4[3] |
| Elongation at Break, % | 2.4[3] | Data not readily available | 2.1[3] |
| Shore D Hardness | 86[3] | Data not readily available | 86[3] |
| Chemical Resistance | Good[4][5] | Beneficial for chemical performance[4][5] | Good[6] |
Note: The properties of cured epoxy systems are highly dependent on the specific epoxy resin used, the stoichiometry of the formulation, and the curing conditions. The data presented here is for comparative purposes based on available literature.
Causality Behind Experimental Choices and Performance
The para-substitution of the amine groups in PXDA leads to a more linear and rigid molecular structure compared to the meta-substituted MXDA. This rigidity can contribute to a higher glass transition temperature (Tg) in the cured epoxy network, indicating better thermal stability.[4][5] Aromatic amines, in general, tend to yield higher Tg values than aliphatic or cycloaliphatic amines due to the rigidity of the benzene ring.[2]
Studies have shown that for xylylenediamines, the 1,3-substitution (meta) and aromaticity are beneficial for overall chemical performance.[4][5] This is attributed to the formation of a denser cross-linked network that is less susceptible to solvent swelling and chemical attack. While PXDA provides high thermal stability, MXDA might offer a better balance of properties, including enhanced chemical resistance.
Cycloaliphatic amines like IPDA are often used when a balance of good chemical resistance, low color, and good color stability is required.[7] They can offer comparable hardness to aromatic amines but may have a lower Tg.[3]
Experimental Protocol: Determination of Cured Epoxy Properties
The following is a generalized protocol for preparing and testing cured epoxy samples.
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing Agent (this compound or alternative)
-
Mixing containers and stirrer
-
Molds for sample casting
-
Curing oven
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of curing agent based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin for a 1:1 stoichiometric ratio.
-
Mixing: Thoroughly mix the epoxy resin and the curing agent at a specified temperature until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into pre-heated molds treated with a release agent.
-
Curing: Cure the samples in an oven following a specific curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
Post-Curing: Allow the samples to cool slowly to room temperature to minimize internal stresses.
-
Testing:
-
Thermal Analysis (DSC): Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
-
Mechanical Testing: Perform tensile, flexural, and impact tests according to relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
-
Chemical Resistance: Immerse cured samples in various chemicals for a specified period and measure the change in weight and mechanical properties, following ASTM D543.[6]
-
dot
Caption: Experimental workflow for epoxy sample preparation and testing.
Performance as a Polyamide Monomer
This compound is a key monomer in the synthesis of high-performance polyamides, often referred to as aramids when copolymerized with aromatic diacids.[1] The resulting polymers often exhibit desirable properties such as high mechanical strength, thermal stability, and low water absorption.[1] The synthesis typically involves a polycondensation reaction between the diamine and a dicarboxylic acid or its derivative.[8][9]
Comparative Analysis with Alternative Diamine Monomers
We will compare polyamides derived from this compound (PXDA) with those from its meta-isomer, m-Xylylenediamine (MXDA), and a common aliphatic diamine, Hexamethylenediamine (HMDA), which is a building block for Nylon 6,6.
Experimental Data: Performance Metrics
The following table presents a comparison of the properties of polyamides synthesized from different diamines. The properties can vary significantly based on the diacid used in the polymerization.
| Property | Polyamide from this compound (PXDA) | Polyamide from m-Xylylenediamine (MXDA) | Polyamide from Hexamethylenediamine (HMDA) |
| Glass Transition Temp. (Tg), °C | 241–359 (with various diacids)[10] | Generally lower than PXDA-based polyamides | 50-80 (Nylon 6,6) |
| 10% Weight Loss Temp., °C | 480–492 (in Nitrogen)[10] | Data not readily available | ~400 (Nylon 6,6) |
| Tensile Strength, MPa | 64–86 (for specific formulations)[10] | Data not readily available | ~83 (Nylon 6,6) |
| Tensile Modulus, GPa | 1.8–2.2 (for specific formulations)[10] | Data not readily available | ~3 (Nylon 6,6) |
| Solubility | Generally soluble in polar aprotic solvents[10] | Good solubility[11] | Soluble in formic acid, phenols |
Causality Behind Experimental Choices and Performance
The rigid, linear structure of PXDA contributes to the formation of highly ordered and crystalline domains in the resulting polyamide, leading to high thermal stability and mechanical strength.[1] The presence of the aromatic ring enhances the polymer's stiffness and resistance to heat.
In contrast, the kinked structure of MXDA disrupts chain packing, which can lead to lower crystallinity and melting points but may improve solubility in a wider range of solvents.[12] Aliphatic diamines like HMDA result in more flexible polymer chains, leading to lower glass transition temperatures and melting points compared to their aromatic counterparts. However, these aliphatic polyamides, like Nylon, are known for their excellent toughness and wear resistance.
Experimental Protocol: Polyamide Synthesis and Characterization
The following is a generalized protocol for the synthesis and characterization of polyamides.
Materials:
-
Diamine (e.g., this compound)
-
Dicarboxylic acid (e.g., Terephthalic acid) or Diacid chloride
-
Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)
-
Catalyst (if required)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Monomer Preparation: Ensure the purity of the diamine and diacid monomers.
-
Polycondensation: In a reaction vessel under an inert atmosphere, dissolve the diamine in a suitable solvent. Add the diacid chloride dropwise to the stirred solution at a controlled temperature. The reaction is typically carried out for several hours.[9]
-
Polymer Precipitation and Purification: Precipitate the synthesized polyamide by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter, wash, and dry the polymer powder.
-
Characterization:
-
Molecular Weight: Determine the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).
-
Thermal Analysis (TGA/DSC): Analyze the thermal stability (decomposition temperature) using Thermogravimetric Analysis (TGA) and the glass transition temperature (Tg) and melting point (Tm) using Differential Scanning Calorimetry (DSC).[10][13]
-
Mechanical Testing: Prepare films or molded specimens from the polymer and conduct tensile tests to determine tensile strength, modulus, and elongation at break.[10]
-
dot
Caption: Workflow for polyamide synthesis and characterization.
Conclusion
This compound is a high-performance building block that imparts excellent thermal stability and mechanical properties to both epoxy and polyamide systems. Its rigid, linear structure is a key contributor to these desirable characteristics. When selecting a diamine for a specific application, a thorough understanding of the structure-property relationships is crucial.
-
For epoxy applications requiring maximum thermal stability, this compound is an excellent choice. However, for applications where a balance of chemical resistance and processability is paramount, its meta-isomer, m-Xylylenediamine, or cycloaliphatic amines like IPDA may offer advantageous performance profiles.
-
In the realm of polyamides, this compound is instrumental in creating materials with superior heat resistance and stiffness. The choice between PXDA and other diamines like MXDA or aliphatic alternatives will depend on the desired balance of properties, with considerations for solubility, flexibility, and cost.
This guide has provided a comparative framework and foundational data to assist in the selection process. It is recommended that for any specific application, further targeted experimental evaluation be conducted to optimize the formulation and processing parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Epoxy Curatives - Dytek [dytek.invista.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. coatingsworld.com [coatingsworld.com]
- 7. pcimag.com [pcimag.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DE102005051400A1 - Polyamides of meta-xylylenediamine and adipic acid having an amino end group content of less than 15 mmol / kg - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. www2.ictp.csic.es [www2.ictp.csic.es]
A Senior Application Scientist's Guide to Diamine Selection: Exploring Alternatives to 1,4-Benzenedimethanamine in High-Performance Polymers
Introduction: The Role of 1,4-Benzenedimethanamine (PXDA) and the Quest for Alternatives
This compound, also known as p-xylylenediamine (PXDA), is a cornerstone monomer in the synthesis of high-performance polymers. Its rigid, linear, and symmetrical structure, stemming from the para-substituted benzene ring, imparts exceptional thermal stability, high strength, and impressive barrier properties to polymers like polyamides and epoxy resins. However, the very rigidity that provides these benefits can also lead to challenges in processability and solubility, and may not be suitable for applications requiring flexibility or UV resistance.
As researchers and product developers, our goal is to tailor material properties to specific, demanding applications. This necessitates a deep understanding of the monomer toolkit available to us. This guide provides an in-depth comparison of viable alternatives to PXDA, exploring how subtle changes in diamine architecture—from isomeric rearrangement to the exclusion of aromaticity—can profoundly impact final polymer performance. We will examine the causality behind these differences, supported by experimental data and validated protocols, to empower you in making informed monomer selections.
Section 1: The Isomeric Shift: 1,3-Benzenedimethanamine (MXDA) vs. This compound (PXDA)
The most direct alternative to PXDA is its meta-isomer, 1,3-benzenedimethanamine (m-xylylenediamine, MXDA). The simple shift of a single aminomethyl group from the para to the meta position introduces a "kink" in the monomer's geometry, which has significant consequences for polymer chain packing and crystallinity.
Causality of Performance Differences: The linear and symmetrical nature of PXDA allows polymer chains to pack together tightly and efficiently, leading to high crystallinity. This results in polymers with high melting points, excellent tensile strength, and superior thermal stability. However, this same ordered structure can render them difficult to process and insoluble in many common solvents.
Conversely, the kinked structure of MXDA disrupts this orderly packing.[1] This disruption reduces the degree of crystallinity, which in turn lowers the melting point, increases solubility, and enhances properties like optical clarity. A prime commercial example is Nylon MXD6, a polyamide synthesized from MXDA and adipic acid.[2] This material is renowned for its exceptional gas barrier properties, particularly against oxygen and carbon dioxide, which are superior to those of Nylon 6 and PET, even under humid conditions.[2][3][4][5]
Diagram 1: Structural Comparison of PXDA and MXDA
A visual representation of the geometric differences between the para and meta isomers.
Caption: Geometric difference between PXDA (linear) and MXDA (kinked).
Performance Comparison: Polyamides from Xylylenediamine Isomers
| Property | Polyamide from PXDA (para-isomer) | Polyamide from MXDA (meta-isomer) | Rationale for Difference |
| Crystallinity | High | Lower | Linear structure of PXDA allows for efficient chain packing. The kink in MXDA disrupts this. |
| Melting Point (Tm) | Higher | Lower | Higher energy is required to overcome the strong intermolecular forces in the highly crystalline PXDA-based polymer. |
| Glass Transition (Tg) | Higher | Lower | The rigid, packed chains in PXDA polymers have less segmental mobility.[5] |
| Solubility | Generally poor | Good in polar aprotic solvents | Disrupted chain packing in MXDA polymers allows solvent molecules to penetrate more easily.[1] |
| Gas Barrier (O₂, CO₂) | Good | Excellent | The specific free volume and chain mobility in amorphous regions of MXD6 create a tortuous path for gas molecules.[3][4] |
| Mechanical Strength | Very High | High | Both form strong polymers, but the higher crystallinity of PXDA-based materials often leads to higher tensile strength and modulus.[5] |
Section 2: Cycloaliphatic Alternatives for UV Stability and Flexibility
When applications demand enhanced weatherability, UV resistance, and greater flexibility, moving from aromatic to cycloaliphatic diamines is a proven strategy. Aromatic rings are strong UV absorbers, which can lead to photodegradation and yellowing over time.[6] Cycloaliphatic structures lack this chromophore, resulting in superior outdoor durability.[7]
Key Cycloaliphatic Alternatives:
-
Isophorone Diamine (IPDA): A workhorse in the coatings and composites industry, IPDA is a cycloaliphatic amine with a bulky, asymmetric structure.[8] When used as an epoxy curing agent, it imparts excellent chemical resistance, color stability, and a high glass transition temperature (Tg), though typically lower than fully aromatic systems.[9] Its structure provides a good balance of rigidity and toughness.
-
1,2-Diaminocyclohexane (DACH / DCH-99): This diamine offers a rigid cyclohexyl backbone, leading to cured epoxies with high Tg and excellent chemical resistance, sometimes exceeding that of IPDA.[9] It is a valuable building block for creating polymers with enhanced thermal stability and mechanical strength.[10]
Causality of Performance Differences (Aromatic vs. Cycloaliphatic): The primary driver of property changes is the replacement of the flat, rigid benzene ring of PXDA with a three-dimensional, more conformationally flexible cyclohexane ring.
-
UV Resistance: The absence of π-electron systems in the cycloaliphatic ring minimizes UV absorption, preventing the initiation of degradation pathways that cause yellowing and chain scission in aromatic polymers.[6][11]
-
Flexibility: While still cyclic, the cyclohexane ring is not planar and can exist in chair and boat conformations. This imparts greater flexibility to the polymer backbone compared to the rigid aromatic ring, often resulting in higher elongation at break and improved impact strength.
-
Reactivity & Cure Profile: The amine groups on cycloaliphatic diamines are typically more basic and sterically hindered than the aminomethyl groups of xylylenediamines. This affects their reactivity, particularly as epoxy hardeners. For instance, IPDA generally has a longer pot life and requires a higher temperature for curing compared to many aliphatic amines, allowing for better handling in large-scale composite manufacturing.[12]
Performance Comparison: Epoxy Resins Cured with Different Diamines
| Property | Cured with PXDA/MXDA (Aromatic) | Cured with IPDA (Cycloaliphatic) | Cured with DACH (Cycloaliphatic) |
| Glass Transition (Tg) | High to Very High | High (e.g., ~158°C)[9] | Very High (e.g., ~176°C)[9] |
| UV Stability / Yellowing | Poor | Excellent | Excellent |
| Chemical Resistance | Good | Excellent | Excellent |
| Flexural Strength | High | High (e.g., ~12,200 psi)[9] | High (e.g., ~12,800 psi)[9] |
| Tensile Strength | High | Moderate (e.g., ~6,400 psi)[9] | Lower (e.g., ~4,400 psi)[9] |
| Impact Strength | Moderate | Good | Moderate |
| Cure Speed (uncatalyzed) | Fast | Moderate | Moderate |
Note: Absolute values are highly dependent on the specific epoxy resin, stoichiometry, and cure schedule. The data presented is for comparative purposes based on a standard DGEBA resin.[9]
Section 3: Experimental Protocols
Trustworthy data is built on reproducible methods. The following protocols provide a validated framework for synthesizing and characterizing polymers using these diamines.
Diagram 2: Workflow for Polyamide Synthesis and Characterization
This diagram outlines the critical steps from monomer selection to final property analysis.
Caption: Standard workflow for low-temperature solution polycondensation.
Protocol 1: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol is suitable for reacting diamines like MXDA with diacid chlorides.
-
Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a nitrogen inlet/outlet, and a dropping funnel. Ensure the system is flame-dried or oven-dried to remove all moisture.
-
Diamine Dissolution: Charge the flask with the diamine (e.g., 1,3-benzenedimethanamine, 10.0 mmol) and an anhydrous amide-type solvent (e.g., N-Methyl-2-pyrrolidone (NMP), 30 mL). Stir under a gentle nitrogen stream until the diamine is fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Diacid Chloride Addition: Dissolve an equimolar amount of the diacid chloride (e.g., isophthaloyl chloride, 10.0 mmol) in a small amount of anhydrous NMP (~10 mL) and add it to the dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over 30-45 minutes, maintaining the temperature between 0-5°C.
-
Causality Note: Low temperature is critical to control the high reactivity of the acid chloride, preventing side reactions and promoting the formation of high molecular weight polymer.
-
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to continue at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Isolation: Slowly pour the viscous polymer solution into a large beaker containing a non-solvent like methanol or water (approx. 500 mL) while stirring vigorously. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash the solid thoroughly with methanol and then with hot water to remove unreacted monomers and salts (e.g., triethylamine hydrochloride if an acid scavenger was used).
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to remove all residual solvent and water.
-
Validation: Confirm the polyamide structure using FTIR spectroscopy by identifying the characteristic amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1540 cm⁻¹) bands. Determine the molecular weight by Gel Permeation Chromatography (GPC) and thermal properties (Tg, Tm) by Differential Scanning Calorimetry (DSC).[13]
Protocol 2: Curing of an Epoxy Resin with an Amine Hardener
This protocol provides a general method for comparing the performance of different amine curing agents.
-
Stoichiometry Calculation: Determine the correct mix ratio. The ratio is based on the Amine Hydrogen Equivalent Weight (AHEW) of the hardener and the Epoxide Equivalent Weight (EEW) of the resin. For a 1:1 stoichiometry, the parts by weight of hardener per 100 parts of resin (phr) is calculated as: phr = (AHEW / EEW) * 100.[14]
-
Self-Validating System: Using the correct stoichiometry is essential for achieving optimal cross-linking and final properties. Deviations can lead to a brittle or under-cured material.[15]
-
-
Preparation: Preheat the epoxy resin (e.g., a standard Bisphenol A diglycidyl ether (DGEBA) resin) to 50-60°C to reduce its viscosity.
-
Mixing: Weigh the required amounts of preheated resin and the chosen amine hardener (e.g., IPDA) into a clean, dry container.[16] Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure homogeneity. Avoid excessive air entrapment.
-
Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles, which can create voids and compromise mechanical properties.
-
Casting: Pour the degassed mixture into pre-treated molds for the desired test specimens (e.g., tensile bars, impact test bars).
-
Curing: Transfer the molds to an oven and cure according to a defined schedule. The schedule is highly dependent on the amine's reactivity.
-
For IPDA: A typical schedule might be 2 hours at 80°C followed by 3 hours at 150°C.
-
For MXDA: A lower temperature cure may be possible, e.g., 24 hours at 25°C followed by a post-cure of 2 hours at 100°C.
-
-
Post-Cure and Conditioning: After the cure cycle, allow the samples to cool slowly to room temperature to prevent internal stresses. Condition the samples for at least 24 hours at standard conditions (23°C, 50% RH) before testing.
-
Validation: Measure the glass transition temperature (Tg) via DSC or Dynamic Mechanical Analysis (DMA) to confirm the degree of cure.[8] A consistent Tg value indicates a complete reaction. Proceed with mechanical testing (tensile, flexural, impact) according to ASTM standards.
Conclusion and Selection Framework
The choice of a diamine monomer is a critical decision that dictates the trade-offs between thermal performance, mechanical strength, processability, and durability. This compound (PXDA) remains an excellent choice for applications where ultimate rigidity and thermal stability are paramount. However, for a broader range of performance targets, its alternatives offer compelling advantages.
-
Choose 1,3-Benzenedimethanamine (MXDA) when improved solubility, processability, and superior gas barrier properties are required, and a slight reduction in melting point is acceptable.
-
Choose a Cycloaliphatic Diamine (IPDA, DACH) when the end-use application involves outdoor exposure, requires UV stability and non-yellowing properties, or when enhanced flexibility and impact resistance are needed.
By understanding the fundamental structure-property relationships and employing validated synthesis and testing protocols, researchers can move beyond a one-size-fits-all approach and strategically select the optimal diamine to achieve tailor-made polymer performance.
References
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. kplintl.com [kplintl.com]
- 3. Gas Barrier Properties | Nylon-MXD6 | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 4. fostercomp.com [fostercomp.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 8. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxy Curatives - Dytek [dytek.invista.com]
- 10. researchgate.net [researchgate.net]
- 11. Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation | MDPI [mdpi.com]
- 12. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.ictp.csic.es [www2.ictp.csic.es]
- 14. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 15. pcimag.com [pcimag.com]
- 16. entropyresins.com [entropyresins.com]
A Researcher's Guide to 1,4-Benzenedimethanamine: Cross-Validation of Experimental and Computational Data
In the landscape of drug discovery and materials science, the precise characterization of molecular structures is paramount. 1,4-Benzenedimethanamine, a versatile diamine linker, serves as a critical building block in the synthesis of novel polymers and pharmaceutical agents.[1] Its structural rigidity and reactive amine functionalities make it an attractive component for creating well-defined molecular architectures. This guide provides an in-depth comparison of experimental and computational approaches to characterizing this compound, offering researchers a framework for cross-validating their findings and ensuring the integrity of their results.
The Synergy of Experiment and Computation
The robust characterization of a molecule like this compound relies on the powerful synergy between experimental measurements and computational modeling. Experimental techniques provide real-world data on the physical and chemical properties of a substance, while computational methods offer a theoretical lens to interpret and predict these properties at a molecular level. By comparing the data from both domains, researchers can gain a deeper understanding of the molecule's behavior and confirm the accuracy of their findings.
This guide will delve into the cross-validation of key analytical data for this compound, focusing on its physicochemical properties and spectroscopic signatures. We will explore how computational chemistry, particularly Density Functional Theory (DFT), can be employed to complement and rationalize experimental observations.
Physicochemical Properties: A Fundamental Comparison
A foundational step in characterizing any chemical compound is the determination of its fundamental physicochemical properties. These macroscopic observables are intrinsically linked to the molecule's microscopic structure.
| Property | Experimental Value | Computational Approach | Rationale for Cross-Validation |
| Molecular Weight | 136.19 g/mol [2] | Calculated from the molecular formula (C₈H₁₂N₂) based on IUPAC atomic weights. | A straightforward but essential check to ensure the correct molecular formula is being used in both experimental and computational models. |
| Melting Point | 143 °F (61.7 °C)[3] | Not directly calculated by standard quantum chemistry methods, but can be estimated using advanced simulation techniques. | While a direct comparison is complex, significant discrepancies between experimental melting point and the behavior of the molecule in simulations could indicate errors in the computational model's force field or intermolecular potential. |
| Boiling Point | 446 °F (230 °C) at reduced pressure (10 mmHg)[3] | Can be estimated from thermodynamic data derived from quantum chemical calculations, though this is a complex undertaking. | Similar to the melting point, this comparison serves as a high-level check on the accuracy of the computational model's ability to describe intermolecular forces. |
| Vapor Pressure | 0.0015 hPa @ 20°C[3] | Can be estimated from calculated thermodynamic properties. | Provides another data point for validating the computational model's description of the molecule's volatility and intermolecular interactions. |
| Solubility | Soluble in water, ethanol, and methanol.[3] | Solvation models (e.g., Polarizable Continuum Model - PCM) can be used to calculate the free energy of solvation, providing a theoretical measure of solubility. | Comparing the calculated free energy of solvation with experimental solubility data helps to validate the accuracy of the solvation model used in the computational calculations. |
Spectroscopic Analysis: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide a detailed "fingerprint" of a molecule's structure. Cross-validating experimental spectra with computationally predicted spectra is a powerful method for structural confirmation and for gaining a deeper understanding of the molecule's vibrational and electronic properties.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strengths of the bonds connecting them.
Experimental Insights
While a complete, publicly available experimental IR or Raman spectrum for this compound is not readily found, the expected characteristic absorption bands can be predicted based on its functional groups.[4][5]
-
N-H Stretching: Primary amines typically exhibit two medium-intensity bands in the 3250-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[1]
-
C-H Stretching (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹.[1]
-
C-H Stretching (Aliphatic): Strong absorptions from the methylene (-CH₂-) groups are expected in the 2850-2950 cm⁻¹ region.
-
Aromatic C=C Bending: Medium intensity bands are typically observed in the 1500-1700 cm⁻¹ region.[4]
-
C-H Bending (Aromatic): Strong absorptions in the 680-860 cm⁻¹ range can be indicative of the substitution pattern on the benzene ring.[4]
Computational Corroboration
Quantum chemical calculations, specifically DFT, can predict the vibrational frequencies and intensities of a molecule.[6][7] By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR and Raman spectrum can be generated.
Diagram: Workflow for Cross-Validating Vibrational Spectra
Caption: A workflow diagram illustrating the parallel experimental and computational steps for the cross-validation of vibrational spectra.
Causality in Method Selection: The choice of the B3LYP functional with a 6-31G(d) basis set for geometry optimization and frequency calculations is a common and well-validated starting point for organic molecules, offering a good balance between accuracy and computational cost.[8] It is important to note that calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. A scaling factor is typically applied to the calculated frequencies to improve the agreement with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms.
Experimental Data
A reported experimental ¹H NMR chemical shift for the methylene (-CH₂-) protons of this compound is δ 2.71 ppm.[1] Based on the molecular structure, we can predict the expected signals for the other protons and for the carbon atoms in the ¹³C NMR spectrum.
-
¹H NMR:
-
A singlet for the four equivalent aromatic protons.
-
A singlet for the four equivalent methylene protons.
-
A broad singlet for the four amine protons, which may exchange with solvent protons.
-
-
¹³C NMR:
-
A signal for the two equivalent aromatic carbons bonded to the methylene groups.
-
A signal for the four equivalent aromatic carbons not bonded to the methylene groups.
-
A signal for the two equivalent methylene carbons.
-
Computational Predictions
The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a robust approach for calculating NMR chemical shifts.[9][10][11]
Diagram: Key Structural Features for NMR Analysis
Caption: The structure of this compound highlighting the different types of protons for NMR analysis.
Self-Validating Protocol for NMR Calculations:
-
Geometry Optimization: Optimize the molecular geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This is a critical first step as the calculated NMR chemical shifts are highly dependent on the molecular geometry.
-
NMR Calculation: Perform a GIAO NMR calculation on the optimized geometry using the same or a higher level of theory.
-
Reference Standard: Calculate the NMR shielding constant for a reference standard, typically tetramethylsilane (TMS), using the exact same computational method.
-
Chemical Shift Calculation: The calculated chemical shift (δ) is then determined by subtracting the calculated shielding constant of the nucleus of interest (σ) from the calculated shielding constant of the reference (σ_ref): δ = σ_ref - σ.
-
Comparison: Compare the calculated chemical shifts with the experimental values. A good agreement provides strong evidence for the correctness of the structural assignment.
Experimental and Computational Protocols in Detail
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of finely ground this compound with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, if the sample is soluble in a suitable solvent that does not have interfering absorptions, a solution-phase spectrum can be obtained.
-
Instrument Setup: Set the FT-IR spectrometer to acquire data in the mid-IR range (typically 4000-400 cm⁻¹).
-
Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum.
-
Data Processing: Process the raw data by performing a background subtraction and, if necessary, baseline correction.
-
Peak Analysis: Identify the positions (in cm⁻¹) and relative intensities of the absorption bands.
Computational Protocol: DFT Calculations
-
Molecular Modeling: Build the 3D structure of this compound using a molecular modeling software.
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the desired level of theory (e.g., B3LYP/6-31G(d)), the type of calculation (geometry optimization followed by frequency and NMR calculations), and the molecular coordinates.
-
Job Submission: Submit the calculation to a high-performance computing cluster.
-
Output Analysis:
-
Geometry Optimization: Verify that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies in the frequency calculation output.
-
Vibrational Frequencies: Extract the calculated vibrational frequencies and their corresponding IR and Raman intensities. Visualize the vibrational modes to aid in their assignment.
-
NMR Chemical Shifts: Extract the calculated isotropic shielding values for each nucleus. Calculate the chemical shifts relative to a separately calculated TMS reference.
-
Conclusion: A Unified Approach to Molecular Characterization
The cross-validation of experimental and computational data provides a robust and comprehensive framework for the characterization of this compound. While experimental techniques offer tangible measurements of the molecule's properties, computational chemistry provides a theoretical underpinning that allows for a deeper interpretation of these results. By integrating these two approaches, researchers can achieve a higher level of confidence in their structural assignments and a more nuanced understanding of the molecule's behavior. This guide serves as a starting point for researchers to design their own integrated experimental and computational workflows, ultimately leading to more reliable and insightful scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. scent.vn [scent.vn]
- 3. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. arxiv.org [arxiv.org]
- 8. This compound | C8H12N2 | CID 68315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
A Comparative Guide to Polyamides: Unraveling the Structure-Property Relationship of 1,4-Benzenedimethanamine Polymers
For researchers, scientists, and professionals in drug development and materials science, the selection of a polymer with the precise desired characteristics is paramount. This guide delves into the structure-property relationships of polyamides, with a specific focus on polymers derived from 1,4-benzenedimethanamine, also known as p-xylylenediamine. Through a comparative analysis with other common polyamides, this document aims to provide the foundational knowledge and experimental insights necessary to make informed decisions in polymer selection and design.
The seemingly subtle variation in the molecular structure of the diamine monomer can lead to profound differences in the macroscopic properties of the resulting polymer. The inclusion of a flexible methylene (-CH2-) group between the benzene ring and the amine functionality in this compound, as opposed to the direct attachment of the amine to the aromatic ring in diamines like p-phenylenediamine, significantly impacts chain packing, intermolecular forces, and, consequently, the thermal and mechanical behavior of the polymer.
The Influence of Diamine Structure: A Comparative Analysis
To illustrate the impact of the diamine structure, we will compare three distinct polyamides synthesized with the same diacid chloride, terephthaloyl chloride, but with different diamines:
-
Poly(p-xylylene terephthalamide): Synthesized from This compound and terephthaloyl chloride.
-
Poly(p-phenylene terephthalamide) (PPTA): An aramid synthesized from p-phenylenediamine and terephthaloyl chloride, commercially known as Kevlar®.[1]
-
Polyamide 6,6 (PA6,6): An aliphatic polyamide synthesized from hexamethylenediamine and adipoyl chloride, included for a broader comparison of aromatic versus aliphatic systems.
The structural differences between these diamines are visualized below:
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Benzenedimethanamine
This guide provides comprehensive, technically grounded procedures for the safe and compliant disposal of 1,4-Benzenedimethanamine (CAS 539-48-0), also known as p-xylylenediamine. As a versatile monomer and chemical building block, its use is widespread in polymer and materials science research.[1] However, its hazardous properties necessitate a rigorous and informed approach to waste management to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering researchers to manage chemical waste with the highest degree of scientific integrity.
Hazard Profile and Risk Assessment: The "Why" Behind Caution
Understanding the inherent risks of this compound is fundamental to appreciating the stringency of its disposal protocols. This compound is not benign; it is a corrosive and harmful substance that can cause significant harm upon improper handling or release.[2][3] The primary hazards dictate the need for cautious management from the moment it is designated as waste.
Table 1: Summary of Key Hazards for this compound
| Hazard Classification | Description | Implication for Disposal | Authoritative Source |
| Skin Corrosion (Category 1B) | Causes severe skin burns and eye damage upon contact.[2] | All handling, including disposal, requires robust Personal Protective Equipment (PPE). Contaminated materials (gloves, labware) are also hazardous waste. | Sigma-Aldrich SDS[2] |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[2] | Ingestion is a primary exposure risk. Strict hygiene and clear labeling are essential to prevent accidental ingestion. | Sigma-Aldrich SDS[2] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[4] | Direct disposal into drains or the environment is strictly prohibited and can cause significant ecological damage.[2][5][6] | Sigma-Aldrich SDS[4] |
The Core Principle: Segregation and Waste Characterization
All waste containing this compound must be treated as regulated hazardous waste. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling until its final, documented disposal.[7][8]
Waste Characterization
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to federal and local regulations.[6] For this compound, its corrosive nature would likely classify it under EPA Waste Code D002 (waste exhibiting the characteristic of corrosivity) if it has a pH of ≤ 2 or ≥ 12.5, or if it is corrosive to steel.[9] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste code assignment.
Critical Importance of Segregation
Segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[5] Mixing incompatible chemicals can lead to heat generation, gas evolution, fires, or explosions.[10] this compound, as an amine, is chemically incompatible with a range of substances.
Table 2: Key Incompatibilities for this compound Waste
| Incompatible Class | Examples | Potential Hazard of Mixing |
| Acids | Hydrochloric acid, Sulfuric acid, Acetic acid | Violent exothermic reaction (heat generation), potential for boiling and splashing.[10] |
| Oxidizing Agents | Hydrogen peroxide, Nitric acid, Permanganates | Fire or explosion hazard.[5][11] |
| Halogenated Compounds | Chloroform, Carbon tetrachloride | Can form toxic or reactive byproducts. |
| Nitromethane | Nitromethane | Never mix nitromethane with amines, as this can create highly unstable and explosive compounds.[10] |
Step-by-Step Disposal Protocol for Laboratory Waste
This protocol provides a direct, procedural workflow for managing this compound waste from its point of generation to its readiness for professional disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the correct PPE.[3]
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles or a face shield.[12]
-
Body Protection: A standard lab coat.
Step 2: Waste Collection and Containerization
All materials contaminated with this compound must be collected.
-
Waste Streams: This includes unused or expired chemicals, reaction mixtures, solutions, and contaminated solids (e.g., pipette tips, weighing paper, gloves, absorbent pads from spill cleanups).[3]
-
Container Selection: Use a designated hazardous waste container that is compatible with amines. High-density polyethylene (HDPE) is an excellent choice.[3] Do not use metal containers for corrosive materials.[13]
-
Container Condition: The container must be in good condition, with a secure, tightly sealing lid.
-
Filling: Do not fill liquid waste containers beyond 75-80% capacity to allow for vapor expansion and prevent spills.[14]
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a legal requirement and is critical for safe handling.
-
Mandatory Information: The container must be clearly marked with the words "HAZARDOUS WASTE ".[13]
-
Contents: List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[13] For example: "this compound (5%), Methanol (95%)".
Step 4: Temporary Storage (Satellite Accumulation Area)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Location: The SAA should be at or near the point of generation.
-
Conditions: Store in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible materials.[5][11]
-
Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to a licensed hazardous waste disposal company.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves contacting the EHS department or using an online request system.[13][15]
-
Professional Handling: Do not attempt to treat or dispose of the waste yourself via incineration or other means.[5] Licensed contractors are equipped to handle and dispose of chemical wastes safely and in an environmentally compliant manner, often through high-temperature incineration.[5][16]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[2]
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.
-
Wear PPE: Don appropriate PPE, including a respirator if dusts or aerosols are generated.[2]
-
Containment: Cover drains and use an inert, absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[6] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]
-
Decontaminate: Clean the spill area as recommended by the SDS.
-
Dispose: Label the container with the spill debris and manage it as hazardous waste according to the protocol in Section 3.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.
Caption: Disposal workflow for this compound waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its chemical hazards, adhering to strict protocols for segregation, containerization, and labeling, and entrusting final disposal to licensed professionals, researchers can ensure they are meeting their regulatory obligations and protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet as the ultimate authorities on safe handling and disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. aksci.com [aksci.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. my.alfred.edu [my.alfred.edu]
- 10. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. nipissingu.ca [nipissingu.ca]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
